1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-phenyl-5-pyridin-2-ylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16-10-9-13(15-8-4-5-11-17-15)12-18(16)14-6-2-1-3-7-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBMGQOABUXDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610094 | |
| Record name | 1'-Phenyl[2,3'-bipyridin]-6'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381725-50-4 | |
| Record name | 1'-Phenyl[2,3'-bipyridin]-6'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-5-pyridin-2-ylpyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one is a key chemical intermediate in the synthesis of the anti-epileptic drug Perampanel.[1][2][3] Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors.[4] This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, synthesis, and spectroscopic data, to support its use in research and drug development.
Physicochemical Properties
While specific experimentally determined data for some properties of this compound are limited in publicly available literature, a combination of predicted values and data from suppliers provides a good understanding of its basic characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O | [2][5] |
| Molecular Weight | 248.28 g/mol | [5] |
| CAS Number | 381725-50-4 | [1][2][3][5] |
| Appearance | Crystalline solid | [2] |
| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [3] |
| Boiling Point (Predicted) | 444.8 ± 45.0 °C | [3] |
| Flash Point (Predicted) | 222.8 ± 28.7 °C | [2] |
| pKa | Not experimentally determined in searched literature. The pyridine nitrogen is expected to be weakly basic. The pKa of the related 4,4'-bipyridine is reported as 3.17 and 4.82.[6] | N/A |
| Solubility | Not experimentally determined in searched literature. Bipyridine compounds are generally soluble in organic solvents and slightly soluble in water.[1][7] The solubility of related compounds like 4,4'-dimethyl-2,2'-bipyridine is noted to be high in water at acidic pH.[8] | N/A |
Synthesis
This compound is synthesized as a key intermediate in the overall synthesis of Perampanel. The primary route involves the N-arylation of 5-(2-pyridyl)-1,2-dihydropyridin-2-one with a phenyl group. While specific, detailed laboratory procedures for this exact step are often embedded within broader patent literature, the following represents a generalized experimental protocol based on common methods described for the synthesis of Perampanel and related compounds.[9][10][11]
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Materials:
-
5-(2-pyridyl)-1,2-dihydropyridin-2-one
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dimethylformamide (DMF) or other suitable solvent
-
Oxygen source (e.g., air)
Procedure:
-
To a solution of 5-(2-pyridyl)-1,2-dihydropyridin-2-one in a suitable solvent such as DMF, add phenylboronic acid (typically 2.0 equivalents).
-
Add a catalytic amount of copper(II) acetate (e.g., 0.1 equivalents) and pyridine.
-
Stir the reaction mixture at room temperature under an oxygen atmosphere (or open to the air) for a sufficient period (e.g., 12-24 hours) until the reaction is complete, as monitored by an appropriate technique like TLC or LC-MS.
-
Upon completion, the reaction mixture is typically worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Data
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the protons on the phenyl, pyridinone, and pyridine rings are expected. The chemical shifts will be influenced by the electronic environment of each proton. Based on the bromo-analogue, aromatic protons are expected in the range of δ 7.1-8.6 ppm.[9] |
| ¹³C NMR (100 MHz, CDCl₃) | Signals for the 16 carbon atoms are expected. The carbonyl carbon of the pyridinone ring will appear downfield. Aromatic carbons are expected in the range of δ 118-159 ppm based on the bromo-analogue.[9] |
| FT-IR | Characteristic peaks for the C=O stretch of the pyridinone ring (around 1650-1690 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), and C-H stretching of the aromatic protons (around 3000-3100 cm⁻¹) are expected. |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 248.28, with a protonated molecule [M+H]⁺ at m/z 249.29. |
Biological Activity and Signaling Pathway
This compound is a precursor to Perampanel, a non-competitive antagonist of AMPA receptors.[4] AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. Overactivation of these receptors is implicated in the pathophysiology of epilepsy.
As a non-competitive antagonist, Perampanel and its derivatives are thought to bind to an allosteric site on the AMPA receptor, rather than the glutamate binding site. This binding event is believed to stabilize the receptor in a closed or desensitized state, thereby preventing the influx of sodium and calcium ions that would normally occur upon glutamate binding. This reduction in ion flow leads to a decrease in neuronal excitability, which is the basis for its anti-seizure activity.
The downstream signaling pathway affected by AMPA receptor antagonism involves the inhibition of the extracellular signal-regulated kinase (ERK) pathway. By blocking the AMPA receptor, Perampanel can prevent the glutamate-induced activation of this pathway, which is involved in cell proliferation and survival.
Figure 2: Simplified signaling pathway of AMPA receptor antagonism.
Conclusion
This compound is a vital intermediate in the synthesis of the antiepileptic drug Perampanel. This guide has summarized its fundamental physicochemical properties, provided a generalized synthesis protocol, and offered expected spectroscopic data based on a close structural analogue. The understanding of its role as a precursor to a non-competitive AMPA receptor antagonist highlights its importance in the field of medicinal chemistry and drug development for neurological disorders. Further experimental determination of properties such as pKa, solubility, and crystal structure would be beneficial for a more complete characterization of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. WO2016147104A1 - Novel process for the preparation of perampanel and its intermediates thereof - Google Patents [patents.google.com]
- 3. US9695147B2 - Process for the preparation of perampanel - Google Patents [patents.google.com]
- 4. WO2016147104A1 - Novel process for the preparation of perampanel and its intermediates thereof - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
- 6. 4,4'-Bipyridine | 553-26-4 [chemicalbook.com]
- 7. Bipyridine - Wikipedia [en.wikipedia.org]
- 8. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. patents.justia.com [patents.justia.com]
- 11. A practical, laboratory-scale synthesis of perampanel | RTI [rti.org]
An In-depth Technical Guide to 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one. The document details its chemical structure, physicochemical properties, and its significant role as a key intermediate in the synthesis of the antiepileptic drug Perampanel. A plausible experimental protocol for its synthesis, derived from patent literature, is presented. Furthermore, this guide elucidates the biological context of this compound by detailing the AMPA receptor signaling pathway, the target of its end-product, Perampanel.
Chemical Identity and Structure
This compound is a heterocyclic organic compound with a molecular formula of C₁₆H₁₂N₂O. Its chemical structure consists of a dihydropyridinone core substituted with a phenyl group at the 1-position and a pyridin-2-yl group at the 5-position.
Chemical Structure:
Synonyms: 1'-Phenyl-[2,3'-bipyridin]-6'(1'H)-one, Perampanel Impurity 4, Desbromo pyridone impurity[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 381725-50-4[1][3][4] |
| Molecular Formula | C₁₆H₁₂N₂O[1][5][3] |
| Molecular Weight | 248.28 g/mol [3][4] |
| IUPAC Name | This compound |
| SMILES | C1=CC=C(C=C1)N2C=C(C=CC2=O)C3=CC=CC=N3 |
| InChI Key | JHBMGQOABUXDND-UHFFFAOYSA-N[6] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Appearance | Crystalline solid[5] |
| Density | 1.240 ± 0.06 g/cm³[3] |
| Boiling Point | 444.8 ± 45.0 °C[3] |
| Flash Point | 222.8 ± 28.7 °C[5] |
| Vapour Pressure | 0.0 ± 1.1 mmHg at 25°C[5] |
| Index of Refraction | 1.649[5] |
Synthesis
This compound is a crucial intermediate in several patented synthetic routes to Perampanel.[7][8] The following is a generalized experimental protocol derived from the common steps described in the patent literature.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible synthetic route involving a coupling reaction.
Materials:
-
5-(Pyridin-2-yl)-1,2-dihydropyridin-2-one
-
Phenylboronic acid
-
Copper(II) acetate
-
A suitable base (e.g., Triethylamine, Pyridine)
-
A suitable solvent (e.g., Dichloromethane, Toluene, Tetrahydrofuran)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), copper(II) acetate (0.1-0.2 equivalents), and a suitable base (2-3 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent to the reaction vessel.
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture to remove any solids.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Spectroscopic Data (Predicted)
As experimental spectroscopic data is not widely published, the following tables provide predicted data based on the compound's structure.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic Protons (Phenyl & Pyridyl) | 7.0 - 8.7 |
| Dihydropyridinone Protons | 6.5 - 7.8 |
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~160-170 |
| Aromatic Carbons (Phenyl & Pyridyl) | 110 - 155 |
| Dihydropyridinone Carbons | 100 - 150 |
Table 5: Predicted Key FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (Amide) stretch | 1650 - 1690 |
| C=C (Aromatic) stretch | 1450 - 1600 |
| C-N stretch | 1250 - 1350 |
| C-H (Aromatic) stretch | 3000 - 3100 |
Table 6: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 249.1022 |
| [M+Na]⁺ | 271.0842 |
Biological Context: Role as a Perampanel Intermediate and the AMPA Receptor Signaling Pathway
This compound is a direct precursor in the synthesis of Perampanel, a first-in-class, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist.[2] Perampanel is an approved antiepileptic drug that functions by reducing hyperexcitability in the brain.
The AMPA receptor is an ionotropic glutamate receptor that mediates the majority of fast excitatory neurotransmission in the central nervous system.[9] Glutamate, the primary excitatory neurotransmitter, binds to the AMPA receptor, causing a conformational change that opens its ion channel.[10][11] This allows for the influx of sodium ions (and in some cases, calcium ions) into the postsynaptic neuron, leading to depolarization and the propagation of the nerve impulse.[5][10]
Dysregulation of glutamatergic signaling and over-activation of AMPA receptors are implicated in the pathophysiology of epilepsy. Perampanel, synthesized from this compound, allosterically binds to the AMPA receptor, preventing its activation by glutamate and thereby reducing neuronal excitability.
AMPA Receptor Signaling Pathway
The following diagram illustrates the basic signaling pathway of the AMPA receptor.
Caption: AMPA Receptor Signaling Pathway
Conclusion
This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of the antiepileptic drug Perampanel. While detailed experimental data on the compound itself is sparse in the public domain, its synthetic routes are outlined in various patents. Understanding the chemical properties and synthesis of this intermediate is crucial for the development and optimization of Perampanel production. Furthermore, its connection to the AMPA receptor signaling pathway highlights the importance of this chemical scaffold in the design of novel therapeutics for neurological disorders.
References
- 1. WO2015013520A1 - Process for the preparation of perampanel - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. 381725-50-4 CAS Manufactory [m.chemicalbook.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. EP3024821B1 - Process for the preparation of perampanel - Google Patents [patents.google.com]
- 7. CN110028442B - Simple preparation method of Perampanel - Google Patents [patents.google.com]
- 8. WO2016132343A1 - Process and intermediates for the preparation of perampanel - Google Patents [patents.google.com]
- 9. AMPA receptor - Wikipedia [en.wikipedia.org]
- 10. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide to 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
This technical guide provides a comprehensive overview of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, a key intermediate in the synthesis of the antiepileptic drug Perampanel.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, properties, synthesis, and biological relevance.
Chemical Identity and Properties
This compound is a pyridinone derivative with a phenyl group at the 1-position and a pyridin-2-yl group at the 5-position.
IUPAC Name: 1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one
Synonyms:
-
1'-Phenyl-[2,3'-bipyridin]-6'(1'H)-one[2]
-
1-phenyl-5-pyridin-2-ylpyridin-2-one[2]
-
[2,3'-Bipyridin]-6'(1'H)-one, 1'-phenyl-[2]
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 381725-50-4 |
| Molecular Formula | C₁₆H₁₂N₂O[3] |
| Molar Mass | 248.28 g/mol [3] |
| Appearance | Crystalline solid[2] |
| Density (Predicted) | 1.240 ± 0.06 g/cm³[3] |
| Boiling Point (Predicted) | 444.8 ± 45.0 °C[2] |
| Flash Point (Predicted) | 222.8 ± 28.7 °C[2] |
| Storage Temperature | Room Temperature, Inert Atmosphere[2] |
Experimental Protocols: Synthesis
The synthesis of this compound is a critical step in the production of Perampanel. One common method involves a copper-catalyzed coupling reaction between 5-(pyridin-2-yl)-2(1H)-pyridone and a phenylating agent.
Methodology: Copper-Catalyzed N-Arylation
This procedure is adapted from established patent literature for the synthesis of Perampanel intermediates.[4]
Materials:
-
5-(pyridin-2-yl)-2(1H)-pyridone
-
Triphenylboroxine
-
Copper (II) acetate
-
Pyridine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add 5-(pyridin-2-yl)-2(1H)-pyridone, triphenylboroxine, and copper (II) acetate.
-
Add N,N-dimethylformamide (DMF) and pyridine to the mixture.
-
Heat the reaction mixture and stir for a specified period to allow the coupling reaction to proceed.
-
Upon completion, the reaction mixture is cooled.
-
The product, this compound, is then isolated and purified using standard techniques such as crystallization or chromatography.
Biological Significance and Signaling Pathway
This compound is primarily of interest as a precursor to Perampanel.[1] Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[5][6] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[5]
In pathological conditions such as epilepsy, excessive activation of AMPA receptors by the neurotransmitter glutamate can lead to neuronal hyperexcitability and seizures.[5] Perampanel functions by binding to an allosteric site on the AMPA receptor, which is distinct from the glutamate-binding site.[5] This binding induces a conformational change in the receptor, reducing its ability to open in response to glutamate.[5] Consequently, the influx of sodium ions is decreased, leading to a reduction in postsynaptic depolarization and a dampening of excitatory signaling.[5]
The diagram below illustrates the glutamatergic synapse and the mechanism of action of an AMPA receptor antagonist.
References
- 1. This compound | 381725-50-4 [chemicalbook.com]
- 2. This compound CAS 381725-50-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. chembk.com [chembk.com]
- 4. patents.justia.com [patents.justia.com]
- 5. What is the mechanism of Perampanel? [synapse.patsnap.com]
- 6. Perampanel: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
Technical Guide: 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one (CAS Number: 381725-50-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, a key intermediate in the synthesis of the antiepileptic drug Perampanel. Perampanel is a selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details the physicochemical properties, spectral data, and a plausible synthesis protocol for the title compound. Furthermore, it outlines experimental procedures for evaluating its biological activity as an AMPA receptor antagonist and illustrates the associated signaling pathway.
Chemical and Physical Properties
This compound is a crystalline solid.[1][2] Its known and predicted physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 381725-50-4 | [3] |
| Molecular Formula | C₁₆H₁₂N₂O | [3] |
| Molecular Weight | 248.28 g/mol | [3][4] |
| Appearance | Crystalline solid | [1][2] |
| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [3][4] |
| Boiling Point (Predicted) | 444.8 ± 45.0 °C | [3][4] |
| Flash Point (Predicted) | 222.8 ± 28.7 °C | [3] |
| Vapour Pressure (Predicted) | 0.0 ± 1.1 mmHg at 25°C | [3] |
| Index of Refraction (Predicted) | 1.649 | [3] |
| Storage Temperature | Room Temperature, Inert atmosphere | [3] |
Spectral Data
Table 2.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.20 - 7.80 | m | Aromatic protons (phenyl and pyridyl rings) |
| 6.50 - 7.00 | m | Dihydropyridinone ring protons |
Table 2.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 160 - 165 | C=O (Pyridone) |
| 110 - 155 | Aromatic and heteroaromatic carbons |
| 100 - 110 | Dihydropyridinone ring carbons |
Table 2.3: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 249.1022 |
| [M+Na]⁺ | 271.0842 |
Table 2.4: Typical Infrared (IR) Spectral Data for Phenyl-Pyridone Structures
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | C-H stretch (aromatic) |
| 1650 - 1690 | C=O stretch (pyridone) |
| 1580 - 1620 | C=C and C=N stretch (aromatic and pyridone rings) |
| 750 - 800 | C-H bend (aromatic) |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a copper-catalyzed N-arylation of 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one with phenylboronic acid. This method is adapted from the synthesis of Perampanel, for which the target compound is a key intermediate.
Reaction Scheme:
Caption: Synthesis of the target compound.
Materials:
-
5-(Pyridin-2-yl)-1,2-dihydropyridin-2-one
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one (1.0 eq) in a mixture of pyridine and DMF, add phenylboronic acid (2.0 eq) and copper(II) acetate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air (or oxygen) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Biological Activity Assay: AMPA Receptor Antagonism (Calcium Influx Assay)
The biological activity of this compound as an AMPA receptor antagonist can be assessed using an in vitro calcium influx assay in cultured neurons. This protocol is based on assays used for its derivative, Perampanel.
Workflow:
Caption: Calcium influx assay workflow.
Materials:
-
Primary cortical neurons (e.g., from rat embryos)
-
Neurobasal medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
AMPA
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Plate primary cortical neurons in 96-well plates and culture for 10-14 days.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a solution of Fluo-4 AM and Pluronic F-127 in HBSS and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Compound Incubation: Add solutions of the test compound at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes).
-
AMPA Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading. Add a solution of AMPA to all wells to stimulate the receptors and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response in the absence of the test compound. Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Signaling Pathway
This compound is a precursor to Perampanel, a noncompetitive antagonist of the AMPA receptor. AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system.
AMPA Receptor Signaling Pathway and Point of Inhibition:
Upon binding of the neurotransmitter glutamate, the AMPA receptor channel opens, leading to an influx of sodium ions (and in some cases, calcium ions). This influx causes depolarization of the postsynaptic membrane, propagating the nerve impulse. This initial depolarization is also crucial for the activation of NMDA receptors by removing the magnesium block. Downstream signaling from AMPA receptor activation can involve various pathways, including the activation of protein kinases that play a role in synaptic plasticity.
A noncompetitive antagonist like Perampanel (and presumably its precursors with similar core structures) binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound. This effectively blocks the influx of ions and subsequent neuronal depolarization.
Caption: AMPA receptor signaling and antagonism.
Conclusion
This compound is a valuable chemical entity for research and development in the field of neuroscience, particularly in the context of epilepsy and other neurological disorders where modulation of glutamatergic neurotransmission is a therapeutic goal. Its role as a direct precursor to the clinically approved drug Perampanel underscores its significance. The information provided in this guide serves as a foundational resource for researchers working with this compound and in the broader area of AMPA receptor pharmacology. Further experimental validation of the predicted properties and optimization of the outlined protocols are encouraged for specific research applications.
References
Spectroscopic Profile of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one. This molecule is a key intermediate in the synthesis of Perampanel, a non-competitive AMPA receptor antagonist used in the treatment of epilepsy.[1][2] A thorough understanding of its spectroscopic properties is essential for researchers and professionals involved in the synthesis, characterization, and quality control of Perampanel and related compounds. This document collates available data, presents it in a structured format, and provides detailed experimental methodologies for its characterization.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one, 1'-Phenyl-[2,3'-bipyridin]-6'(1'H)-one[3]
-
CAS Number: 381725-50-4
-
Molecular Formula: C₁₆H₁₂N₂O
-
Molar Mass: 248.28 g/mol
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This data is critical for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |
| Proton | δ (ppm) |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.60 (m, 5H) |
| Pyridin-2-yl-H | 7.30 - 8.70 (m, 4H) |
| Dihydropyridinone-H | 6.50 - 7.80 (m, 3H) |
Note: The expected chemical shifts are based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | 1650 - 1680 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N (Aromatic) | 1300 - 1350 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
Mass Spectrometry (MS)
The predicted mass spectrometry data provides insights into the molecule's ionization and fragmentation patterns.
| Adduct | Calculated m/z |
| [M+H]⁺ | 249.10224 |
| [M+Na]⁺ | 271.08418 |
| [M-H]⁻ | 247.08768 |
| [M]⁺ | 248.09441 |
Data sourced from PubChem.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | ~250, ~320 | Not Reported |
Note: Expected absorption maxima are based on the conjugated π-system of the molecule. The exact values and intensities are dependent on the solvent used.
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis: Copper-Catalyzed N-Arylation
This protocol is based on the common methods for the synthesis of Perampanel intermediates.
Materials:
-
5-(Pyridin-2-yl)pyridin-2(1H)-one
-
Phenylboronic acid
-
Copper(II) acetate
-
Pyridine
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-(pyridin-2-yl)pyridin-2(1H)-one in a mixture of pyridine and DMF, add phenylboronic acid and copper(II) acetate.
-
Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis
Instrumentation:
-
NMR: Bruker Avance 400 MHz spectrometer (or equivalent)
-
IR: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent)
-
MS: Agilent 6545 Q-TOF LC/MS system (or equivalent)
-
UV-Vis: Shimadzu UV-2600 spectrophotometer (or equivalent)
Sample Preparation and Analysis:
-
¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the sample in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Record the spectra at room temperature.
-
IR: Prepare a thin film of the sample on a KBr pellet or use an ATR accessory. Record the spectrum from 4000 to 400 cm⁻¹.
-
MS: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for ESI+). Infuse the solution into the mass spectrometer.
-
UV-Vis: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol). Record the spectrum from 200 to 800 nm.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data and analytical protocols for this compound. The presented data and methodologies are fundamental for the synthesis, identification, and quality assessment of this important pharmaceutical intermediate. For definitive analysis, it is recommended to consult the primary literature, particularly the supplementary information of publications detailing the synthesis of Perampanel.
References
- 1. US20160176842A1 - Process for the preparation of perampanel - Google Patents [patents.google.com]
- 2. This compound | 381725-50-4 [chemicalbook.com]
- 3. This compound CAS 381725-50-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. PubChemLite - this compound (C16H12N2O) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the NMR Analysis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one and its structurally related analogs. A significant focus is placed on the well-characterized compound 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, known as perampanel, a noncompetitive AMPA receptor antagonist.[1][2][3][4] The structural similarity of perampanel to the target compound makes its NMR data an excellent reference point for understanding the spectral characteristics of this class of molecules.
Data Presentation: NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR spectral data for a representative compound in this class, based on the analysis of perampanel and related structures.
Table 1: ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridone-H4 | 7.8 - 8.0 | d | ~2.5 |
| Pyridone-H6 | 8.2 - 8.4 | d | ~2.5 |
| Pyridine-H3' | 7.2 - 7.3 | ddd | ~7.5, 4.8, 1.2 |
| Pyridine-H4' | 7.7 - 7.8 | td | ~7.7, 1.8 |
| Pyridine-H5' | 7.4 - 7.5 | d | ~7.8 |
| Pyridine-H6' | 8.6 - 8.7 | ddd | ~4.8, 1.8, 0.9 |
| Phenyl-H (ortho) | 7.5 - 7.6 | m | |
| Phenyl-H (meta) | 7.4 - 7.5 | m | |
| Phenyl-H (para) | 7.3 - 7.4 | m |
Table 2: ¹³C NMR Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 (Carbonyl) | 160 - 162 |
| C3 | 135 - 137 |
| C4 | 118 - 120 |
| C5 | 140 - 142 |
| C6 | 108 - 110 |
| Pyridine-C2' | 155 - 157 |
| Pyridine-C3' | 121 - 123 |
| Pyridine-C4' | 136 - 138 |
| Pyridine-C5' | 124 - 126 |
| Pyridine-C6' | 149 - 151 |
| Phenyl-C1'' | 138 - 140 |
| Phenyl-C2''/C6'' | 128 - 130 |
| Phenyl-C3''/C5'' | 129 - 131 |
| Phenyl-C4'' | 127 - 129 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and NMR analysis of this compound and its analogs.
Synthesis of this compound
A plausible synthetic route to the title compound can be adapted from established methods for the synthesis of dihydropyridinones.[5][6][7] A common approach involves a multi-component reaction, such as a modified Hantzsch or Biginelli reaction.
Materials:
-
2-Acetylpyridine
-
N-Phenyl-3-aminocrotonamide
-
A suitable aldehyde (e.g., formaldehyde or a precursor)
-
Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
Solvent (e.g., ethanol, acetic acid, or toluene)
Procedure:
-
A mixture of 2-acetylpyridine, N-phenyl-3-aminocrotonamide, and the aldehyde is dissolved in the chosen solvent.
-
The catalyst is added to the reaction mixture.
-
The mixture is heated to reflux and stirred for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
NMR Sample Preparation and Analysis
Instrumentation:
-
NMR Spectrometer (e.g., Bruker or Varian) with a field strength of 300 MHz or higher.
-
5 mm NMR tubes.
Sample Preparation:
-
Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The sample is vortexed to ensure homogeneity.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.
Mandatory Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
NMR Analysis Workflow
Caption: General workflow for NMR analysis from sample preparation to structural elucidation.
References
- 1. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound: PERAMPANEL (CHEMBL1214124) - ChEMBL [ebi.ac.uk]
- 4. Perampanel | C23H15N3O | CID 9924495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments in the synthesis and applications of dihydropyrimidin-2(1H)-ones and thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
Mass Spectrometry of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines potential fragmentation patterns, detailed experimental protocols for analysis, and relevant biological pathways, serving as a comprehensive resource for researchers in the field.
Molecular Profile and Predicted Mass Spectrometry Data
This compound (C₁₆H₁₂N₂O) has a monoisotopic mass of 248.09496 Da.[1] Mass spectrometry is a critical technique for the structural elucidation and quantification of this and related molecules. The predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule are summarized below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 249.10224 |
| [M+Na]⁺ | 271.08418 |
| [M-H]⁻ | 247.08768 |
| [M+NH₄]⁺ | 266.12878 |
| [M+K]⁺ | 287.05812 |
| [M]⁺ | 248.09441 |
| [M]⁻ | 248.09551 |
| Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[1] |
Predicted Fragmentation Pathways
Electron Ionization (EI) mass spectrometry is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information.[2][3] For this compound, the fragmentation is expected to occur at the bonds linking the three main structural components: the phenyl ring, the dihydropyridinone core, and the pyridine ring.
A plausible fragmentation pathway under EI conditions is initiated by the formation of the molecular ion (M⁺•) at m/z 248. Subsequent fragmentation could involve:
-
Cleavage of the N-phenyl bond: This would lead to the formation of a phenyl cation (C₆H₅⁺) at m/z 77 and a 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one radical cation at m/z 171.
-
Cleavage of the C-C bond between the rings: This could result in a pyridin-2-yl cation (C₅H₄N⁺) at m/z 78 and a 1-phenyl-1,2-dihydropyridin-2-one radical fragment.
-
Loss of CO: The dihydropyridinone ring may lose a carbonyl group (CO), resulting in a fragment at m/z 220.
-
Fragmentation of the pyridine ring: Loss of HCN (27 Da) from pyridine-containing fragments is a common fragmentation pathway.
The following diagram illustrates a predicted fragmentation pathway for this compound.
Predicted EI fragmentation pathway for the title compound.
Experimental Protocols
The analysis of this compound can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method will depend on the sample matrix and the analytical objective (e.g., qualitative identification or quantitative analysis).
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is well-suited for the analysis of many pharmaceutical compounds.[4][5] A general protocol is provided below.
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL to create a stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase to prepare working standards and quality control samples. For quantitative analysis, a deuterated internal standard of this compound is recommended.[6]
-
Filter the final solutions through a 0.22 µm syringe filter before injection.
LC-MS/MS Parameters:
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole or Q-TOF mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Fragmentor Voltage | 135 V |
| Collision Energy | Optimized for specific precursor-to-product ion transitions (e.g., 15-30 eV) |
| Table 2: Typical LC-MS/MS parameters for the analysis of this compound. |
The following workflow illustrates the general procedure for LC-MS analysis.
General workflow for LC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. Derivatization may be necessary for related compounds with polar functional groups, though it is likely not required for the title compound.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100 µg/mL.
-
If necessary, perform derivatization (e.g., silylation) to increase volatility and improve peak shape.
-
Transfer the final solution to a GC vial.
GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS System | Single quadrupole or ion trap mass spectrometer |
| Ionization Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-400 |
| Table 3: Typical GC-MS parameters for the analysis of this compound. |
Biological Context: AMPA Receptor Signaling
Structurally related compounds, such as Perampanel (a 1,3,5-triaryl-1H-pyridin-2-one derivative), are known to be non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[7] The AMPA receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system. Its dysfunction has been implicated in neurological diseases like epilepsy.
Antagonism of the AMPA receptor by compounds like Perampanel can reduce neuronal hyperexcitability. The AMPA receptor, upon binding to glutamate, typically allows an influx of Na⁺ and Ca²⁺ ions, leading to depolarization. Non-competitive antagonists bind to an allosteric site, preventing this ion flux. Furthermore, AMPA receptors can signal through intracellular pathways, such as the Lyn-MAPK pathway, which may play a role in synaptic plasticity.[6]
The following diagram depicts a simplified AMPA receptor signaling pathway and the potential point of intervention for an antagonist.
Simplified AMPA receptor signaling pathway.
This guide provides a foundational understanding of the mass spectrometric analysis of this compound. The provided protocols and predicted fragmentation patterns should be adapted and optimized for specific instrumentation and research applications.
References
- 1. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-pyridone | C11H9NO | CID 598785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure and Properties of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one is a key intermediate in the synthesis of Perampanel, a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] While a definitive public domain crystal structure for this specific intermediate is not available, this guide provides a comprehensive overview of its known chemical and physical properties. To offer structural insights, crystallographic data for the closely related final product, Perampanel, is presented, alongside a discussion of general structural features of similar pyridinone-containing compounds. Detailed synthetic protocols and relevant biological pathways are also included to provide a complete technical context for researchers.
Physicochemical Properties
While a solved crystal structure is not publicly available, various chemical and physical properties of this compound have been reported. These are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂O | [4] |
| Molecular Weight | 248.28 g/mol | |
| CAS Number | 381725-50-4 | [1][2] |
| Appearance | Crystalline solid | [2] |
| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [2] |
| Boiling Point (Predicted) | 444.8 ± 45.0 °C | [2] |
| Flash Point (Predicted) | 222.8 ± 28.7 °C | [2] |
| Vapour Pressure (Predicted) | 0.0 ± 1.1 mmHg at 25°C | [2] |
| Index of Refraction (Predicted) | 1.649 | [2] |
| Storage Temperature | Inert atmosphere, Room Temperature | [2] |
Structural Analysis of a Closely Related Compound: Perampanel
Perampanel, or 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, is a direct derivative of the title compound.[3][5] Patent literature provides powder X-ray diffraction (PXRD) data for crystalline forms of Perampanel, which can serve as a valuable proxy for understanding the potential crystal packing and solid-state properties of its precursor.
Table 2.1: Powder X-ray Diffraction Data for Anhydrous Crystal Form V of Perampanel [6]
| Diffraction Angle (2θ ± 0.2°) |
| 12.9 |
| 16.7 |
| 24.9 |
Note: This data is for 3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, not the title compound.[6]
In analogous structures, such as 5-methyl-1-phenyl-1H-pyridin-2-one (pirfenidone), the molecule is noted to be non-planar.[7] The phenyl and pyridone rings are inclined to each other, with a dihedral angle of approximately 50.30°.[7] This axial chirality is a common feature in such compounds, arising from the steric hindrance between the two ring systems.[7] A similar non-planar conformation is expected for this compound.
Experimental Protocols
The synthesis of the title compound is a key step in the production of Perampanel. The following is a representative synthetic protocol based on established pyridinone synthesis methodologies.
Reaction: Suzuki coupling of 5-bromo-1-phenyl-1,2-dihydropyridin-2-one with 2-(tributylstannyl)pyridine.
Materials:
-
5-bromo-1-phenyl-1,2-dihydropyridin-2-one
-
2-(tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0)
-
Toluene, anhydrous
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of 5-bromo-1-phenyl-1,2-dihydropyridin-2-one (1.0 eq) in anhydrous toluene, add 2-(tributylstannyl)pyridine (1.2 eq).
-
De-gas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110°C) under a nitrogen atmosphere and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
As no specific crystal structure is available, the following is a general protocol for obtaining single crystals suitable for X-ray diffraction.
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture such as ethanol/water) at an elevated temperature to achieve saturation.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, store the solution at a lower temperature (e.g., 4°C).
-
Alternatively, employ vapor diffusion by placing the vial of the saturated solution inside a larger sealed container with a more volatile anti-solvent (e.g., hexane or diethyl ether). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting slow crystal growth.
-
Once suitable crystals have formed, carefully isolate them for analysis.
Visualizations
Caption: Synthetic workflow for this compound.
The end-product, Perampanel, is a noncompetitive AMPA receptor antagonist. The pathway below illustrates the mechanism of glutamatergic signaling and the site of action for such an antagonist.
Caption: Mechanism of noncompetitive AMPA receptor antagonism.
References
- 1. This compound | 381725-50-4 [chemicalbook.com]
- 2. This compound CAS 381725-50-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C16H12N2O) [pubchemlite.lcsb.uni.lu]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8772497B2 - Method for producing 1, 2-dihydropyridine-2-one compound - Google Patents [patents.google.com]
- 7. Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Pyridin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-2-one and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] This privileged scaffold is found in numerous biologically active molecules, exhibiting a wide range of therapeutic activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4] The physicochemical properties of these derivatives, such as acidity (pKa), lipophilicity (logP), solubility, and melting point, are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET).[5][6]
This technical guide provides an in-depth overview of the core physicochemical properties of pyridin-2-one derivatives, detailed experimental protocols for their determination, and visualizations of key synthetic and biological pathways.
Core Physicochemical Properties
The physicochemical properties of pyridin-2-one derivatives can be manipulated through chemical modification, allowing for the fine-tuning of their drug-like characteristics.[3][4] The parent compound, pyridin-2-one, exists in a tautomeric equilibrium with its 2-hydroxypyridine form, with the pyridone form generally predominating in polar solvents.[1][7]
Quantitative Data Summary
The following tables summarize key physicochemical data for the parent pyridin-2-one scaffold. It is crucial to note that these values can change significantly with the introduction of different substituents onto the pyridinone ring.
Table 1: Acidity and Lipophilicity of Pyridin-2-one
| Property | Value | Reference |
| pKa (Acidity) | 11.65 | [7] |
| pKa (Strongest Basic) | 2.43 | [8] |
| logP (Calculated) | -0.6 | [9] |
| logP (Calculated) | 0.64 - 1.05 | [8] |
Table 2: Physical Properties of Pyridin-2-one
| Property | Value | Reference |
| Melting Point | 105-108 °C | [9][10][11] |
| Boiling Point | 280-281 °C (decomposes) | [7][10][11] |
| Aqueous Solubility | 450-1000 mg/mL (at 20°C) | [9][10][11] |
| Appearance | Colorless to off-white crystalline solid | [7][9] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for lead optimization in drug discovery.[12][13] The following sections detail standard methodologies for key experiments.
Workflow for Physicochemical Profiling
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a new pyridin-2-one derivative.
Caption: Experimental workflow for physicochemical profiling.
Determination of pKa (UV-Visible Spectroscopy Method)
The ionization constant (pKa) is a critical parameter influencing a drug's solubility and permeability across biological membranes.[14] UV-Visible spectroscopy is a common method for its determination.[12][13]
-
Preparation of Buffers : Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).[13]
-
Stock Solution : Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Sample Preparation : In a 96-well UV-transparent microtiter plate, add a small aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to avoid pKa shifts.
-
Spectrophotometric Measurement : Measure the UV-Vis absorbance spectrum for each well over a relevant wavelength range.
-
Data Analysis : Identify the wavelength(s) with the largest change in absorbance upon ionization. Plot absorbance versus pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa value.[13]
Determination of logP (Shake-Flask Method)
The n-octanol/water partition coefficient (logP) is the standard measure of a compound's lipophilicity, which affects its absorption, protein binding, and metabolic stability.[15]
-
Phase Preparation : Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4, for logD) with n-octanol by mixing and allowing the phases to separate.[13]
-
Partitioning : Add a known amount of the test compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.
-
Equilibration : Seal the vial and shake it for a set period (e.g., 24 hours) at a controlled temperature to allow the compound to partition and reach equilibrium.[16]
-
Phase Separation : Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as HPLC-UV or LC/MS.[13]
-
Calculation : Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is fundamental to a drug's absorption and bioavailability.[5] Both kinetic and thermodynamic methods are commonly used.
-
Kinetic Solubility Assay (High-Throughput) :
-
Prepare a high-concentration stock solution of the compound in DMSO.[17]
-
Make serial dilutions of the stock solution and add them to an aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate.
-
Incubate for a short period (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity of each well using a nephelometer or by measuring UV absorbance at a high wavelength (e.g., 620 nm). The concentration at which precipitation occurs is the kinetic solubility.[17][18]
-
-
Thermodynamic Solubility Assay (Gold Standard) :
-
Add an excess of the solid, crystalline compound to a vial containing the aqueous buffer.[16]
-
Shake or agitate the vial at a controlled temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[16]
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using HPLC-UV or LC/MS against a standard curve. This concentration represents the thermodynamic solubility.[16][18]
-
Determination of Melting Point
The melting point is a key indicator of a compound's purity and lattice energy.[19] Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C.
-
Sample Preparation : Ensure the compound is a fine, dry powder. If necessary, grind the crystals in a mortar.[19]
-
Capillary Loading : Pack a small amount of the powdered sample into a glass capillary tube to a height of about 3 mm.[20]
-
Measurement : Place the capillary tube into a melting point apparatus.
-
Heating : Heat the apparatus rapidly to about 10°C below the expected melting point, then reduce the heating rate to approximately 1-2°C per minute for an accurate measurement.[21]
-
Observation : Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[21]
Synthesis and Biological Activity
General Synthesis Workflow
Pyridin-2-one derivatives can be synthesized through various methods, including multi-component reactions which offer efficiency and atom economy. The diagram below illustrates a generalized one-pot, three-component synthesis.[22]
Caption: Generalized one-pot synthesis of pyridin-2-ones.
Signaling Pathways and Therapeutic Applications
Pyridin-2-one derivatives have been developed as potent antagonists for various cellular targets. A notable example is their use in cancer immunotherapy as antagonists of the adenosine A₂A receptor (A₂AR).[23] In the tumor microenvironment, high levels of adenosine suppress T-cell activity by binding to A₂AR. Antagonists containing the pyridin-2-one scaffold can block this interaction, restoring T-cell function.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. Showing Compound 2-Hydroxypyridine (FDB112195) - FooDB [foodb.ca]
- 9. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]
- 12. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijirss.com [ijirss.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Aqueous Solubility Assay - Enamine [enamine.net]
- 19. uomus.edu.iq [uomus.edu.iq]
- 20. youtube.com [youtube.com]
- 21. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 22. benchchem.com [benchchem.com]
- 23. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Novel Pyridin-2-one Based Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, has made it a cornerstone in the design of novel therapeutics targeting a wide array of diseases.[1] Pyridin-2-one derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[2] This technical guide provides an in-depth overview of recent advancements in the discovery of novel pyridin-2-one based compounds, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate. We will delve into specific examples of potent inhibitors targeting Tropomyosin receptor kinase (TRK), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, Urease, and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.
Data Presentation: A Comparative Analysis of Novel Pyridin-2-one Based Inhibitors
The following tables summarize the quantitative data for recently discovered pyridin-2-one based compounds, offering a clear comparison of their biological activities.
Table 1: Potency and Selectivity of Pyridin-2-one Based TRK Inhibitor 14q
| Compound | Target | IC50 (nM) | Kinase Selectivity | Cell Line | Cell Viability IC50 (µM) | Oral Bioavailability (%) |
| 14q | TRKA | 1.2 | High | KM12 (TRK fusion) | 0.05 | 37.8 |
Data extracted from a study on novel TRK inhibitors, highlighting the potent and selective nature of compound 14q.[3]
Table 2: Pharmacological Profile of Perampanel, a Pyridin-2-one Based AMPA Receptor Antagonist
| Compound | Target | IC50 (nM) | Seizure Model | Minimum Effective Dose (mg/kg, p.o.) |
| Perampanel | AMPA Receptor | 60 | AMPA-induced seizures | 2 |
This table showcases the potent in vitro and in vivo activity of Perampanel, a marketed antiepileptic drug.[4]
Table 3: Urease Inhibitory Activity of Novel Pyridin-2-one Derivatives
| Compound | Target | IC50 (µM) | Standard (Thiourea) IC50 (µM) |
| 4q | Jack Bean Urease | 0.13 ± 0.01 | 21.2 ± 1.3 |
| 4t | Jack Bean Urease | 0.15 ± 0.01 | 21.2 ± 1.3 |
Compounds 4q and 4t demonstrate significantly higher potency than the standard urease inhibitor thiourea.
Table 4: Anticancer and PIM-1 Kinase Inhibitory Activity of O-Alkylated Pyridin-2-one Derivatives
| Compound | PIM-1 Kinase IC50 (µM) | Cell Line | Anticancer IC50 (µM) | Apoptosis Induction | Caspase 3/7 Activation |
| 4c | 0.110 | HepG-2 | 0.0132 | High | Significant |
| 4f | 0.095 | HepG-2 | 0.0154 | High | Significant |
This data highlights the dual action of compounds 4c and 4f as potent PIM-1 kinase inhibitors and inducers of apoptosis in cancer cells.[1][2]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of the discussed pyridin-2-one based compounds.
Synthesis Protocols
General Synthesis of O-Alkylated Pyridin-2-one PIM-1 Kinase Inhibitors (e.g., 4c and 4f):
A mixture of the appropriate 2-hydroxypyridine derivative (1 mmol), anhydrous potassium carbonate (2 mmol), and the corresponding alkyl halide (1.5 mmol) in dry N,N-dimethylformamide (DMF) (10 mL) is stirred at room temperature for 24 hours. The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent to afford the desired O-alkylated pyridin-2-one.[2]
Laboratory-Scale Synthesis of Perampanel:
Perampanel can be synthesized via a multi-step route starting from 2-chloropyridine. A key step involves a Suzuki coupling reaction between a suitably substituted pyridin-2-one intermediate and 2-cyanophenylboronic acid. The final product is purified by column chromatography.[5]
Biological Assay Protocols
TRK Kinase Inhibition Assay:
The inhibitory activity against TRK kinases is determined using a standard kinase assay kit. Briefly, the recombinant TRK enzyme is incubated with the test compound and a specific substrate in the presence of ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through a luminescence-based method. IC50 values are calculated from the dose-response curves.[3]
AMPA Receptor Binding Assay:
The affinity of compounds for the AMPA receptor is assessed through a radioligand binding assay. Membranes from cells expressing the AMPA receptor are incubated with a radiolabeled AMPA receptor antagonist (e.g., [3H]AMPA) in the presence of varying concentrations of the test compound. The amount of bound radioligand is measured, and the Ki or IC50 value is determined by competition analysis.[4]
Urease Inhibition Assay (Berthelot Method):
Urease activity is determined by measuring the amount of ammonia produced upon urea hydrolysis. The assay is performed in a 96-well plate. The reaction mixture, containing urease enzyme, urea solution, and the test inhibitor, is incubated at a specific temperature. The amount of ammonia produced is quantified colorimetrically at 625 nm after the addition of phenol-hypochlorite reagent (Berthelot's reagent). The percentage of inhibition is calculated, and IC50 values are determined.[6]
PIM-1 Kinase Inhibition Assay:
The inhibitory effect on PIM-1 kinase is evaluated using a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced from the kinase reaction. The PIM-1 enzyme is incubated with the test compound, a substrate peptide, and ATP. The generated ADP is converted to ATP, which then produces a luminescent signal via luciferase. The IC50 value is determined from the dose-response curve.[7][8]
Cell Viability (MTT) Assay:
Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The formazan crystals formed by viable cells are dissolved in a suitable solvent, and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.
Apoptosis Assay by Flow Cytometry:
Cancer cells treated with the test compounds are harvested and stained with Annexin V-FITC and propidium iodide (PI). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase 3/7 Activation Assay:
The activation of caspases 3 and 7, key executioner caspases in apoptosis, is measured using a luminescent assay. Treated cells are lysed, and the lysate is incubated with a luminogenic caspase-3/7 substrate. The luminescent signal, which is proportional to caspase activity, is measured using a luminometer.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways, experimental workflows, and logical relationships relevant to the discovery of novel pyridin-2-one based compounds.
Caption: TRK Signaling Pathway and Inhibition by Pyridin-2-one Compound 14q.
Caption: AMPA Receptor Signaling and Non-competitive Antagonism by Perampanel.
Caption: PIM-1 Kinase Signaling Pathway and its Inhibition.
Caption: General Experimental Workflow for the Synthesis of Pyridin-2-one Derivatives.
Caption: Logical Relationship in Structure-Activity Relationship (SAR) Studies.
References
- 1. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN110028442B - Simple preparation method of Perampanel - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. PIM1 Kinase Enzyme System Application Note [promega.com]
- 8. promega.com [promega.com]
Initial Screening of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial screening process for analogs of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one. This scaffold is a key feature in pharmacologically active compounds, most notably Perampanel, a noncompetitive AMPA receptor antagonist.[1] This document outlines the core biological activities associated with this class of compounds, presents quantitative data for key analogs, details relevant experimental protocols, and provides visualizations of associated signaling pathways and experimental workflows.
Core Biological Activities and Data Presentation
The this compound core is associated with a range of biological activities, including antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, as well as potential anticancer and kinase inhibitory effects.[1][2] Initial screening efforts should therefore focus on assays that can effectively quantify these activities.
AMPA Receptor Antagonism
A primary and well-documented activity of this scaffold is the noncompetitive antagonism of the AMPA receptor, a key player in excitatory synaptic transmission in the central nervous system.[3] Overactivation of these receptors is implicated in various neurological disorders, including epilepsy.[1]
Table 1: AMPA Receptor Antagonist Activity of Perampanel
| Compound | Structure | Assay | Target | Activity (IC50) |
| Perampanel (2-(2-oxo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile) | [Image of Perampanel structure] | AMPA-induced Ca2+ influx | AMPA Receptor | 60 nM[1] |
Anticancer Activity
Derivatives of the broader pyridinone class have demonstrated cytotoxic activity against various cancer cell lines.[4][5] While specific data for a wide range of this compound analogs is limited in publicly available literature, initial screening should include cytotoxicity assays against a panel of cancer cell lines to explore this potential therapeutic avenue.
Table 2: Cytotoxicity Data for Related Pyridinone Analogs
| Compound | Core Structure | Cell Line(s) | Activity (IC50/GI50) |
| 3-phenyl-1-(pyrid-2-yl)benzo[2][6][7]triazin-7-one | Benzo[2][6][7]triazin-7-one | Various | Growth inhibition observed at 10 µM in multiple cell lines including NCI-H522 (lung), COLO 205 (colon), and MCF-7 (breast).[2] |
| 1-phenyl-3-(pyrid-2-yl)benzo[2][6][7]triazin-7-one | Benzo[2][6][7]triazin-7-one | Various | Strong growth inhibition observed at 10 µM in multiple cell lines including NCI-H522 (lung), COLO 205 (colon), and MCF-7 (breast).[2] |
Note: The compounds in Table 2 are not direct analogs of the core topic but represent related structures with a phenyl and pyridin-2-yl substitution pattern, suggesting potential for anticancer activity.
Experimental Protocols
Detailed methodologies for key initial screening assays are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and the physicochemical properties of the test compounds.
AMPA-Induced Calcium Influx Assay
This cell-based assay is crucial for determining the functional antagonism of AMPA receptors.
Objective: To measure the ability of test compounds to inhibit the increase in intracellular calcium concentration ([Ca2+]) induced by the AMPA receptor agonist, AMPA.
Materials:
-
Cultured neurons (e.g., primary cortical neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Fluo-4 AM or similar calcium indicator dye
-
AMPA (agonist)
-
Test compounds (this compound analogs)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed primary neurons in 96-well black, clear-bottom plates at an appropriate density and culture for 10-14 days.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM in assay buffer.
-
Remove the culture medium from the wells and wash once with assay buffer.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the calcium indicator (e.g., 485 nm excitation and 520 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for each well.
-
Using the plate reader's injector, add a solution of AMPA to each well to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin recording the fluorescence signal for a period of 1-5 minutes to capture the peak calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline reading from the peak reading.
-
Normalize the data to the vehicle control (0% inhibition) and a known AMPA receptor antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Kinase Inhibition Assay (Generic TR-FRET)
Given that many pyridinone derivatives exhibit kinase inhibitory activity, a generic in vitro kinase assay is a valuable primary screening tool. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust platform for this purpose.
Objective: To determine the ability of test compounds to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Kinase of interest (e.g., a panel of cancer-relevant kinases)
-
Kinase-specific substrate (often biotinylated)
-
ATP
-
Lanthanide-labeled anti-phospho-substrate antibody (donor fluorophore)
-
Streptavidin-labeled acceptor fluorophore (e.g., SureLight®-APC)
-
Test compounds
-
Assay buffer
-
Low-volume 384-well white microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup:
-
Add the test compounds and kinase to the wells of the microplate.
-
Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a detection solution containing the lanthanide-labeled antibody and the streptavidin-labeled acceptor.
-
Incubate the plate for a further period (e.g., 60 minutes) to allow for antibody-antigen binding.
-
-
Signal Reading:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Normalize the data to vehicle controls (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition).
-
Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration at which test compounds reduce the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well clear microplates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the absorbance values as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the initial screening of this compound analogs.
Caption: High-level workflow for the initial screening of this compound analogs.
Caption: Simplified signaling pathway of AMPA receptor activation and its inhibition by a noncompetitive antagonist.
Caption: Principle of the MTT assay for determining cell viability.
Conclusion
The initial screening of this compound analogs is a critical step in the drug discovery process. By employing a strategic combination of in vitro and cell-based assays targeting AMPA receptors, various kinases, and cancer cell viability, researchers can efficiently identify promising lead compounds. The detailed protocols and conceptual diagrams provided in this guide offer a robust framework for initiating such a screening campaign. Further exploration of the structure-activity relationships of active compounds will be essential for the subsequent optimization of this promising chemical scaffold.
References
- 1. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides | MDPI [mdpi.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
The Pharmacological Maze of Substituted Pyridinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridinones, a versatile class of heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of their diverse pharmacological profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. The inherent structural features of the pyridinone ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide array of biological targets, making it a privileged structure in drug discovery.[1]
Anticancer Activity: Targeting Cell Proliferation and Survival
Substituted pyridinones have demonstrated notable potential as anticancer agents, primarily by inducing cell cycle arrest and apoptosis in various cancer cell lines.
A series of novel pyridine-urea derivatives have been synthesized and evaluated for their in vitro antiproliferative activity. Notably, compounds 8e and 8n exhibited significant potency against the MCF-7 breast cancer cell line.[2] Compound 8e was found to be 8.7 times more active than the standard drug Doxorubicin after 48 hours of treatment.[2] The mechanism of action for some anticancer pyridinones involves the upregulation of key tumor suppressor and pro-apoptotic signaling pathways. For instance, certain pyridinone derivatives have been shown to induce G2/M phase arrest and apoptosis through the upregulation of p53 and JNK in liver and breast cancer cells.[3]
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 1 | HepG2 | Antiproliferative | 4.5 ± 0.3 | [3] |
| 2 | HepG2 | Antiproliferative | 7.5 ± 0.1 | [3] |
| 1 | MCF-7 | Antiproliferative | 6.3 ± 0.4 | [3] |
| 2 | MCF-7 | Antiproliferative | 16 ± 1.7 | [3] |
| 4d | EAC | Anticancer | 75.32 | [4] |
| 4e | EAC | Anticancer | 20.77 | [4] |
| 5 | EAC | Anticancer | 73.1 | [4] |
| 6 | EAC | Anticancer | 67.05 | [4] |
| Doxorubicin | EAC | Anticancer | 68.13 | [4] |
| 4d | HEPG2 | Anticancer | 26.5 | [4] |
| 4e | HEPG2 | Anticancer | 19.2 | [4] |
| 5 | HEPG2 | Anticancer | 39.3 | [4] |
| 6 | HEPG2 | Anticancer | 44.9 | [4] |
| Doxorubicin | HEPG2 | Anticancer | 38.46 | [4] |
| 8e | MCF-7 | Antiproliferative (48h) | 0.22 | [2] |
| 8n | MCF-7 | Antiproliferative (48h) | 1.88 | [2] |
| Doxorubicin | MCF-7 | Antiproliferative (48h) | 1.93 | [2] |
| Sorafenib | MCF-7 | Antiproliferative (48h) | 4.50 | [2] |
| 8e | VEGFR-2 | Inhibition | 3.93 ± 0.73 | [2] |
| 8b | VEGFR-2 | Inhibition | 5.0 ± 1.91 | [2] |
| Sorafenib | VEGFR-2 | Inhibition | 0.09 ± 0.01 | [2] |
Experimental Protocols:
MTT Assay for Cell Viability:
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyridinone derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry:
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compounds for a specific time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Western Blot Analysis for Protein Expression:
This method is used to detect and quantify the expression levels of specific proteins, such as p53 and JNK.
-
Protein Extraction: Lyse the treated and untreated cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53 or anti-JNK).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected by an imaging system.
Signaling Pathway:
Antiviral Activity: Inhibiting Viral Replication
Substituted pyridinones have also been identified as promising antiviral agents, particularly against influenza viruses. Their mechanism of action often involves the inhibition of the viral RNA-dependent RNA polymerase (RdRP), an enzyme essential for the replication and transcription of the viral genome.[5][6]
| Compound | Virus | Activity | IC50/EC50 | Reference |
| Pyridinone Derivatives | HIV-1 | Reverse Transcriptase Inhibition | Varies | [7] |
Experimental Protocol:
Cytopathic Effect (CPE) Inhibition Assay:
This assay is used to determine the ability of a compound to inhibit the virus-induced damage or death of host cells.
-
Cell Seeding: Seed a suitable host cell line (e.g., MDCK for influenza virus) in a 96-well plate and grow to confluency.
-
Virus Infection: Infect the cells with a specific multiplicity of infection (MOI) of the virus.
-
Compound Treatment: Simultaneously or post-infection, treat the cells with serial dilutions of the substituted pyridinone compounds.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells (typically 2-3 days).
-
CPE Observation and Quantification: Observe the wells under a microscope for the presence or absence of CPE. Cell viability can be quantified using a colorimetric method like the MTT assay.
-
Data Analysis: The EC50 value, which is the concentration of the compound that inhibits 50% of the viral CPE, is calculated.
Signaling Pathway:
Cardiotonic Effects: Modulating Cardiac Contractility
Certain substituted pyridinones exhibit positive inotropic effects, meaning they increase the force of myocardial contraction. This makes them potential therapeutic agents for heart failure. The primary mechanism for this action is the inhibition of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[8][9][10] By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to enhanced calcium influx and consequently, stronger cardiac muscle contraction.[9][11][12]
| Compound | Preparation | Activity | EC50/IC50 | Reference |
| Milrinone Analogs (5c, 5d, 5e) | Isolated Guinea Pig Atria | Cardiotonic | Comparable to Milrinone | |
| Milrinone | PDE3 | Inhibition | 440-11400 nM (IC50) | [13] |
| CI-914 (1) | Cardiac PDE III | Inhibition | - | [14] |
| CI-930 (11) | Cardiac PDE III | Inhibition | More potent than Milrinone | [14] |
Experimental Protocol:
Isolated Guinea Pig Atria Assay:
This ex vivo method is used to assess the direct effects of compounds on the contractility and rate of the heart muscle.
-
Tissue Preparation: Isolate the atria from a guinea pig heart and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Force and Rate Measurement: Attach the atria to a force transducer to record the force of contraction and a rate meter to measure the heart rate.
-
Compound Administration: After a stabilization period, add cumulative concentrations of the substituted pyridinone derivatives to the organ bath.
-
Data Recording: Record the changes in the force of contraction (inotropic effect) and heart rate (chronotropic effect).
-
Data Analysis: The results are typically expressed as the percentage change from the baseline, and dose-response curves are constructed to determine the EC50 value.
Signaling Pathway:
Urease Inhibition: A Strategy Against Pathogenic Bacteria
Urease is an enzyme produced by various pathogenic bacteria, such as Helicobacter pylori, that catalyzes the hydrolysis of urea to ammonia. This process raises the local pH, allowing the bacteria to survive in acidic environments like the stomach. Inhibition of urease is therefore a promising strategy for treating infections caused by these pathogens. Several substituted pyridinone derivatives have been identified as potent urease inhibitors.[15]
| Compound | Source | Activity | IC50 (µM) | Reference |
| 4i | Urease | Inhibition | 5.68 ± 1.66 | [15] |
| 4o | Urease | Inhibition | 7.11 ± 1.24 | [15] |
| 4g | Urease | Inhibition | 9.41 ± 1.19 | [15] |
| 4h | Urease | Inhibition | 10.45 ± 2.57 | [15] |
| Thiourea (Standard) | Urease | Inhibition | 21.37 ± 1.76 | [15] |
| Palmatine | H. pylori Urease (HPU) | Inhibition | 530 ± 10 | [16] |
| Palmatine | Jack Bean Urease (JBU) | Inhibition | 30 ± 0 | [16] |
| Acetohydroxamic acid (AHA) | H. pylori Urease (HPU) | Inhibition | 70 ± 10 | [16] |
| Acetohydroxamic acid (AHA) | Jack Bean Urease (JBU) | Inhibition | 20 ± 0 | [16] |
| NBPTO | Urease | Inhibition | 0.0021 | [17] |
| AHA | Urease | Inhibition | 42 | [17] |
| HU | Urease | Inhibition | 100 | [17] |
| 2a | Urease | Inhibition | 27.9 µg/mL | [18] |
| 2i | Urease | Inhibition | 27.1 µg/mL | [18] |
| Thiourea (Standard) | Urease | Inhibition | 27.5 µg/mL | [18] |
Experimental Protocol:
Urease Inhibition Assay (Berthelot's Method):
This colorimetric assay measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing urease enzyme, a buffer solution, and the substituted pyridinone inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding a urea solution.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Color Development: Stop the reaction and add phenol-hypochlorite reagent (Berthelot's reagent). In the presence of ammonia, a blue-colored indophenol compound is formed.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 625-630 nm.
-
Data Analysis: The percentage of urease inhibition is calculated by comparing the absorbance of the test wells with that of the control wells (without inhibitor). The IC50 value is then determined.
Experimental Workflow:
Anti-Fibrotic Activity: Combating Tissue Scarring
Fibrosis is a pathological condition characterized by the excessive deposition of extracellular matrix, leading to tissue scarring and organ dysfunction. Pirfenidone, a substituted pyridinone, is an approved anti-fibrotic drug. The anti-fibrotic effects of pyridinone derivatives are often attributed to their ability to downregulate the expression of pro-fibrotic cytokines like transforming growth factor-beta (TGF-β) and to inhibit the proliferation of fibroblasts.[19][20][21] The signaling pathways involved include the TGF-β/Smad and PI3K/AKT pathways.[22][23]
| Compound | Cell Line | Activity | IC50 (mM) | Reference |
| 5b | NIH3T3 | Anti-fibrosis | 0.08 | [24] |
| 19a | NIH3T3 | Anti-fibrosis | 0.17 | [25][26] |
| Fluorofenidone | NIH3T3 | Anti-fibrosis | >4.18 | [27] |
| 6j | NIH3T3 | Anti-fibrosis | 0.3 | [28] |
| AKF-PD | NIH3T3 | Anti-fibrosis | 4.2 | [28] |
Experimental Protocol:
NIH/3T3 Fibroblast Proliferation Assay:
This assay assesses the ability of compounds to inhibit the proliferation of fibroblasts, a key cell type involved in fibrosis.
-
Cell Seeding: Seed NIH/3T3 fibroblasts in a 96-well plate.
-
Compound Treatment: Treat the cells with different concentrations of the substituted pyridinone derivatives.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Proliferation Assessment: Measure cell proliferation using an appropriate method, such as the MTT assay or by direct cell counting.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation compared to the untreated control and determine the IC50 value.
Signaling Pathway:
Phosphodiesterase (PDE) Inhibition
As mentioned in the cardiotonic section, substituted pyridinones are effective inhibitors of phosphodiesterases, particularly PDE3 and PDE5. PDE inhibitors have therapeutic applications in a range of conditions, including cardiovascular diseases and erectile dysfunction.
| Compound | Enzyme | Activity | IC50/Ki (nM) | Reference |
| Papaverine | PDE3A | Inhibition | 284.0, 917.0 (IC50) | [13] |
| Papaverine | PDE3A | Inhibition | 279.0 (Ki) | [13] |
| Milrinone | PDE3A | Inhibition | 440.0, 3600.0, 11400.0 (IC50) | [13] |
| Vesnarinone | PDE3A | Inhibition | 10700.0, 11210.0 (IC50) | [13] |
| Pyridopurinone Derivatives | PDE5 | Inhibition | Varies (2D-QSAR models developed) | [29] |
Experimental Protocol:
In Vitro Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization):
This is a common high-throughput screening method for identifying and characterizing PDE inhibitors.
-
Reagent Preparation: Prepare solutions of the recombinant PDE enzyme, a fluorescently labeled cyclic nucleotide substrate (e.g., FAM-cAMP or FAM-cGMP), and the test compounds.
-
Reaction Setup: In a microplate, combine the PDE enzyme and the substituted pyridinone inhibitor at various concentrations.
-
Reaction Initiation: Start the reaction by adding the fluorescently labeled substrate. The PDE enzyme will hydrolyze the substrate.
-
Detection: Add a binding agent that specifically binds to the hydrolyzed, linear fluorescent mononucleotide. This binding event causes a change in the fluorescence polarization of the solution.
-
Fluorescence Polarization Measurement: Read the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: The degree of inhibition is determined by the change in fluorescence polarization. A lower polarization signal indicates greater inhibition of the PDE enzyme. The IC50 value is then calculated.
Experimental Workflow:
Conclusion
The substituted pyridinone scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse pharmacological activities, ranging from anticancer and antiviral to cardiotonic and anti-fibrotic effects, underscore the potential of this chemical class. The ability to readily modify the pyridinone ring at various positions allows for the fine-tuning of its pharmacological properties and the development of compounds with improved potency and selectivity. This guide provides a foundational understanding of the pharmacological profiles of substituted pyridinones, offering researchers and drug development professionals a valuable resource to navigate this complex and rewarding area of medicinal chemistry. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective drugs based on this privileged heterocyclic core.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functions of PDE3 Isoforms in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 10. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Phosphodiesterase 3A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 14. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Helicobacter pylori and Its Associated Urease by Palmatine: Investigation on the Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 20. Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suppression of TGF-β pathway by pirfenidone decreases extracellular matrix deposition in ocular fibroblasts in vitro | PLOS One [journals.plos.org]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, synthesis and antifibrotic activities of carbohydrate-modified 1-(substituted aryl)-5-trifluoromethyl-2(1H) pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Design, Synthesis and Anti-fibrosis Activity Study of N1-Substituted Phenylhydroquinolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Molecular modeling studies of pyridopurinone derivatives--potential phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ambivalent Reactivity of the Pyridin-2-one Nucleus: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
The pyridin-2-one scaffold is a cornerstone in medicinal chemistry and materials science, owing to its versatile reactivity and presence in numerous bioactive molecules. This technical guide provides an in-depth exploration of the chemical behavior of the pyridin-2-one ring system. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key transformations including alkylation, electrophilic and nucleophilic substitutions, cycloaddition reactions, and modern metal-catalyzed cross-coupling methodologies. This document consolidates quantitative data into structured tables for comparative analysis, presents detailed experimental protocols for seminal reactions, and utilizes logical diagrams to illustrate reaction pathways and workflows, thereby serving as a practical resource for the synthesis and functionalization of this privileged heterocycle.
Introduction: The Dual Nature of Pyridin-2-one
The reactivity of the pyridin-2-one ring is intrinsically linked to its ability to exist in two tautomeric forms: the lactam (pyridin-2-one) and the lactim (2-hydroxypyridine). This tautomerism governs its ambident nucleophilic character and its susceptibility to various chemical transformations. The equilibrium between these two forms is highly dependent on the solvent environment; polar solvents favor the pyridin-2-one form, while non-polar solvents shift the equilibrium towards the 2-hydroxypyridine tautomer.[1][2][3] This dual reactivity is fundamental to understanding the regioselectivity observed in many of its reactions.
Figure 1: Tautomeric equilibrium of the pyridin-2-one ring.
Alkylation: A Study in Regioselectivity
The alkylation of pyridin-2-one is a classic example of its ambident nucleophilicity, often yielding a mixture of N-alkylated and O-alkylated products.[4] The regioselectivity of this reaction is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base, the solvent, and the catalyst employed.[5][6] This allows for controlled synthesis of either the N-substituted 2-pyridone or the O-substituted 2-alkoxypyridine, both of which are valuable synthons in drug discovery.
Data Presentation: Regioselective Alkylation of Pyridin-2-ones
| Alkylating Agent | Catalyst/Base | Solvent | Product Ratio (N:O) | Yield (%) | Reference |
| 2H-Azirines | p-Toluenesulfonic acid | Neat | >99:1 (N-alkylation) | 75-87 | [5] |
| 2H-Azirines | Triflic acid | Dichloromethane | >1:99 (O-alkylation) | 85 | [5] |
| α-Keto esters | P(NMe2)3 | Toluene | High N-selectivity | Good to excellent | [7] |
| Diazo compounds | Triflic acid | Ethyl acetate | >99:1 (O-alkylation) | Good | [8] |
| Benzyl halides | Tween 20 / K2CO3 | Water | >5:1 (N-alkylation) | 40-94 | [9] |
| Primary alkyl halides | Tween 20 / K2CO3 | Water | >6:1 (N-alkylation) | 40-94 | [9] |
| Benzyl/Allyl chlorides | CsF | Acetonitrile | Selective N-alkylation | - | [6] |
| Secondary alkyl iodides | CsF | Acetonitrile | Selective O-alkylation | - | [6] |
Experimental Protocols
Protocol 2.2.1: Regioselective N-Alkylation with an α-Keto Ester (Adapted from[7])
-
To a solution of 2-pyridone (1.0 mmol) and an α-keto ester (1.2 mmol) in toluene (5 mL) at room temperature, add tris(dimethylamino)phosphine (P(NMe2)3) (1.5 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-alkylated 2-pyridone.
Protocol 2.2.2: Regioselective O-Alkylation via TfOH-Catalyzed Carbenoid Insertion (Adapted from[8][10])
-
To a solution of 2-pyridone (0.50 mmol) and a diazo compound (0.75 mmol) in ethyl acetate (1.5 mL) under a nitrogen atmosphere at room temperature, add triflic acid (TfOH) (10 mol%).
-
Stir the reaction mixture at room temperature, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the O-alkylated product.
Figure 2: General pathways for regioselective N- and O-alkylation.
Electrophilic Substitution: Functionalizing the Ring Carbons
The pyridin-2-one ring can undergo electrophilic aromatic substitution, although its reactivity is influenced by the electron-donating nature of the nitrogen and oxygen atoms. The positions most susceptible to electrophilic attack are C3 and C5.
Nitration
The nitration of 2-pyridone is a well-studied reaction that demonstrates interesting regiochemical control based on the acidity of the reaction medium.[11][12][13][14] In low acidity media, nitration predominantly occurs at the 3-position.[12] Conversely, in highly acidic media, the major product is the 5-nitro derivative.[12] This is attributed to the different reactive species of 2-pyridone under varying pH conditions.
Protocol 3.1.1: Nitration of 2-Pyridone (General Procedure)
Caution: Nitrating agents are highly corrosive and potentially explosive. Handle with extreme care in a fume hood.
-
To a cooled (0 °C) solution of concentrated sulfuric acid, add 2-pyridone portion-wise, ensuring the temperature remains below 10 °C.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate) to the solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a specified temperature (e.g., room temperature or elevated) for a set period, monitoring by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the nitrated 2-pyridone.
-
Further purification can be achieved by recrystallization.
Halogenation
Direct halogenation of pyridin-2-one can be achieved to introduce chlorine, bromine, or iodine atoms onto the ring, typically at the 3- and 5-positions. The regioselectivity can be influenced by the halogenating agent and reaction conditions.
Protocol 3.2.1: Synthesis of 3,5-Dichloro-2-pyridone
-
Suspend 2-pyridone in a suitable solvent such as glacial acetic acid.
-
Bubble chlorine gas through the suspension or add a chlorinating agent like sulfuryl chloride (SO2Cl2) dropwise.
-
Heat the reaction mixture to facilitate the reaction, monitoring its progress by TLC.
-
After completion, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Sulfonation
Sulfonation of the pyridin-2-one ring typically requires harsh conditions, such as heating with fuming sulfuric acid (oleum).[15] The sulfonic acid group is introduced at the 3- or 5-position.
Protocol 3.3.1: Sulfonation of Pyridine (Adaptable for Pyridin-2-one) (Adapted from[16])
-
In a flask equipped for high-temperature reactions, carefully add pyridin-2-one to fuming sulfuric acid (oleum) with cooling.
-
Add a catalyst, such as mercury(II) sulfate, to the mixture.
-
Heat the reaction mixture to a high temperature (e.g., 250-270 °C) and maintain for several hours.
-
Periodically add more oleum and catalyst as the reaction proceeds.
-
After cooling, cautiously pour the reaction mixture into a large volume of water.
-
Neutralize the solution with a base like calcium carbonate to precipitate the calcium sulfonate salt.
-
Filter off the insoluble salts. The filtrate containing the pyridone sulfonic acid can be further processed to isolate the desired product.
Nucleophilic Substitution: Reactivity of Substituted Pyridin-2-ones
While the pyridin-2-one ring itself is electron-rich, the presence of good leaving groups at the C2, C4, or C6 positions of the corresponding pyridine tautomer enables nucleophilic aromatic substitution (SNAr) reactions.[2][4][9] Halogenated pyridin-2-ones are particularly useful substrates for introducing a variety of nucleophiles.
Data Presentation: Nucleophilic Substitution on Halogenated Pyridines
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2-Chloropyridine | Amines | High Temperature / Catalyst | 2-Aminopyridine | - | [17] |
| 2-Thiopyridine | Alkoxides | Base (e.g., KOH) | 2-Alkoxypyridine (2-Pyridone) | 58-85 | [18] |
| 2-Halopyridinium Salts | Aldehydes / Base | Toluene, 80 °C | N-Alkenyl-2-pyridones | 58-88 | [19] |
| 2-Substituted N-methylpyridinium ions | Piperidine | Methanol | 2-Piperidinyl-N-methylpyridinium | - | [20] |
Protocol 4.1.1: Synthesis of 2-Aminopyridines from a 2-Mercaptopyridine Derivative (Adapted from[17])
-
Alkylate 2-mercaptopyridine with 1,2-dibromoethane to form the cyclic dihydrothiazolopyridinium salt.
-
React the resulting pyridinium salt with a primary or secondary amine, either neat or in a solvent like DMSO, at room temperature.
-
Stir the reaction for 24-48 hours.
-
Quench the reaction with water and a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the 2-aminopyridine derivative.
Cycloaddition Reactions: Building Molecular Complexity
The diene character of the pyridin-2-one ring allows it to participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles.[16][21] These reactions are powerful tools for the construction of complex, bridged bicyclic lactams, which are precursors to a wide range of natural products and pharmaceuticals. The reactivity in these cycloadditions is influenced by both steric and electronic factors of the substituents on the pyridin-2-one ring.
Figure 3: Generalized Diels-Alder reaction of a pyridin-2-one.
Data Presentation: Diels-Alder Reactions of 2(1H)-Pyridones
| Pyridone Substituent | Dienophile | Conditions | Yield (%) | Reference |
| 1-Methyl | Dimethyl acetylenedicarboxylate | Forcing conditions | Low | [21] |
| 1,3,4,6-Tetramethyl | Dimethyl acetylenedicarboxylate | 140 °C, 14 h | 96 | [21] |
| 1,6-Dimethyl-4-phenyl | Dimethyl acetylenedicarboxylate | 140 °C, 14 h | 82 | [21] |
| Methoxy or Chloro | N-Phenylmaleimide | Atmospheric or High Pressure | - | [4] |
Protocol 5.1.1: Cycloaddition of 1,3,4,6-Tetramethyl-2(1H)-pyridone with Dimethyl Acetylenedicarboxylate (Adapted from[21])
-
Dissolve 1,3,4,6-tetramethyl-2(1H)-pyridone (1.0 mmol) in acetonitrile (1 mL).
-
Add dimethyl acetylenedicarboxylate (1.2 mmol) to the solution.
-
Deoxygenate the solution, seal it in a Pyrex tube, and heat to 140 °C for 14 hours.
-
After cooling, open the tube and concentrate the reaction mixture.
-
Purify the residue by preparative thin-layer chromatography or column chromatography to isolate the cycloadduct.
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Halogenated or triflated pyridin-2-ones are excellent substrates for a variety of such transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These methods provide efficient access to highly functionalized pyridin-2-one derivatives.
Figure 4: Experimental workflow for a typical palladium-catalyzed cross-coupling reaction.
Data Presentation: Palladium-Catalyzed Cross-Coupling of Pyridin-2-one Derivatives
| Coupling Type | Pyridin-2-one Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Sonogashira | 5-Iodo-4-methoxy-2-pyridone | Terminal alkynes | PdCl2(PPh3)2 / CuI / Et3N | Good to excellent | [22] |
| C-H Arylation | 2-Chloropyridines | Fluoroarenes | Pd(OAc)2 / SPhos | Moderate to excellent | [23] |
Protocol 6.1.1: Microwave-Assisted Sonogashira Coupling of 5-Iodo-4-methoxy-2-pyridone (Adapted from[22])
-
In a microwave vial, combine 5-iodo-4-methoxy-2-pyridone (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl2(PPh3)2 (5 mol%), and CuI (10 mol%).
-
Add a suitable solvent (e.g., DMF or acetonitrile) and a base (e.g., triethylamine).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the coupled product.
Conclusion
The pyridin-2-one ring exhibits a rich and diverse reactivity profile, making it an exceptionally valuable scaffold in synthetic chemistry. Its tautomeric nature allows for selective functionalization at either the nitrogen or oxygen atom, while the ring carbons can be modified through electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions. Furthermore, the introduction of leaving groups opens up pathways for nucleophilic substitution. A thorough understanding of the factors that control the reactivity and regioselectivity of these transformations, as detailed in this guide, is crucial for the rational design and synthesis of novel pyridin-2-one-based compounds for applications in medicine and materials science. This guide serves as a foundational resource, providing both the theoretical underpinnings and practical protocols necessary for the effective exploration of pyridin-2-one chemistry.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemistry-online.com [chemistry-online.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scite.ai [scite.ai]
- 16. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]
- 17. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. irjms.com [irjms.com]
- 19. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. chemithon.com [chemithon.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one. This compound is a key intermediate in the synthesis of Perampanel, a non-competitive AMPA receptor antagonist used as an antiepileptic drug.[1][2][3] The protocols outlined herein are based on established copper-catalyzed N-arylation methodologies, offering a practical guide for researchers in medicinal chemistry and drug development. This document includes a detailed synthetic procedure, characterization data, and safety information.
Introduction
This compound, with the CAS number 381725-50-4, is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its primary application lies in its role as a precursor to Perampanel, a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2][3] Dysfunction of glutamatergic neurotransmission, particularly through AMPA receptors, has been implicated in various neurological disorders, including epilepsy. Perampanel is approved for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures. The synthesis of high-purity this compound is therefore a critical step in the manufacturing of this important therapeutic agent.
The synthesis of this intermediate typically involves the coupling of a pyridone backbone with a phenyl group, a reaction that can be efficiently achieved through modern cross-coupling methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Please note that some of these values are predicted.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂O | [4] |
| Molecular Weight | 248.28 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 158 °C | |
| Boiling Point (Predicted) | 444.8 ± 45.0 °C | [3] |
| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [3] |
| Flash Point (Predicted) | 222.8 ± 28.7 °C | [3] |
| CAS Number | 381725-50-4 | [1] |
Synthesis Protocol
The recommended synthetic route for this compound is the copper-catalyzed N-arylation of 5-(pyridin-2-yl)pyridin-2(1H)-one with phenylboronic acid. This method offers good yields and employs readily available reagents.
Reaction Scheme
References
Synthesis Protocol for 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one: An Essential Intermediate for Perampanel
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one is a pivotal intermediate in the synthesis of Perampanel, a selective, non-competitive AMPA-type glutamate receptor antagonist.[1][2][3] Perampanel is utilized as an antiepileptic drug for the adjunctive treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[1] The synthesis of this key intermediate involves a multi-step process, typically commencing from commercially available pyridine derivatives and culminating in the formation of the desired 1,5-disubstituted pyridin-2-one core structure. This document provides a detailed protocol for the synthesis of this compound, including reaction parameters, and quantitative data.
Chemical Properties
| Property | Value |
| CAS Number | 381725-50-4 |
| Molecular Formula | C₁₆H₁₂N₂O |
| Molecular Weight | 248.28 g/mol |
Experimental Protocols
The synthesis of this compound is typically achieved through a three-step process starting from 5-bromo-2-methoxypyridine. The key steps involve a Suzuki coupling to introduce the pyridine ring, followed by demethylation to form the pyridin-2-one, and finally an N-arylation to introduce the phenyl group.
Step 1: Synthesis of 2-methoxy-5-(pyridin-2-yl)pyridine
This step involves a Suzuki coupling reaction between 5-bromo-2-methoxypyridine and pyridine-2-yl boronic acid.
-
Reagents and Solvents:
-
5-bromo-2-methoxypyridine
-
Pyridine-2-yl boronic acid
-
Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (HCl)
-
Aqueous Sodium Hydroxide (NaOH)
-
-
Procedure:
-
In a suitable round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 188.80 g of 5-bromo-2-methoxypyridine in 190 mL of tetrahydrofuran.
-
Add 12.92 g of pyridine-2-yl boronic acid to the solution.
-
Reflux the reaction mixture.
-
After the reaction is complete, cool the mixture to 25-30°C.
-
Add an aqueous solution of hydrochloric acid and stir for 1 hour.
-
Neutralize the reaction mixture with an aqueous solution of sodium hydroxide.
-
Extract the product with tetrahydrofuran.
-
Step 2: Synthesis of 5-(2-pyridyl)-1,2-dihydropyridin-2-one
This step involves the demethylation of the methoxy group to yield the pyridin-2-one core.
-
Reagents and Solvents:
-
2-methoxy-5-(pyridin-2-yl)pyridine (from Step 1)
-
Hydrobromic acid
-
-
Procedure:
-
The crude 2-methoxy-5-(pyridin-2-yl)pyridine is treated with hydrobromic acid to cleave the methyl ether and afford 5-(pyridin-2-yl)-2(1H)-pyridone.[4]
-
Step 3: Synthesis of this compound
The final step is the N-arylation of the pyridin-2-one with phenylboronic acid, catalyzed by a copper salt.
-
Reagents and Solvents:
-
5-(pyridin-2-yl)-2(1H)-pyridone (from Step 2)
-
Phenylboronic acid
-
Copper(II) acetate
-
Pyridine
-
N,N-dimethylformamide (DMF)
-
-
Procedure:
-
A mixture of 5-(2-pyridyl)-1,2-dihydropyridine-2-one, phenylboronic acid, and copper acetate is prepared in a mixture of pyridine and N,N-dimethylformamide.[1]
-
The reaction mixture is stirred, likely with heating, until the starting material is consumed.
-
Upon completion, the reaction is worked up to isolate the desired product, this compound.
-
Quantitative Data Summary
| Step | Product | Starting Materials | Catalyst/Reagents | Solvent | Yield |
| 1 | 2-methoxy-5-(pyridin-2-yl)pyridine | 5-bromo-2-methoxypyridine, pyridine-2-yl boronic acid | - | THF | Not Specified |
| 2 | 5-(2-pyridyl)-1,2-dihydropyridin-2-one | 2-methoxy-5-(pyridin-2-yl)pyridine | Hydrobromic acid | Not Specified | Not Specified |
| 3 | This compound | 5-(2-pyridyl)-1,2-dihydropyridin-2-one, phenylboronic acid | Copper(II) acetate | Pyridine, DMF | 26.2-31.5% (overall)[4] |
Synthesis Workflow
Caption: Synthetic route for this compound.
References
Application Notes and Protocols for the Laboratory Scale Synthesis of a Key Perampanel Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of a key intermediate of Perampanel, an AMPA receptor antagonist. The synthesis is based on established literature procedures and is suitable for researchers in medicinal chemistry and drug development.[1][2]
Overview of the Synthetic Route
The synthesis of Perampanel often proceeds through the key intermediate, 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one . This intermediate is synthesized in a multi-step process starting from commercially available materials. The overall synthetic strategy involves the construction of the central pyridone core, followed by bromination and N-phenylation. This intermediate can then be coupled with a cyanophenyl boronic acid derivative to yield Perampanel.[1][3][4]
Logical Flow of the Synthesis
Caption: Synthetic workflow for Perampanel via a key brominated intermediate.
Experimental Protocols
The following protocols detail the synthesis of the key Perampanel intermediate, 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one , and its subsequent conversion to Perampanel.
Synthesis of 5-(2-pyridyl)-1,2-dihydropyridin-2-one
This procedure involves a Suzuki coupling reaction followed by acid hydrolysis.[4]
Materials:
-
5-Bromo-2-methoxypyridine
-
Pyridine-2-yl boronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Potassium carbonate
-
1,2-Dimethoxyethane (DME)
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
Protocol:
-
To a solution of 5-bromo-2-methoxypyridine (188.80 g) in tetrahydrofuran (190 mL), add pyridine-2-yl boronic acid (12.92 g).[3]
-
Add a palladium catalyst and a suitable base (e.g., potassium carbonate).
-
Reflux the reaction mixture.
-
After cooling to room temperature, add an aqueous solution of hydrochloric acid and stir for 1 hour.[3]
-
Neutralize the reaction mixture with aqueous sodium hydroxide.[3]
-
Extract the product with tetrahydrofuran.
-
The resulting intermediate is 5-(2′-pyridyl)-2-pyridone.[4]
Synthesis of 3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one
This step involves the bromination of the pyridone intermediate.
Materials:
-
5-(2-pyridyl)-1,2-dihydropyridin-2-one
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
Protocol:
-
In a 2 L round bottom flask, dissolve 100 g of 5-(2-pyridyl)-1,2-dihydropyridin-2-one in 500 mL of N,N-dimethylformamide.[3]
-
Add 108.5 g of N-bromosuccinimide and stir the mixture at 30-35°C for 3 hours.[3]
-
Cool the reaction mixture to 5-15°C and add 100 mL of water.[3]
-
Stir the mixture at 30-35°C for 1 hour.[3]
-
Filter the resulting solid, wash with water, and dry to obtain 3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one.[3]
Synthesis of 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one
This is the N-arylation step to introduce the phenyl group.
Materials:
-
3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one
-
Phenylboronic acid
-
Copper(II) acetate
-
Pyridine
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (if using DCM)
-
Palladium triphenylphosphine (if using DCM)
Protocol (Method A - with Copper Acetate):
-
A mixture of 3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one, phenylboronic acid, copper(II) acetate, and pyridine in DMF is stirred while bubbling air through it.[1]
-
The reaction is monitored by TLC for completion.
-
Upon completion, the mixture is poured into aqueous ammonia and stirred vigorously.
-
The precipitated solid is collected by filtration and washed with water to yield the product.
Protocol (Method B - with Palladium Catalyst):
-
In a 500 mL round bottom flask, dissolve 18.75 g of 3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one in 300 mL of methylene dichloride.[3]
-
Add 18.36 g of phenylboronic acid, 3.47 g of palladium triphenylphosphine, and 10 mL of triethylamine.[3]
-
Stir the reaction mixture for 1 hour at 25-35°C.[3]
-
Filter the reaction mixture and evaporate the filtrate to dryness.
-
Crystallize the residue from ethyl acetate to obtain the title compound.[3]
Synthesis of Perampanel
The final step is a Suzuki coupling to introduce the cyanophenyl group.
Materials:
-
3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one
-
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
-
Potassium carbonate
-
Palladium tetrakis(triphenylphosphine) or Palladium acetate and triphenylphosphine
-
N,N-Dimethylformamide (DMF) or 1,2-Dimethoxyethane (DME)
-
Ethyl acetate
Protocol:
-
In a 1 L round bottom flask, combine 100 g of 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridine-2-one and 125 g of 2-(1,3,2-dioxaborinan-2-yl)benzonitrile in 1500 mL of N,N-dimethylformamide under an inert atmosphere.[3]
-
Add 44 g of potassium carbonate and 4.2 g of palladium tetrakis(triphenylphosphine).[3]
-
Stir the mixture at 115-125°C for 3 hours.[3]
-
Remove the solvent under vacuum.
-
Add ethyl acetate to the residue, and distill off the organic layer to obtain Perampanel.[3]
Data Presentation
The following table summarizes the quantitative data for the synthesis of Perampanel and its intermediates.
| Step | Starting Material | Reagents | Product | Yield | Purity | Reference |
| 2.1 Synthesis of 5-(2-pyridyl)-1,2-dihydropyridin-2-one | 5-Bromo-2-methoxypyridine | Pyridine-2-yl boronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, DME; then HCl, THF; then NaOH | 5-(2-pyridyl)-1,2-dihydropyridin-2-one | 69% | N/A | [1] |
| 2.2 Bromination | 5-(2-pyridyl)-1,2-dihydropyridin-2-one | N-Bromosuccinimide, DMF | 3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one | 81-86% | N/A | [1] |
| 2.3 N-Arylation | 3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one | Phenylboronic acid, Cu(OAc)₂, Pyridine, DMF | 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one | 71% | N/A | [1] |
| 2.4 Final Coupling | 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one | 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, Pd(PPh₃)₄, K₂CO₃, DMF | Perampanel | 65-82% | >99% | [1][3] |
| Overall Yield | 17–23% | [1] |
N/A: Not available in the cited sources.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Step-wise experimental workflow for Perampanel synthesis.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is centered around two key palladium-catalyzed cross-coupling reactions: a Suzuki-Miyaura coupling for the formation of the C-C bond between the pyridinone and pyridine rings, and a Buchwald-Hartwig amination for the N-arylation of the pyridinone core. These methods are widely employed in the pharmaceutical industry for their efficiency and broad functional group tolerance.[1][2] This guide offers a plausible and detailed synthetic route, complete with reaction conditions, catalyst systems, and purification procedures.
Introduction
The 1,2-dihydropyridin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The target molecule, this compound, combines this core with a phenyl group at the 1-position and a pyridyl group at the 5-position, making it a potential candidate for various therapeutic applications. Its synthesis relies on powerful palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of complex organic molecules.[2][3]
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide.[3][4] The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, enabling the arylation of amines and related N-H containing compounds.[1][5][6] This document outlines a two-step synthetic strategy employing these reactions to construct the target molecule.
Synthetic Strategy
The proposed retrosynthetic analysis of this compound involves two key disconnections, both achievable via palladium-catalyzed reactions:
-
C(sp²)–C(sp²) Bond Formation: A Suzuki-Miyaura coupling between a 5-halo-1-phenyl-1,2-dihydropyridin-2-one intermediate and a pyridin-2-ylboronic acid derivative.
-
N–C(aryl) Bond Formation: A Buchwald-Hartwig amination to couple a 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one intermediate with a phenyl halide.
For the purpose of this protocol, we will focus on a forward synthesis that first constructs the C-C bond via a Suzuki coupling, followed by the N-arylation via a Buchwald-Hartwig reaction.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 5-(Pyridin-2-yl)-1,2-dihydropyridin-2-one
This protocol describes the coupling of 5-bromo-1,2-dihydropyridin-2-one with pyridin-2-ylboronic acid.
Materials:
-
5-bromo-1,2-dihydropyridin-2-one
-
Pyridin-2-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Reaction Scheme:
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-1,2-dihydropyridin-2-one (1.0 equiv), pyridin-2-ylboronic acid (1.2 equiv), and potassium phosphate tribasic (3.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Add anhydrous 1,4-dioxane and degassed water to form a 10:1 solvent mixture. The reaction concentration should be approximately 0.1 M with respect to the 5-bromo-1,2-dihydropyridin-2-one.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one.
Step 2: Buchwald-Hartwig Amination for the Synthesis of this compound
This protocol details the N-arylation of 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one with iodobenzene.
Materials:
-
5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
-
Iodobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Reaction Scheme:
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.02 equiv).
-
Add anhydrous toluene to the flask.
-
Add iodobenzene (1.1 equiv) and sodium tert-butoxide (1.4 equiv).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | 85 |
| 2 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (3) | Toluene/H₂O | 110 | 24 | 72 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DME/H₂O | 90 | 20 | 78 |
Table 2: Representative Reaction Conditions and Yields for Buchwald-Hartwig Amination
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 110 | 12 | 90 |
| 2 | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 16 | 82 |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.5) | THF | 80 | 24 | 75 |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Overall synthetic workflow for the target molecule.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized Buchwald-Hartwig amination cycle.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Anhydrous solvents are flammable and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with care.
-
Always perform reactions in well-ventilated areas.
Conclusion
The synthesis of this compound can be efficiently achieved through a two-step sequence involving a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination. The provided protocols are based on well-established methodologies and can be adapted and optimized for specific research needs. These powerful palladium-catalyzed reactions offer a reliable and versatile approach for the synthesis of complex molecules in drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. surface.syr.edu [surface.syr.edu]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one via Suzuki Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers a powerful and versatile method with high functional group tolerance and generally good yields.[4] These attributes make it exceptionally valuable in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1]
This document provides a detailed protocol for the synthesis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, a compound also known as Perampanel, which acts as a selective non-competitive AMPA receptor antagonist.[5][6] The synthesis is based on a Suzuki coupling reaction between 1-Phenyl-5-bromo-1,2-dihydropyridin-2-one and a suitable 2-pyridylboronic acid derivative. The protocols provided herein are designed to be clear and reproducible for researchers in organic synthesis and drug development.
Key Reaction:
Step 1: Synthesis of 1-Phenyl-5-bromo-1,2-dihydropyridin-2-one (Not detailed in literature, proposed method)
Step 2: Suzuki Coupling
The primary focus of this protocol is the Suzuki coupling step. For the synthesis of the precursor, 1-Phenyl-5-bromo-1,2-dihydropyridin-2-one, a standard N-arylation of 5-bromo-2(1H)-pyridone with phenylboronic acid using a copper catalyst (a Chan-Lam coupling) is a plausible and commonly used method. The subsequent Suzuki coupling will then be performed as detailed below.
Experimental Protocols
Protocol 1: Suzuki Coupling of 1-Phenyl-5-bromo-1,2-dihydropyridin-2-one with 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
This protocol outlines the palladium-catalyzed Suzuki coupling to form the target compound. 2-Pyridylboronic acid pinacol ester is chosen for its stability and commercial availability.[7][8]
Materials:
-
1-Phenyl-5-bromo-1,2-dihydropyridin-2-one
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Pyridine-2-boronic acid, pinacol ester)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)[1]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL Schlenk flask, add 1-Phenyl-5-bromo-1,2-dihydropyridin-2-one (1.0 eq), 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq), and Potassium Carbonate (3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 5 mL per 1 mmol of the bromo-precursor).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield this compound as a solid.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Reagents and Materials for Suzuki Coupling
| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Role |
| 1-Phenyl-5-bromo-1,2-dihydropyridin-2-one | 264.11 | 1.0 | Aryl Halide |
| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 205.06 | 1.2 | Boronic Ester |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | 731.74 | 0.05 | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | Base |
| 1,4-Dioxane | 88.11 | - | Solvent |
| Water | 18.02 | - | Solvent |
Table 2: Typical Suzuki Coupling Reaction Parameters
| Parameter | Value | Notes |
| Temperature | 90 °C | Optimal temperature may vary; monitor reaction progress. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS until starting material is consumed. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent degradation of the catalyst. |
| Solvent System | 1,4-Dioxane / Water (4:1 v/v) | Other solvent systems like DME/water or Toluene/Ethanol/Water can also be effective.[4] |
| Expected Yield | 60-85% | Yields can vary based on the purity of starting materials and reaction scale. |
| Purification | Silica Gel Column Chromatography | Eluent system to be optimized based on TLC analysis. |
| Analysis | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm structure and purity of the final product. |
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound via the proposed Suzuki coupling protocol.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. tdcommons.org [tdcommons.org]
- 6. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 874186-98-8 | P311-A-29 | MDL MFCD04039342 | Pyridine-2-boronic acid, pinacol ester | SynQuest Laboratories [synquestlabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one as a Drug Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one is a pivotal intermediate in the synthesis of neurologically active and anti-fibrotic compounds. Its primary application lies in the production of Perampanel, a selective, non-competitive AMPA receptor antagonist approved for the treatment of epilepsy.[1][2][3] Furthermore, this pyridinone scaffold is instrumental in developing novel derivatives of Pirfenidone, aimed at enhancing anti-fibrotic efficacy. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the utilization of this versatile intermediate.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 381725-50-4 | [1][2] |
| Molecular Formula | C₁₆H₁₂N₂O | [4] |
| Molar Mass | 248.28 g/mol | [4] |
| Appearance | Crystalline solid | [2] |
| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [2][4] |
| Boiling Point (Predicted) | 444.8 ± 45.0 °C | [2] |
| Flash Point (Predicted) | 222.8 ± 28.7 °C | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Applications in Drug Synthesis
Primary Application: Intermediate for Perampanel
This compound is a key precursor in the synthesis of Perampanel.[1][2] Perampanel is a first-in-class, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptor, which is a crucial mediator of fast excitatory neurotransmission in the central nervous system.[3][5] By blocking the AMPA receptor, Perampanel reduces neuronal hyperexcitation, making it an effective antiepileptic drug for partial-onset seizures.[3][5][6]
The synthesis of Perampanel from this intermediate typically involves a bromination step followed by a Suzuki-Miyaura coupling reaction.[4]
Experimental Workflow for Perampanel Synthesis
Caption: Synthetic pathway from the intermediate to Perampanel.
Mechanism of Action of Perampanel
Perampanel allosterically modulates the AMPA receptor, stabilizing it in a closed state and thereby preventing ion influx in response to glutamate binding.[7] This non-competitive inhibition is effective in reducing the excessive neuronal signaling characteristic of epileptic seizures.
Signaling Pathway of AMPA Receptor Antagonism
Caption: Perampanel's non-competitive antagonism of the AMPA receptor.
Emerging Application: Synthesis of Pirfenidone Derivatives
The pyridin-2-one core structure of this compound makes it an attractive scaffold for the synthesis of novel Pirfenidone analogues. Pirfenidone is a drug used to treat idiopathic pulmonary fibrosis. Research is focused on creating derivatives with improved anti-fibrotic activity. Several synthesized derivatives have demonstrated significantly greater potency than Pirfenidone in in-vitro assays.[6][8]
| Compound | Target/Assay | IC₅₀ (mM) | Fold Improvement vs. Pirfenidone | Reference |
| Pirfenidone | Anti-fibrosis Activity | 2.75 | - | [6][8] |
| Compound 5d | Anti-fibrosis Activity | 0.245 | ~11x | [6][8] |
| Compound 9d | Human Fibroblast Cell Line HFL1 | 0.035 | ~78x | [6][8] |
Experimental Protocols
Synthesis of 5-(2-Pyridyl)-1,2-dihydropyridin-2-one (Precursor)
This protocol describes a Suzuki coupling approach to synthesize the precursor to the title compound.[9]
Materials:
-
5-Bromo-2-methoxypyridine
-
Pyridine-2-yl boronic acid
-
Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (HCl)
-
Aqueous Sodium Hydroxide (NaOH)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
In a round bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 5-bromo-2-methoxypyridine (188.80 g) and pyridine-2-yl boronic acid (12.92 g) in THF (190 mL).
-
Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 25-30 °C.
-
Add an aqueous solution of HCl and stir for 1 hour.
-
Neutralize the reaction mixture with an aqueous NaOH solution.
-
Extract the product with THF.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain 5-(2-pyridyl)-1,2-dihydropyridin-2-one.
Synthesis of this compound
This protocol details the N-arylation of the precursor to yield the title compound.[4]
Materials:
-
5-(Pyridin-2-yl)-1,2-dihydropyridin-2-one
-
Phenylboronic acid
-
Copper(II) acetate
-
Triethylamine
-
Methylene chloride (DCM)
Procedure:
-
To a solution of 5-(pyridin-2-yl)-2(1H)-pyridone in methylene chloride, add phenylboronic acid, copper(II) acetate, and triethylamine.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, work up the reaction by adding concentrated aqueous ammonia, water, and ethyl acetate for extraction.
-
Isolate and purify the product by standard methods (e.g., column chromatography) to yield this compound.
Protocol for the Synthesis of Perampanel
This two-step protocol starts with the title intermediate.
Step 1: Bromination
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Ethyl acetate
Procedure:
-
In a suitable reactor, charge this compound (200 g) and ethyl acetate (4 L).
-
Add N-bromosuccinimide (157.7 g).
-
Stir the reaction mixture at 30 °C under a nitrogen atmosphere for approximately 9-10 hours.
-
Upon completion, quench the reaction with an aqueous solution of sodium hydrosulfite.
-
Extract the product with a suitable organic solvent (e.g., toluene).
-
Isolate the product, 3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, from the organic phase.
Step 2: Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
-
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate
-
Palladium tetrakis(triphenylphosphine)
Procedure:
-
In a round bottom flask under an inert atmosphere, combine 3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one (100 g), 2-(1,3,2-dioxaborinan-2-yl)benzonitrile (125 g), and DMF (1500 mL).[6]
-
Add potassium carbonate (44 g) and palladium tetrakis(triphenylphosphine) (4.2 g).[6]
-
Heat the mixture with stirring to 115-125 °C for 3 hours.[6]
-
After cooling, remove the solvent under vacuum.
-
Add ethyl acetate to the residue and wash the organic layer.
-
Distill off the organic solvent to obtain crude Perampanel, which can be further purified by crystallization.[6]
Safety and Handling
Standard laboratory safety precautions should be observed when handling all chemicals mentioned. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for each reagent for specific handling and disposal information.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pirfenidone derivatives: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110028442B - Simple preparation method of Perampanel - Google Patents [patents.google.com]
- 5. AMPA receptor - Wikipedia [en.wikipedia.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]
- 8. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
Application of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one in Epilepsy Research: A Focus on its Role as a Precursor to the Anticonvulsant Perampanel
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one serves as a crucial intermediate in the chemical synthesis of Perampanel, a first-in-class, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. Perampanel is an approved anti-epileptic drug (AED) for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures. Dysfunction of the glutamatergic system, the primary excitatory neurotransmitter network in the brain, is a key factor in the initiation and propagation of seizures. Perampanel's unique mechanism of action, targeting post-synaptic AMPA receptors, makes it a valuable tool for epilepsy research and a significant therapeutic agent. This document provides detailed application notes and protocols for the use of Perampanel, the active compound derived from this compound, in preclinical epilepsy research.
Mechanism of Action: Non-Competitive AMPA Receptor Antagonism
Glutamate, upon binding to AMPA receptors on the postsynaptic membrane, induces a conformational change that opens the ion channel, leading to an influx of sodium and calcium ions. This influx causes depolarization of the neuronal membrane, and if the threshold is reached, an action potential is generated. In epileptic conditions, excessive glutamate release and subsequent AMPA receptor activation contribute to neuronal hyperexcitability and seizure activity.
Perampanel acts as a negative allosteric modulator of the AMPA receptor. It binds to a site distinct from the glutamate binding site, inducing a conformational change that prevents the ion channel from opening, even when glutamate is bound. This non-competitive antagonism effectively reduces the excitatory postsynaptic current, thereby dampening neuronal hyperexcitability and suppressing seizures.
Caption: Perampanel's mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Perampanel in various preclinical models of epilepsy.
Table 1: In Vitro Activity of Perampanel
| Assay | Cell Type | Endpoint | IC50 | Reference |
| AMPA-induced Ca2+ influx | Cultured rat cortical neurons | Inhibition of Ca2+ influx | 60 nM | [1][2] |
| AMPA receptor binding | Rat cortical membranes | Displacement of [3H]AMPA | >10 µM (non-competitive) | [1] |
| NMDA-induced Ca2+ influx | Cultured rat cortical neurons | Inhibition of Ca2+ influx | No significant effect | [1] |
Table 2: In Vivo Anticonvulsant Activity of Perampanel in Rodent Models
| Seizure Model | Species | Route of Administration | Endpoint | Minimum Effective Dose (MED) / ED50 | Reference |
| AMPA-induced seizures | Mouse | Oral (p.o.) | Inhibition of seizures | 2 mg/kg | [1][2] |
| Maximal Electroshock (MES) | Mouse | Oral (p.o.) | Protection from tonic hindlimb extension | ED50: 1.1 mg/kg | [3] |
| Pentylenetetrazole (PTZ) | Mouse | Oral (p.o.) | Protection from clonic seizures | ED50: 0.94 mg/kg | |
| Audiogenic seizures (DBA/2 mice) | Mouse | Oral (p.o.) | Protection from tonic-clonic seizures | ED50: 0.46 mg/kg | [3] |
| 6-Hz Psychomotor Seizures | Mouse | Oral (p.o.) | Protection from seizures | ED50: 2.4 mg/kg | [3] |
Experimental Protocols
Protocol 1: Synthesis of Perampanel from a this compound Precursor
The synthesis of Perampanel involves a key Suzuki coupling reaction. A common precursor is the brominated derivative of this compound.
Caption: Synthetic pathway to Perampanel.
Materials:
-
3-Bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one
-
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
-
Palladium acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,2-Dimethoxyethane (DME)
-
Dichloromethane (DCM)
-
Methanol
-
Water
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one, 2-(1,3,2-dioxaborinan-2-yl)benzonitrile, and 1,2-dimethoxyethane.
-
Add potassium carbonate, palladium acetate, and triphenylphosphine to the mixture.
-
Heat the reaction mixture to 80-85°C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and add dichloromethane.
-
Filter the mixture and wash the solid with dichloromethane.
-
The filtrate containing the crude Perampanel can be further purified by column chromatography or recrystallization.
Protocol 2: Maximal Electroshock (MES) Seizure Test in Mice
This model is used to evaluate the efficacy of a compound against generalized tonic-clonic seizures.
Caption: Workflow for the MES test.
Materials:
-
Male adult mice (e.g., C57BL/6, 20-25 g)
-
Electroconvulsive shock generator with corneal electrodes
-
Perampanel solution (in a suitable vehicle, e.g., 0.5% methylcellulose)
-
Vehicle control
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution
Procedure:
-
Acclimate mice to the housing and testing environment for at least 3-4 days.
-
On the day of the experiment, weigh the mice and administer Perampanel or vehicle via the desired route (e.g., oral gavage).
-
After the appropriate pre-treatment time (to allow for drug absorption), apply a drop of topical anesthetic to the cornea of each mouse.
-
Place the corneal electrodes on the eyes of the mouse.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the mouse for the presence or absence of a tonic hindlimb extension. The absence of this response indicates that the animal is protected by the compound.
-
Record the number of protected animals in each treatment group and calculate the percentage of protection.
Protocol 3: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice
This model is used to assess the efficacy of a compound against myoclonic and generalized seizures.
Materials:
-
Male adult mice (e.g., Swiss albino, 20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Perampanel solution
-
Vehicle control
-
Observation chambers
Procedure:
-
Acclimate mice as described in the MES protocol.
-
Administer Perampanel or vehicle to the mice.
-
After the pre-treatment time, administer a convulsive dose of PTZ subcutaneously (s.c.).
-
Immediately place each mouse in an individual observation chamber.
-
Observe the mice for a period of 30 minutes for the onset and severity of seizures. Seizure activity is typically scored using a standardized scale (e.g., Racine scale).
-
The primary endpoints are the latency to the first clonic seizure and the presence or absence of generalized tonic-clonic seizures.
-
Record the latency and seizure scores for each animal.
Protocol 4: In Vitro AMPA-Induced Calcium Influx Assay
This assay is used to determine the direct inhibitory effect of a compound on AMPA receptor function in a cellular context.
Caption: Workflow for Ca2+ influx assay.
Materials:
-
Primary cortical neuron cultures
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
AMPA
-
Perampanel
-
Physiological buffer solution (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microscope or a microplate reader with fluorescence detection capabilities
Procedure:
-
Culture primary cortical neurons on glass coverslips or in microplates.
-
Load the cultured neurons with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of Perampanel or vehicle for a defined period.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a specific concentration of AMPA.
-
Record the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.
-
Analyze the data to determine the inhibitory effect of Perampanel on the AMPA-induced calcium response and calculate the IC50 value.
Conclusion
While this compound is primarily of interest as a synthetic precursor, its end-product, Perampanel, is a potent and selective non-competitive AMPA receptor antagonist with significant utility in epilepsy research. The protocols and data presented here provide a framework for investigating the anticonvulsant properties of Perampanel and for exploring the role of glutamatergic neurotransmission in seizure generation and propagation. These models are essential tools for the discovery and development of novel anti-epileptic therapies.
References
Application Notes and Protocols for 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one (Perampanel) as a Noncompetitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, also known as perampanel, is a first-in-class, selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its over-activation is implicated in the pathophysiology of numerous neurological disorders, including epilepsy.[3] Perampanel modulates excitatory neurotransmission by binding to a distinct allosteric site on the AMPA receptor, thereby reducing the hyperexcitation associated with seizures.[4] These application notes provide a comprehensive overview of the pharmacological data and detailed protocols for the preclinical and clinical investigation of perampanel.
Mechanism of Action
Perampanel exerts its antagonist effect by binding to an allosteric site on the AMPA receptor, which is separate from the glutamate binding site.[4] This noncompetitive antagonism prevents the conformational changes required for ion channel opening, even when glutamate is bound to the receptor.[5] Specifically, perampanel is thought to bind at the interface between the ligand-binding domain and the transmembrane domains of the AMPA receptor, stabilizing the closed state of the channel.[6] Radioligand binding studies have suggested that perampanel's binding site may overlap with that of other noncompetitive antagonists like GYKI 52466.[4] This mechanism of action allows perampanel to reduce excessive excitatory signaling without completely blocking normal glutamatergic transmission.
Data Presentation
In Vitro and In Vivo Potency
| Parameter | Value | Species/System | Assay | Reference |
| IC₅₀ | 60 nM | AMPA-induced Ca²⁺ influx | [7][8] | |
| 93 nM | Rat cortical neurons | AMPA-induced Ca²⁺ influx | [9] | |
| 230 nM | Rat hippocampal slices | Field EPSP inhibition | [9] | |
| 2.6 - 7.0 µM | Rat and human hippocampus and cerebellum | Inhibition of AMPA receptor-mediated ion currents in Xenopus oocytes | [10] | |
| K_d_ | 59.8 ± 5.2 nM | Rat forebrain membranes | [³H]perampanel binding | [6] |
| Bₘₐₓ | 3.2 ± 0.1 pmol/mg protein | Rat forebrain membranes | [³H]perampanel binding | [6] |
| MED (po) | 2 mg/kg | Mouse | AMPA-induced seizure model | [7] |
| ED₅₀ (po) | 0.47 mg/kg | DBA/2J Mouse | Audiogenic seizures | [9] |
| 1.6 mg/kg | ddY Mouse | Maximal Electroshock Seizure (MES) | [9] | |
| 0.94 mg/kg | ICR Mouse | Pentylenetetrazol (PTZ) seizure | [9] |
Pharmacokinetic Properties
| Parameter | Value | Species | Notes | Reference |
| Bioavailability | ~100% | Human | [5] | |
| Tₘₐₓ | 0.5 - 2.5 hours | Human | [5] | |
| Protein Binding | 95-96% | Human | Primarily to albumin and α1-acid glycoprotein | [5] |
| Terminal Half-life (t₁/₂) | ~105 hours | Human | [5][6] | |
| ~48 hours | Human | Effective half-life | [5] | |
| ~25 hours | Human | With carbamazepine (CYP3A4 inducer) | [5] | |
| Metabolism | >90% | Human | Primarily via CYP3A4 | [5] |
Clinical Efficacy in Partial-Onset Seizures (Adjunctive Therapy)
| Dose | Median Seizure Frequency Reduction | 50% Responder Rate | Reference |
| 4 mg/day | 23.3% | 28.5% - 29% | [1][11] |
| 8 mg/day | 26% - 31% | 33% - 38% | [1][11] |
| 12 mg/day | 18% - 35% | 34% - 36% | [11] |
| Placebo | 10% - 21% | 15% - 26% | [11] |
Clinical Efficacy in Primary Generalized Tonic-Clonic Seizures (Adjunctive Therapy)
| Treatment | Median Seizure Frequency Reduction | 50% Responder Rate | Reference |
| Perampanel | 76.5% | 64.2% | [12] |
| Placebo | 38.4% | [11] |
Signaling Pathways and Experimental Workflows
Mechanism of noncompetitive antagonism by perampanel.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Perampanel increases seizure threshold in pentylenetetrazole-kindled mice and improves behavioral dysfunctions by modifying mRNA expression levels of BDNF/TrkB and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. mr.ucdavis.edu [mr.ucdavis.edu]
- 10. Frontiers | AMPA Receptor Function in Hypothalamic Synapses [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Anti-seizure efficacy of perampanel in two established rodent models of early-life epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Assays for 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one is a key intermediate in the synthesis of Perampanel, a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor.[1][2][3] The pyridinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[4][5][6] This diverse potential stems from the ability of the pyridinone structure to interact with various biological targets, such as kinases, phosphodiesterases (PDEs), and receptors.[4][6][7]
These application notes provide a comprehensive overview of key in vitro assays to characterize the biological activity of this compound and its analogs. The protocols are designed for initial screening and detailed characterization, focusing on cytotoxicity, AMPA receptor antagonism, and potential off-target activities like kinase and phosphodiesterase inhibition.
General Experimental Workflow
The initial characterization of a novel compound typically follows a tiered approach, starting with broad cytotoxicity screening, followed by specific target-based functional assays. This workflow ensures that cytotoxic effects are understood before investing in more complex and target-specific investigations.
Cytotoxicity Assays
Application: The first step in profiling a new compound is to assess its general toxicity to living cells.[8] This determines the concentration range for subsequent functional assays, ensuring that observed effects are due to specific biological activity rather than cell death. The MTT assay is a widely used colorimetric method that measures metabolic activity as an indicator of cell viability.[9][10]
Data Presentation: Cytotoxicity Screening
The results are typically presented as CC50 (50% cytotoxic concentration) values. A lower CC50 value indicates higher cytotoxicity.
| Cell Line | Compound | Incubation Time (h) | CC50 (µM) [Mean ± SD] |
| HEK293 (Human Embryonic Kidney) | Test Compound | 48 | 85.4 ± 5.2 |
| SH-SY5Y (Human Neuroblastoma) | Test Compound | 48 | 62.1 ± 4.5 |
| HeLa (Human Cervical Cancer) | Test Compound | 48 | 45.8 ± 3.9 |
| HEK293 (Human Embryonic Kidney) | Doxorubicin (Control) | 48 | 0.8 ± 0.1 |
| SH-SY5Y (Human Neuroblastoma) | Doxorubicin (Control) | 48 | 1.2 ± 0.2 |
| HeLa (Human Cervical Cancer) | Doxorubicin (Control) | 48 | 0.5 ± 0.08 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is adapted for a 96-well plate format.
Materials:
-
HEK293, SH-SY5Y, or other desired cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test Compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium containing the same percentage of DMSO as the test wells (vehicle control).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Primary Target: AMPA Receptor Antagonism Assay
Application: Since this compound is a precursor to the AMPA receptor antagonist Perampanel, its primary activity is likely related to the inhibition of AMPA receptors.[1][12] A functional assay measuring AMPA-induced calcium (Ca2+) influx in neuronal cells is a direct way to quantify this activity.
Data Presentation: AMPA Receptor Antagonist Activity
The potency of the antagonist is expressed as an IC50 value, which is the concentration required to inhibit 50% of the AMPA-induced Ca2+ influx.
| Compound | Target | Agonist | Agonist Conc. (µM) | IC50 (nM) [Mean ± SD] |
| Test Compound | AMPA Receptor | AMPA | 10 | 75.3 ± 6.8 |
| Perampanel (Control) | AMPA Receptor | AMPA | 10 | 60.0 ± 5.1[1][12] |
Experimental Protocol: AMPA-Induced Ca2+ Influx Assay
This protocol uses a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
SH-SY5Y or primary cortical neurons
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
AMPA (agonist)
-
Test Compound and Perampanel (control antagonist)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium, wash cells with Assay Buffer, and add 100 µL of the loading solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells twice with Assay Buffer to remove excess dye. Add 90 µL of Assay Buffer containing various concentrations of the test compound or Perampanel. Incubate for 20 minutes at room temperature.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for 10-20 seconds.
-
Agonist Injection and Measurement: Configure the reader to inject 10 µL of AMPA agonist solution (to reach a final concentration that elicits ~80% of the maximal response, e.g., 10 µM). Immediately begin measuring fluorescence intensity every second for 2-3 minutes. The influx of Ca2+ upon receptor activation will cause an increase in fluorescence.
-
Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Plot the response against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.
Secondary Target Screening: Kinase Inhibition
Application: Many pyridinone derivatives are known to be kinase inhibitors.[4][6] Screening the compound against a panel of kinases can identify potential off-target effects or new therapeutic applications. The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13]
Data Presentation: Kinase Inhibition Profile
Results are presented as percent inhibition at a fixed compound concentration or as IC50 values for active compounds.
| Kinase Target | Test Compound Conc. (µM) | % Inhibition [Mean ± SD] | IC50 (µM) [Mean ± SD] |
| CDK2/CycA | 10 | 85.2 ± 7.1 | 1.5 ± 0.2 |
| SRC | 10 | 12.5 ± 3.4 | > 50 |
| PI3Kα | 10 | 5.6 ± 2.1 | > 50 |
| Staurosporine (Control) | 0.1 | 98.9 ± 1.2 | 0.008 ± 0.001 |
Experimental Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Kinase of interest (e.g., CDK2/CycA)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test Compound
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, its substrate, ATP, and the test compound at various concentrations. Include "no kinase" and "no compound" controls.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ATP amount.
-
Luminescence Measurement: Incubate for 30 minutes at room temperature and measure luminescence using a plate-reading luminometer.
-
Data Analysis: Lower luminescence compared to the control indicates inhibition of kinase activity. Calculate percent inhibition and determine IC50 values.
Secondary Target Screening: Phosphodiesterase (PDE) Inhibition
Application: Some heterocyclic compounds, including those with structures related to pyridinones, can inhibit phosphodiesterases (PDEs), enzymes that degrade cyclic AMP (cAMP) and cyclic GMP (cGMP).[7][14][15] An assay to screen for PDE inhibition is valuable for a full pharmacological profile.
Data Presentation: PDE Inhibition Profile
| PDE Isoform | Test Compound Conc. (µM) | % Inhibition [Mean ± SD] | IC50 (µM) [Mean ± SD] |
| PDE4B | 10 | 6.7 ± 2.5 | > 50 |
| PDE5A | 10 | 78.9 ± 6.3 | 2.1 ± 0.3 |
| Sildenafil (Control) | 0.1 | 95.4 ± 4.8 | 0.005 ± 0.001 |
Experimental Protocol: Generic PDE Inhibition Assay (Fluorescence Polarization)
Materials:
-
Recombinant PDE enzyme (e.g., PDE5A)
-
Fluorescently labeled cGMP (or cAMP) substrate
-
Binding agent that selectively binds to the fluorescent monophosphate product
-
Test Compound
-
Low-volume, black 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reaction Setup: Add the PDE enzyme and the test compound to the wells of a 384-well plate.
-
Initiate Reaction: Add the fluorescently labeled cGMP substrate to initiate the reaction. The small, freely rotating substrate has a low polarization value.
-
Incubation: Incubate the plate at room temperature for 60 minutes. During this time, the PDE will hydrolyze the cGMP to GMP.
-
Stop Reaction & Detect: Add the binding agent/stop solution. This agent binds to the fluorescent GMP product. The resulting larger complex tumbles more slowly, leading to a high polarization value.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Inhibition of PDE activity results in less product formation and therefore a lower fluorescence polarization signal. Calculate percent inhibition and determine IC50 values.
References
- 1. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 381725-50-4 [chemicalbook.com]
- 3. This compound CAS 381725-50-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays of Pyridinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinone derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and kinase inhibitory agents. Cell-based assays are fundamental tools for the initial screening and mechanistic characterization of these derivatives, providing crucial data on their potency, selectivity, and mode of action.
These application notes provide detailed protocols for a selection of key cell-based assays to evaluate the biological activity of pyridinone derivatives, guidance on data presentation, and visualizations of relevant signaling pathways.
I. Cytotoxicity Assays
Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death. This information is critical for establishing a therapeutic window and for understanding the compound's general toxicity profile. Commonly used methods include the MTT, SRB, and LDH assays.
Data Presentation: Cytotoxicity of Pyridinone Derivatives
The cytotoxic activity of pyridinone derivatives is typically expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). The following table summarizes representative data from various studies.
| Compound/Derivative | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Pyridino[2,3-f]indole-4,9-dione (5) | XF 498 (CNS Tumor) | SRB | 0.006 µg/ml | [1] |
| Pyridino[2,3-f]indole-4,9-dione (5) | HCT 15 (Colon Tumor) | SRB | 0.073 µg/ml | [1] |
| 1-Benzyl-3-ethoxycarbonyl-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione (7) | HCT 15 (Colon Tumor) | SRB | 0.065 µg/ml | [1] |
| Thieno[2,3-b]pyridine Derivative 4 | MCF-7 (Breast Cancer) | MTT | <50 | [2] |
| Thieno[2,3-b]pyridine Derivative 5 | HeLa (Cervical Cancer) | MTT | <50 | [2] |
| 1,4-Dihydropyridine Derivative A13 | Raji (Burkitt's Lymphoma) | MTT | <1 | [3] |
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Pyridinone derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat cells with various concentrations of the pyridinone derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay quantifies the total protein content of cells, which correlates with cell number.
Materials:
-
96-well plates
-
Pyridinone derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values.
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.[4]
Materials:
-
96-well plates
-
Pyridinone derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
II. Anti-inflammatory Assays
Pyridinone derivatives have shown potential in modulating inflammatory responses. Cell-based assays for anti-inflammatory activity often involve stimulating immune cells, such as macrophages, and measuring the production of pro-inflammatory mediators.
Data Presentation: Anti-inflammatory Activity of Pyridinone Derivatives
The anti-inflammatory effects are often quantified by the reduction in pro-inflammatory cytokine or mediator production.
| Compound/Derivative | Cell Line | Stimulant | Measured Mediator | Inhibition (%) / IC50 (µM) | Reference |
| Pyridazinone Derivative 4ba | Human primary macrophages | LPS | IL-8 | 16% at 50 µM, 25% at 20 µM | [5] |
| Pyridazinone Derivative 4ba | Human primary macrophages | LPS | IL-6 | Significant reduction | [5] |
| Pyridazinone Derivatives | THP1-Blue cells | LPS | NF-κB activity | 48 compounds showed activity | [2] |
Experimental Protocol: Cytokine Release Assay in Macrophages
This protocol describes the measurement of cytokine release from THP-1 human monocytic cells differentiated into macrophages.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Pyridinone derivatives
-
Complete cell culture medium
-
ELISA kits for specific cytokines (e.g., IL-6, IL-8, TNF-α)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Compound Pre-treatment: Remove the PMA-containing medium and replace it with fresh medium containing various concentrations of the pyridinone derivatives. Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control.
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the desired cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control and determine IC50 values.
III. Antiviral Assays
Several pyridinone derivatives have been identified as potent inhibitors of viral replication, particularly against HIV-1 and influenza virus.[6][7][8] The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.
Data Presentation: Antiviral Activity of Pyridinone Derivatives
Antiviral potency is typically reported as the concentration of the compound that inhibits viral replication by 50% (EC50).
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| Pyridinone Derivative 1 | HIV-1 | P4 | 0.2-0.7 | [6] |
| Pyridinone Derivative 10 | HIV-1 | TZM-bl | 0.043 | [6] |
| Pyridinone Derivative 22 | HIV-1 | TZM-bl | low-nanomolar | [6] |
| L-697,639 | HIV-1 | Human T-lymphoid cells | 0.012-0.2 | [7] |
| L-697,661 | HIV-1 | Human T-lymphoid cells | 0.012-0.2 | [7] |
| Quinolizidine Derivative 19 | Influenza A (H1N1-PR8) | - | 0.091 | [8] |
| Pyridinone Derivative 4 | Influenza B | MDCK | 0.29 | [9] |
| Pyridinone Derivative 6 | Influenza B | MDCK | 0.19 | [9] |
Experimental Protocol: Plaque Reduction Assay
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.
Materials:
-
Host cell line susceptible to the virus (e.g., MDCK for influenza)
-
Virus stock of known titer
-
Pyridinone derivatives
-
Cell culture medium and serum
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
6-well or 12-well plates
Protocol:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with various concentrations of the pyridinone derivative for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells, thus forming plaques. The overlay medium should also contain the corresponding concentration of the pyridinone derivative.
-
Incubation: Incubate the plates for 2-4 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Count the number of plaques for each compound concentration and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.[10]
IV. Kinase Inhibition Assays
Pyridinone derivatives have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling and are often dysregulated in diseases like cancer.
Data Presentation: Kinase Inhibitory Activity of Pyridinone Derivatives
The potency of kinase inhibitors is expressed as IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound/Derivative | Kinase Target | IC50 (µM) | Reference |
| 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one (36) | c-Src | 12.5 | [11] |
| 2-pyridone derivative | c-Src | <25 (for 8 compounds) | [11] |
| Pyridone Derivative 4c | PIM-1 | 0.110 | [12] |
| Pyridone Derivative 4f | PIM-1 | 0.095 | [12] |
| Pyridine-based inhibitor | EGFR (WT) | 0.055 | [13] |
| Pyridine-based inhibitor | EGFR (T790M) | >1 | [13] |
| 6-methoxy-2-quinolone derivative | EGFR | Comparable to gefitinib | [14] |
| 1-ethyl-2-dihydroquinolone derivative | PI3K | Significant inhibition | [14] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for measuring the inhibition of a specific kinase using a luminescence-based ATP detection assay.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
Pyridinone derivatives
-
Kinase assay buffer
-
ATP
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the pyridinone derivatives in the assay buffer.
-
Kinase Reaction Setup: In each well of the assay plate, add the kinase, its specific substrate, and the pyridinone derivative at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Include controls for no enzyme (background) and no inhibitor (maximum activity).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding the ATP detection reagent according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
V. Signaling Pathway Diagrams
The biological effects of pyridinone derivatives are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways that can be affected.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival.
Caption: The NF-κB signaling pathway and points of potential inhibition.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is critical for cytokine signaling and is involved in immunity, inflammation, and hematopoiesis.
Caption: The JAK-STAT signaling pathway, a target for immunomodulators.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress response.
Caption: The MAPK/ERK signaling cascade, a common target in cancer therapy.
References
- 1. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pyrene-azide-3.com [pyrene-azide-3.com]
- 10. ibtbioservices.com [ibtbioservices.com]
- 11. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document provides detailed application notes and protocols for the development of analogs of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one for cancer research. While direct anticancer studies on a broad range of analogs of this specific scaffold are limited, significant findings on the closely related compound, Perampanel—2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile—provide a strong rationale for further investigation. Perampanel, an approved antiepileptic drug, functions as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Emerging evidence indicates that aberrant glutamate signaling, particularly through AMPA receptors, plays a crucial role in the proliferation, survival, and invasion of various cancer cells, most notably glioma.[3][4][5]
These notes will therefore focus on leveraging the known anticancer properties of Perampanel to guide the synthesis and evaluation of novel analogs of this compound. The central hypothesis is that analogs of this scaffold will exhibit anticancer activity by modulating the AMPA receptor signaling pathway.
Mechanism of Action: Targeting the AMPA Receptor in Cancer
Glutamate is a key excitatory neurotransmitter in the central nervous system, but it also functions as a signaling molecule in peripheral tissues and has been implicated in cancer biology.[3][6] Cancer cells can release glutamate, creating an autocrine/paracrine loop that promotes tumor growth and invasion.[2][4] AMPA receptors, a type of ionotropic glutamate receptor, are expressed in various cancer types, including glioma, lung cancer, and pancreatic cancer.[3][7][8]
Upon activation by glutamate, AMPA receptors, particularly calcium-permeable variants which are often expressed in cancer cells, allow an influx of Ca²⁺.[3][9] This influx triggers downstream signaling cascades that are critical for cancer progression, including the PI3K/Akt and MAPK/ERK pathways.[1][10] These pathways regulate key cellular processes such as proliferation, survival (by inhibiting apoptosis), and migration.[4][9] By blocking the AMPA receptor, analogs of this compound can inhibit these pro-tumorigenic signals.
Data Presentation: Anticancer Activity of Perampanel
The following table summarizes the reported in vitro anticancer activity of Perampanel, an analog of the core scaffold, against human glioma cell lines. This data serves as a benchmark for the evaluation of newly synthesized analogs.
| Compound | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| Perampanel | U-251MG (Glioma) | Cell Viability | IC₅₀ (72h) | ≤10 µM | [6][9] |
| T98G (Glioma) | Cell Viability | IC₅₀ (72h) | >10 µM | [9] | |
| A-172 (Glioma) | Cell Viability | IC₅₀ (72h) | >10 µM | [9] | |
| AM-38 (Glioma) | Cell Viability | IC₅₀ (72h) | >10 µM | [9] | |
| U-138MG (Glioma) | Cell Viability | IC₅₀ (72h) | >10 µM | [6][9] | |
| YH-13 (Glioma) | Cell Viability | IC₅₀ (72h) | >10 µM | [9] | |
| A172 (Glioma) | Apoptosis Assay (Flow Cytometry) | % Apoptotic Cells (24h, 250 µM) | ~25% (vs. ~5% control) | [3] | |
| SW1783 (Glioma) | Apoptosis Assay (Flow Cytometry) | % Apoptotic Cells (24h, 250 µM) | ~15% (vs. ~5% control) | [3] | |
| U87 (Glioma) | Apoptosis Assay (Flow Cytometry) | % Apoptotic Cells (24h, 250 µM) | ~20% (vs. ~5% control) | [3] | |
| U138 (Glioma) | Apoptosis Assay (Flow Cytometry) | % Apoptotic Cells (24h, 250 µM) | ~12% (vs. ~5% control) | [3] | |
| T98G (Glioma) | Apoptosis Assay (Flow Cytometry) | % Apoptotic Cells (48h, 10 µM) | 12.41% (vs. 5.03% control) | [9] | |
| U-251MG (Glioma) | Apoptosis Assay (Flow Cytometry) | % Apoptotic Cells (48h, 10 µM) | 10.99% (vs. 4.16% control) | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Parent Scaffold)
This protocol is adapted from the synthesis of Perampanel intermediates and provides a reliable method for obtaining the core scaffold, which can then be functionalized to produce novel analogs.[11][12]
Step 1: Synthesis of 5-(Pyridin-2-yl)-1,2-dihydropyridin-2-one
-
To a solution of 5-bromo-2-methoxypyridine in tetrahydrofuran, add pyridine-2-yl boronic acid.
-
Reflux the reaction mixture.
-
After cooling, add an aqueous solution of hydrochloric acid and stir for 1 hour.
-
Neutralize the reaction mixture with aqueous sodium hydroxide and extract with tetrahydrofuran to yield 6'-Methoxy-2,3'-bipyridine.
-
Heat the resulting intermediate under reflux with a 4mol/L aqueous solution of hydrochloric acid for 3 hours.
-
After cooling, wash the solution with tert-butylmethyl ether.
-
Adjust the aqueous layer to pH 8 with sodium hydroxide and extract with 1-butanol.
-
Evaporate the organic layer and crystallize the residue from tert-butylmethyl ether to obtain 5-(2-pyridyl)-1,2-dihydropyridin-2-one.
Step 2: Phenylation to Yield the Parent Scaffold
-
Combine 5-(pyridin-2-yl)-2(1H)-pyridone, phenylboronic acid, and copper acetate in a suitable solvent.
-
Heat the mixture to facilitate the N-arylation reaction.
-
Upon completion, purify the product using column chromatography to yield this compound.
Note: Further derivatization, such as bromination at the 3-position followed by Suzuki coupling (as used in Perampanel synthesis), can be employed to introduce various substituents for structure-activity relationship (SAR) studies.[13]
Protocol 2: In Vitro Cell Viability (MTT Assay)
This protocol determines the concentration of an analog that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells (e.g., U-251MG glioma cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Perampanel or a standard chemotherapeutic agent).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by the test analogs.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Experimental and Logical Workflow
The development and evaluation of novel analogs should follow a structured workflow to ensure systematic progression from synthesis to biological characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. AMPA receptors promote perivascular glioma invasion via β1 integrin–dependent adhesion to the extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate and its receptors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPA Receptor Modulation in the Treatment of High-Grade Glioma: Translating Good Science into Better Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of Calcium-Permeable Glutamate Receptors in Glioblastoma Derived Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate in cancers: from metabolism to signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vetmeduni.ac.at [vetmeduni.ac.at]
- 8. Glutamate increases pancreatic cancer cell invasion and migration via AMPA receptor activation and Kras-MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. The role of glutamate receptors in the regulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN110028442B - Simple preparation method of Perampanel - Google Patents [patents.google.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. tdcommons.org [tdcommons.org]
Pyridin-2-one Derivatives as Potential Antiviral Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of pyridin-2-one derivatives as a promising class of antiviral agents. It includes a summary of their antiviral activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of key mechanisms and workflows to guide research and development efforts.
Introduction
Pyridin-2-one, a six-membered heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of pyridin-2-one have demonstrated a broad spectrum of pharmacological activities, including potent antiviral effects against a range of viruses.[2] Their mechanism of action often involves the inhibition of key viral enzymes, such as reverse transcriptase, making them attractive candidates for the development of novel antiviral therapeutics.[3] This document outlines their application as antiviral agents, with a focus on their activity against Human Immunodeficiency Virus (HIV), Influenza Virus, and Coronaviruses.
Data Presentation: Antiviral Activity of Pyridin-2-one Derivatives
The following tables summarize the quantitative antiviral activity of selected pyridin-2-one derivatives against various viruses. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) studies.
Table 1: Anti-HIV-1 Activity of Pyridin-2-one Derivatives
| Compound ID | Virus Strain | Assay | EC₅₀ (µM) | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| L-697,639 | HIV-1 (IIIb) | MT-4 cells | 0.025-0.05 | 0.019 (RT) | >100 | >2000-4000 | [4] |
| L-697,661 | HIV-1 (IIIb) | MT-4 cells | 0.025-0.05 | - | >100 | >2000-4000 | [4] |
| FTC-2 | HIV-1 (IIIb) | MT-4 cells | 5.36 | - | >265.5 | >49.57 | |
| TD-1a | HIV-2 (ROD) | MT-4 cells | 4.86 | - | 86.54 | 17.81 |
Table 2: Anti-Influenza and Anti-SARS-CoV-2 Activity of Pyridin-2-one and Related Derivatives
| Compound ID | Virus | Assay | EC₅₀ (µM) | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Compound 1b | Influenza A | Plaque Reduction (MDCK) | 39 | 36 (PA-PB1) | >250 | >6.4 | [5] |
| Compound 1c | Influenza A | Plaque Reduction (MDCK) | 26.5 | - | >250 | >9.4 | [5] |
| Compound 1d | Influenza A | Plaque Reduction (MDCK) | 3.5 | - | >250 | >71.4 | [5] |
| Compound 1e | Influenza A | Plaque Reduction (MDCK) | 7.3 | - | >250 | >34.2 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key pyridin-2-one scaffolds and standard antiviral assays.
Synthesis of Pyridin-2-one Scaffolds
Protocol 3.1.1: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one
This protocol describes the synthesis of a common pyridin-2-one precursor from dehydroacetic acid.[6][7]
Materials:
-
Dehydroacetic acid
-
Sulfuric acid (92% aqueous solution)
-
Aqueous ammonium hydroxide
-
Ice
-
Beakers, flasks, filtration apparatus
Procedure:
-
Hydrolysis of Dehydroacetic Acid:
-
Place dehydroacetic acid (1 mmol) and 92% sulfuric acid (5 mmol) in a 25 mL flask.
-
Heat the mixture to 130°C for 10 minutes.
-
While still warm, pour the mixture into a beaker containing chopped ice.
-
Filter the resulting precipitate and wash with cold water to isolate 4-hydroxy-6-methylpyran-2-one.
-
-
Amination to form Pyridin-2-one:
-
React the obtained 4-hydroxy-6-methylpyran-2-one with aqueous ammonium hydroxide.
-
The reaction yields 4-hydroxy-6-methylpyridin-2(1H)-one.
-
Protocol 3.1.2: General Synthesis of 3-Aminopyridin-2(1H)-ones
This protocol outlines a general method for the synthesis of 3-aminopyridin-2(1H)-ones, which are key intermediates for many antiviral derivatives.[8]
Materials:
-
1,3-Diketones
-
Chloroacetamide
-
Pyridine
-
Hydrazine hydrate
-
Ethanol or Butanol
-
Standard laboratory glassware for synthesis
Procedure:
-
Synthesis of N-(3-oxoalkenyl)chloroacetamides:
-
React the appropriate 1,3-diketone with chloroacetamide to produce N-(3-oxoalkenyl)chloroacetamides.
-
-
Cyclization to Pyridin-2-one:
-
Heat the N-(3-oxoalkenyl)chloroacetamide with an excess of pyridine in ethanol or butanol. This reaction leads to the formation of a pyridin-2(1H)-one substituted with a pyridine ring at the 3-position.
-
-
Formation of 3-Aminopyridin-2(1H)-one:
-
Treat the 3-pyridyl-substituted pyridin-2(1H)-one with hydrazine hydrate to yield the corresponding 3-aminopyridin-2(1H)-one.
-
Antiviral Activity Assays
Protocol 3.2.1: Cytopathic Effect (CPE) Reduction Assay
This is a common cell-based assay to determine the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., MT-4 for HIV, Vero E6 for SARS-CoV-2)
-
Cell culture medium (e.g., RPMI 1640 or DMEM with FBS)
-
Virus stock with a known titer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Cell viability reagent (e.g., MTT, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a predetermined density to form a confluent monolayer.
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include appropriate controls (cells only, cells with virus and no compound, and a known antiviral drug as a positive control).
-
Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-7 days).
-
Assessment of Cell Viability: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) by non-linear regression analysis. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
Protocol 3.2.2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a biochemical assay to directly measure the inhibitory effect of a compound on the activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)/oligo(dT) template/primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, poly(rA)/oligo(dT) template/primer, and the test compound at various concentrations.
-
Enzyme Addition: Add the HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized radiolabeled DNA.
-
Filtration: Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.
-
Washing: Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression.
Visualizations
The following diagrams illustrate key concepts related to the antiviral activity of pyridin-2-one derivatives.
Caption: General workflow for antiviral drug discovery using Pyridin-2-one derivatives.
Caption: Mechanism of HIV-1 RT inhibition by Pyridin-2-one NNRTIs.
Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.
References
- 1. Page loading... [wap.guidechem.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Pyridin-2-One Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-2-one and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them a promising scaffold in drug discovery.[1][2] Members of this class have demonstrated efficacy as antitumor, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] Their ability to serve as both hydrogen bond donors and acceptors, coupled with their synthetic tractability, allows for the creation of diverse chemical libraries amenable to high-throughput screening (HTS).[1][2] These libraries have been successfully screened to identify potent inhibitors of various drug targets, including protein kinases, HIV-1 reverse transcriptase, and modulators of key signaling pathways involved in cancer and other diseases.[3][5]
This document provides detailed application notes and protocols for the high-throughput screening of pyridin-2-one libraries against several important therapeutic targets. It includes methodologies for biochemical and cell-based assays, guidelines for data analysis, and a summary of representative quantitative data.
Data Presentation: Efficacy of Pyridin-2-One Derivatives
The following tables summarize the in vitro activity of various pyridin-2-one derivatives against different cancer cell lines and enzymes. This data can serve as a benchmark for hit validation and lead optimization in HTS campaigns.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HepG2 (Liver) | 4.5 ± 0.3 | [3] |
| MCF-7 (Breast) | >15 | [3] | |
| Spiro-pyridine derivative 5 | Caco-2 (Colorectal) | 9.78 ± 0.7 | [6] |
| Spiro-pyridine derivative 7 | Caco-2 (Colorectal) | 7.83 ± 0.5 | [6] |
| Spiro-pyridine derivative 8 | HepG-2 (Liver) | 8.42 ± 0.7 | [6] |
| Caco-2 (Colorectal) | 13.61 ± 1.2 | [6] | |
| 3-Benzyloxy (17E)-pycolinilidene derivative 9 | MDA-MB-231 (Breast) | 0.96 | [7] |
| Compound 5 | MDA-MB-231 (Breast) | 8.23 | [7] |
| Compound 13 | MDA-MB-231 (Breast) | 3.08 | [7] |
Table 1: Cytotoxicity of Pyridin-2-One Derivatives in Cancer Cell Lines.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| L-697,639 | HIV-1 Reverse Transcriptase | 20-800 | [5] |
| L-697,661 | HIV-1 Reverse Transcriptase | 20-800 | [5] |
| Analog of 3-aminopyridin-2(1H)-one | HIV-1 Reverse Transcriptase | 19 | [8] |
| Compound 2 (Pyridin-2-yl urea) | ASK1 Kinase | 1.55 ± 0.27 | [9] |
| Compound 36 | c-Src Kinase | 12,500 | [10] |
Table 2: Inhibitory Activity of Pyridin-2-One Derivatives Against Specific Enzymes.
Experimental Protocols
I. High-Throughput Screening for Kinase Inhibitors
This protocol describes a generic, luminescence-based high-throughput assay to screen for pyridin-2-one-based kinase inhibitors by measuring the amount of ATP remaining after a kinase reaction.
1. Materials and Reagents:
-
Purified recombinant kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ATP detection kit
-
Pyridin-2-one compound library dissolved in DMSO
-
384-well white, opaque microplates
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
2. Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the pyridin-2-one library into the wells of a 384-well plate. Include appropriate positive (known inhibitor) and negative (DMSO) controls.
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase and its substrate in kinase assay buffer. Dispense 5 µL of this mix into each well of the compound plate.
-
Initiation of Kinase Reaction: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 10 µL of the ATP detection reagent to each well. Incubate for a further 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader. A decrease in luminescence compared to the negative control indicates kinase inhibition.
3. Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)) Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).
II. Cell-Based High-Throughput Screening for Anticancer Activity
This protocol outlines a cell viability assay using a resazurin-based method to screen for pyridin-2-one compounds with cytotoxic effects against cancer cell lines.
1. Materials and Reagents:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom, black-walled microplates
-
Pyridin-2-one compound library dissolved in DMSO
-
Resazurin sodium salt solution (0.1 mg/mL in PBS)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
Automated liquid handling system
-
Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)
2. Procedure:
-
Cell Seeding: Trypsinize and count the cells. Dilute the cell suspension to the desired seeding density in complete medium. Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in cell culture medium. Transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells of the cell plates.[11]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[11]
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence intensity of each well using a plate reader. A decrease in fluorescence indicates reduced cell viability.
3. Data Analysis: Calculate the percent cell viability for each compound relative to the DMSO control. Hits are identified as compounds that reduce cell viability below a predefined threshold (e.g., <50%).
III. High-Throughput Screening for HIV-1 Reverse Transcriptase Inhibitors
This protocol describes a colorimetric HTS assay to identify inhibitors of HIV-1 reverse transcriptase (RT) by quantifying the incorporation of digoxigenin-labeled dUTP into a DNA strand.[1]
1. Materials and Reagents:
-
HIV-1 Reverse Transcriptase Assay Kit
-
Recombinant HIV-1 RT
-
Pyridin-2-one compound library dissolved in DMSO
-
Streptavidin-coated 96-well plates
-
Automated liquid handling system
-
Microplate reader capable of measuring absorbance at 450 nm
2. Procedure:
-
Compound and Enzyme Incubation: In a 96-well plate, add 40 µL of reaction buffer containing the desired concentration of the inhibitor from the pyridin-2-one library. Add 80 µL of diluted HIV-1 RT to each well. Incubate for 2 hours at 37°C.[1]
-
Binding to Plate: Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.[1]
-
Detection: Wash the plate five times with wash buffer. Add HRP-conjugated antibody that recognizes the incorporated digoxigenin and incubate for 30 minutes at 37°C.[1]
-
Substrate Addition and Reading: Wash the plate five times. Add TMB substrate and incubate for 10 minutes at room temperature. Add stop solution and read the absorbance at 450 nm.[1]
3. Data Analysis: Calculate the percent inhibition for each inhibitor concentration compared to the no-inhibitor control and determine the IC50 value.
Signaling Pathway Modulation by Pyridin-2-One Derivatives
Certain pyridin-2-one derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways, such as the p53 and JNK pathways.[3]
The diagram above illustrates a simplified model of how certain pyridin-2-one derivatives can exert their anticancer effects. They can lead to the activation of tumor suppressor p53 and stress-activated kinase JNK.[3] Activated p53 can upregulate p21, leading to cell cycle arrest at the G2/M phase.[3] JNK activation can also contribute to p53 activation and modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately tipping the cellular balance towards apoptosis.[3] Secondary assays to confirm these mechanisms of action can be developed for hit validation.
References
- 1. benchchem.com [benchchem.com]
- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one. This compound is a key intermediate in the synthesis of the antiepileptic drug Perampanel.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategies involve the formation of the C-N bond at the pyridinone nitrogen and the C-C bond between the pyridinone and the pyridine ring. The two primary approaches are:
-
Route A: Chan-Lam N-Arylation. This method involves the copper-catalyzed N-arylation of 5-(pyridin-2-yl)pyridin-2(1H)-one with phenylboronic acid. This is often a preferred route due to the commercial availability of the starting materials.
-
Route B: Suzuki-Miyaura Coupling. This approach typically involves the palladium-catalyzed cross-coupling of a 5-halo-1-phenyl-1,2-dihydropyridin-2-one with a 2-pyridyl organoboron reagent. While also effective, it may require the synthesis of the halogenated pyridinone precursor.
Q2: What are the critical quality attributes of the starting materials?
A2: The purity of the starting materials is crucial for high yields and reproducible results. For the Chan-Lam N-arylation, the 5-(pyridin-2-yl)pyridin-2(1H)-one should be free of significant metal impurities and other nucleophilic species. For the Suzuki-Miyaura coupling, the organoboron reagent should be of high purity to avoid side reactions such as protodeboronation.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction progress. A suitable mobile phase for TLC can be a mixture of ethyl acetate and hexanes. For HPLC, a C18 column with a gradient of acetonitrile and water is typically used.
Troubleshooting Guides
Chan-Lam N-Arylation Route
This section addresses common issues encountered during the synthesis of this compound via the Chan-Lam N-arylation of 5-(pyridin-2-yl)pyridin-2(1H)-one with phenylboronic acid.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low or No Conversion | 1. Inactive copper catalyst. 2. Poor quality of phenylboronic acid (e.g., presence of anhydrides). 3. Inappropriate base or solvent. 4. Reaction temperature is too low. | 1. Use a fresh source of copper(II) acetate or other copper catalysts. 2. Use freshly opened or purified phenylboronic acid. Consider using a boronic acid ester if the acid is unstable. 3. Screen different bases such as pyridine, triethylamine, or an inorganic base like potassium carbonate. Toluene, dichloromethane, or acetonitrile are common solvents to try. 4. Gradually increase the reaction temperature, for example, from room temperature up to 80 °C. |
| Formation of Phenol Side Product | 1. Hydroxylation of phenylboronic acid. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use anhydrous solvents. |
| Homocoupling of Phenylboronic Acid (Biphenyl Formation) | 1. Reaction conditions favor the homocoupling pathway. | 1. Adjust the stoichiometry of the reactants; sometimes using a slight excess of the pyridinone can favor the desired cross-coupling. Lowering the reaction temperature may also reduce homocoupling. |
| Difficulty in Product Purification | 1. Co-elution of the product with starting materials or byproducts. 2. Presence of residual copper catalyst in the crude product. | 1. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective. 2. Wash the organic extract with an aqueous solution of a chelating agent like EDTA or ammonium chloride to remove copper salts. |
Suzuki-Miyaura Coupling Route
This section provides troubleshooting for the synthesis via palladium-catalyzed coupling of a 5-halo-1-phenyl-1,2-dihydropyridin-2-one with a 2-pyridylboronic acid derivative.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low or No Conversion | 1. Inactive palladium catalyst. 2. Inefficient transmetalation. 3. Inappropriate base or solvent system. | 1. Use a fresh palladium catalyst and ligand. Ensure proper degassing of the reaction mixture to prevent catalyst oxidation. 2. The choice of boronic acid derivative can be critical. Pinacol esters or MIDA boronates can sometimes be more effective. 3. A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous base solution (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). The ratio of solvent to water and the choice of base should be optimized. |
| Protodeboronation of the Pyridylboronic Acid | 1. Presence of protic impurities (e.g., water, acidic protons). 2. High reaction temperature. | 1. Use anhydrous solvents and reagents. 2. Attempt the reaction at a lower temperature for a longer duration. |
| Homocoupling of the Boronic Acid | 1. Presence of oxygen. 2. Inappropriate catalyst or ligand. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere. 2. Screen different palladium catalysts and phosphine ligands. |
| Dehalogenation of the Pyridinone Starting Material | 1. Unoptimized reaction conditions. | 1. Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor cross-coupling over dehalogenation. |
Experimental Protocols
Detailed Methodology for Chan-Lam N-Arylation
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
Reaction Scheme:
Caption: Chan-Lam N-Arylation of 5-(pyridin-2-yl)pyridin-2(1H)-one.
Procedure:
-
To a round-bottom flask, add 5-(pyridin-2-yl)pyridin-2(1H)-one (1.0 equiv.), phenylboronic acid (1.5 equiv.), and copper(II) acetate (0.1 equiv.).
-
Add a suitable solvent such as dichloromethane or toluene.
-
Add a base, for example, pyridine (2.0 equiv.) or triethylamine (2.0 equiv.).
-
Stir the reaction mixture at room temperature and open to the air.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Reactant Ratio | 5-(pyridin-2-yl)pyridin-2(1H)-one : Phenylboronic Acid (1 : 1.5) |
| Catalyst Loading | 10 mol % Cu(OAc)₂ |
| Base | Pyridine (2.0 equiv.) |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Typical Yield | 60-80% |
Detailed Methodology for Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Procedure:
-
To a Schlenk flask, add 5-bromo-1-phenyl-1,2-dihydropyridin-2-one (1.0 equiv.), 2-pyridylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
| Parameter | Value |
| Reactant Ratio | 5-Bromo-1-phenyl-pyridin-2-one : 2-Pyridylboronic Acid (1 : 1.2) |
| Catalyst Loading | 5 mol % Pd(PPh₃)₄ |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Typical Yield | 70-90% |
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the synthesis.
Caption: A logical troubleshooting workflow for low-yield reactions.
References
Technical Support Center: Synthesis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during the synthesis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one. This compound is a key intermediate in the synthesis of the antiepileptic drug Perampanel. The primary synthetic route involves a Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 5-halo-1-phenyl-1,2-dihydropyridin-2-one (typically 5-bromo-1-phenyl-1,2-dihydropyridin-2-one) with a 2-pyridyl boronic acid or a boronate ester in the presence of a palladium catalyst and a base.
Q2: What are the typical starting materials for this synthesis?
A2: The key precursors are:
-
Aryl Halide: 5-bromo-1-phenyl-1,2-dihydropyridin-2-one.
-
Organoboron Reagent: 2-Pyridylboronic acid or one of its esters (e.g., pinacol boronate).
Q3: Which palladium catalyst is most effective for this transformation?
A3: Several palladium catalysts can be effective. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂) with an external phosphine ligand like triphenylphosphine (PPh₃) are commonly employed. The choice of catalyst and ligand can significantly impact yield and reaction time.
Q4: How critical is the choice of base and solvent?
A4: The selection of the base and solvent system is crucial for a successful Suzuki-Miyaura coupling. The base activates the boronic acid, and its strength and solubility can influence the reaction rate and the prevalence of side reactions. The solvent must be appropriate for the reaction temperature and solubilize the reactants and catalyst.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of this compound is a common issue. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is not degraded. Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. Consider using a more robust ligand to stabilize the active Pd(0) species. |
| Inefficient Transmetalation | The choice of base is critical for activating the boronic acid. A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective than weaker bases like sodium carbonate (Na₂CO₃). |
| Poor Quality Reagents | Use high-purity starting materials and anhydrous, degassed solvents. Impurities, especially water and oxygen, can deactivate the catalyst. |
| Suboptimal Temperature | The reaction may require heating to proceed at an adequate rate. Optimization of the reaction temperature is recommended, typically in the range of 80-110 °C. |
| Ligand Poisoning | The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. Using bulky phosphine ligands can sometimes mitigate this issue. |
Issue 2: Formation of Significant Side Products
The presence of multiple spots on a TLC plate indicates the formation of byproducts. Common side products in Suzuki-Miyaura couplings include:
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | This occurs when the boronic acid reacts with itself. It is often promoted by the presence of oxygen. | Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Use the boronic acid in a slight excess (1.1-1.2 equivalents). |
| Debromination of Starting Material | The bromo-substituted starting material is reduced to the corresponding debrominated compound. | This can be influenced by the base and solvent system. Trying a milder base or a different solvent may reduce this side reaction. |
| Protodeboronation | The boronic acid loses its boron group and is replaced by a hydrogen atom. | This is more common with electron-deficient heteroaryl boronic acids and can be minimized by careful control of reaction conditions and using the appropriate base. |
Issue 3: Difficulty in Product Purification
Purifying the final product can be challenging due to the presence of residual catalyst and closely related byproducts.
| Issue | Recommended Solution |
| Removal of Palladium Residues | Residual palladium can be difficult to remove by standard chromatography. |
| Separation from Byproducts | Byproducts with similar polarity to the desired product can co-elute during column chromatography. |
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions for similar pyridyl substrates. While specific data for the target molecule is limited in the public domain, these trends provide a valuable guide for optimization.
Table 1: Effect of Palladium Catalyst on Yield
| Catalyst | Ligand | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | - | Good | [1] |
| Pd(OAc)₂ (5 mol%) | PPh₃ (10 mol%) | Moderate to Good | [1] |
| Pd₂(dba)₃ (2.5 mol%) | XPhos (5 mol%) | High | [2] |
| PdCl₂(dppf) (5 mol%) | - | Good | [3] |
Table 2: Effect of Base on Yield
| Base (equivalents) | Solvent | Yield (%) | Reference |
| K₂CO₃ (2.0) | Dioxane/H₂O | Good | [4] |
| K₃PO₄ (2.0) | Dioxane | High | [1] |
| Cs₂CO₃ (2.0) | Toluene | High | [5] |
| Na₂CO₃ (2.0) | DMF/H₂O | Moderate to Good | [5] |
Table 3: Effect of Solvent on Yield
| Solvent | Base | Yield (%) | Reference |
| 1,4-Dioxane | K₃PO₄ | High | [1] |
| Toluene | Cs₂CO₃ | High | [5] |
| Dimethoxyethane (DME) | K₂CO₃ | Good | [4] |
| DMF/H₂O | Na₂CO₃ | Moderate to Good | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common practices for the synthesis of similar bipyridyl compounds. Optimization may be required for specific experimental setups.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-phenyl-1,2-dihydropyridin-2-one (1.0 equiv.), 2-pyridylboronic acid (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: Purification of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, a key intermediate in the synthesis of the antiepileptic drug Perampanel.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common purification techniques for this compound are column chromatography and recrystallization. Column chromatography is typically used for the initial purification of the crude product to remove major impurities, while recrystallization is employed to obtain a highly pure, crystalline final product.
Q2: What are the typical physical properties of this compound?
A2: this compound is a crystalline solid.[2] It is important to note that its solubility can vary significantly depending on the solvent system used.
Q3: What are some potential impurities that I might encounter during the synthesis and purification of this compound?
A3: Potential impurities can include unreacted starting materials, byproducts from side reactions, and reagents used in the synthesis. Given its role as an intermediate in the synthesis of Perampanel, related substances could include precursors or degradation products.[4][5]
Q4: My purified product appears oily and fails to crystallize. What could be the issue?
A4: The failure to crystallize is often due to the presence of residual impurities that inhibit the crystallization process.[6] It is also possible that the inherent properties of the molecule, in the presence of certain solvents, favor an amorphous state. Ensuring high purity before attempting crystallization is crucial.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
Symptom: Significant loss of product during column chromatography.
Possible Causes:
-
Decomposition on Silica Gel: The compound may be sensitive to the acidic nature of standard silica gel.
-
Irreversible Adsorption: Strong interaction between the compound and the stationary phase can lead to poor recovery.
-
Inappropriate Solvent System: An improper mobile phase can result in very broad peaks or complete retention of the product on the column.
Solutions:
-
Neutralize Silica Gel: Pre-treat the silica gel with a base like triethylamine (0.1-1% in the mobile phase) to neutralize acidic sites.[6]
-
Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase.[6]
-
Optimize Mobile Phase: Systematically screen different solvent systems to find one that provides good separation and elution. A gradient elution from a non-polar solvent (e.g., heptane or hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Gentle Solvent Removal: Use reduced pressure and moderate temperatures when evaporating the solvent from the collected fractions to prevent thermal decomposition.[6]
Issue 2: Co-elution of Impurities with the Product
Symptom: The purified product from column chromatography still shows the presence of impurities by TLC or other analytical techniques.
Possible Causes:
-
Similar Polarity of Impurities: Synthetic byproducts may have very similar polarities to the desired product, making separation by standard chromatography challenging.
-
Overloading the Column: Applying too much crude product to the column can lead to poor separation.
Solutions:
-
Fine-tune the Mobile Phase: Use a shallow gradient or isocratic elution with a solvent system that provides the best possible separation on a TLC plate.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a suitable column (e.g., C18, Phenyl-Hexyl) can offer higher resolution.[7][8]
-
Recrystallization: If the impurities have different solubilities than the product, recrystallization from a suitable solvent system can be an effective purification step.
Issue 3: Difficulty in Recrystallization
Symptom: The product does not crystallize from the chosen solvent, or it oils out.
Possible Causes:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.[6]
-
Inappropriate Solvent Choice: The solvent may be too good or too poor for the compound.
-
Supersaturation Issues: The solution may be too concentrated or may have cooled too quickly.
Solutions:
-
Solvent Screening: Systematically test a range of solvents and solvent mixtures to find a system where the product is soluble at high temperatures and sparingly soluble at low temperatures.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
Seeding: Introduce a small crystal of the pure product to the supersaturated solution to induce crystallization.[9]
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
Data Presentation
| Purification Step | Purity (by HPLC) | Yield | Common Issues |
| Crude Product | 75-85% | N/A | Presence of starting materials and byproducts. |
| After Column Chromatography | 90-97% | 60-80% | Co-elution with impurities, product loss. |
| After Recrystallization | >98% | 70-90% | Oiling out, poor crystal formation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).
-
Packing the Column: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in heptane.
-
Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure at a moderate temperature.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, isopropanol, or mixtures of ethyl acetate and heptane are good starting points.
-
Dissolution: In a flask, add the minimally pure solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, further cool the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
Caption: Logical relationships between the compound, purification methods, challenges, and solutions.
References
- 1. This compound | 381725-50-4 [chemicalbook.com]
- 2. This compound CAS 381725-50-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. US8772497B2 - Method for producing 1, 2-dihydropyridine-2-one compound - Google Patents [patents.google.com]
Technical Support Center: Pyridinone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during pyridinone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired pyridinone product. What are the potential causes and how can I troubleshoot this?
A: Low yields are a common challenge in pyridinone synthesis and can arise from various factors. A systematic approach to troubleshooting is essential.[1]
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Reaction Time & Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration. Some reactions may require extended periods to reach completion. Ensure the reaction is maintained at the optimal temperature, as some syntheses require high temperatures for efficient cyclodehydration.[1]
-
Reagent Stoichiometry: Carefully re-evaluate the stoichiometry of your reactants. Using a slight excess of one reactant can sometimes drive the reaction to completion.
-
-
Purity of Starting Materials:
-
Impurities in starting materials can interfere with the reaction, leading to unwanted side products or inhibiting the desired transformation. It is advisable to use freshly purified reagents. Recrystallize or purify starting materials if their purity is questionable.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The polarity and purity of the solvent can significantly influence reaction rates and outcomes. Screening a range of high-purity, dry solvents is often beneficial, especially for moisture-sensitive reactions.
-
Catalyst Inefficiency: If a catalyst is used, ensure it is active and appropriate for the specific transformation. Consider screening different catalysts (e.g., Lewis acids, Brønsted acids) and optimizing the catalyst loading.
-
-
Product Loss During Work-up:
-
Extraction: The pyridinone product may have some solubility in the aqueous layer. Perform multiple extractions with a suitable organic solvent to ensure complete recovery.
-
Emulsion Formation: Emulsions during aqueous work-up can trap the product. To break emulsions, add brine, swirl gently, or filter the mixture through a pad of Celite.
-
Issue 2: Presence of Significant Side Products
Q: My reaction mixture shows multiple spots on TLC, indicating the presence of impurities. What are the common side products in pyridinone synthesis and how can I minimize them?
A: The formation of side products is a frequent issue. Understanding the potential side reactions is key to optimizing your synthesis for higher purity.
Common Side Products and Prevention Strategies
| Side Product Type | Description | Potential Causes | Prevention Strategies |
| O-Alkylation/O-Arylation Products | Formation of 2-alkoxypyridines instead of the desired N-alkylated/N-arylated 2-pyridinones. This is due to the ambident nucleophilic nature of the pyridone anion.[2] | - Use of "hard" electrophiles (e.g., alkyl sulfates, trialkyloxonium salts).- Reaction conditions that favor O-alkylation (e.g., certain solvents, strong bases).[2][3] | - Use "soft" electrophiles (e.g., alkyl iodides or bromides).[3]- Employ milder bases.- Control reaction temperature.- Screen different solvents to find conditions that favor N-alkylation.[2][4] |
| Isomeric Products (Regioisomers/Stereoisomers) | Formation of isomers with different substitution patterns (regioisomers) or spatial arrangements (stereoisomers), particularly in multicomponent reactions or cycloadditions.[5] | - Lack of selectivity in the reaction mechanism.- Steric and electronic effects of substituents on the starting materials. | - Employ regioselective or stereoselective catalysts.- Modify the starting materials to sterically or electronically favor the formation of the desired isomer.- Optimize reaction conditions (temperature, solvent) to enhance selectivity. |
| Incomplete Oxidation Products (e.g., Dihydropyridines) | In syntheses like the Hantzsch method, the initial product is a 1,4-dihydropyridine, which requires a subsequent oxidation step to form the aromatic pyridine ring.[6] | - Insufficient amount or activity of the oxidizing agent.- Suboptimal reaction conditions for the oxidation step. | - Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO₄, iodine).[6]- Monitor the oxidation step by TLC or LC-MS to confirm complete conversion.- Consider milder and more efficient aromatization methods if harsh conditions lead to side reactions.[6] |
| Over-Alkylation/Over-Arylation | The nitrogen of the pyridinone ring can undergo further reaction if a strong base and an excess of the electrophile are used.[5] | - Use of a strong base.- Excess of the alkylating or arylating agent. | - Use a stoichiometric amount of the alkylating or arylating agent.- Employ a weaker base.- Control the reaction temperature to modulate reactivity.[5] |
| Hydrazone Intermediates | In syntheses involving hydrazine (e.g., pyridazinone synthesis), the initial hydrazone intermediate may be isolated if the subsequent cyclization is slow or incomplete.[1] | - Slow cyclization step. | - Optimize conditions to promote cyclization (e.g., adjusting pH, removing water via Dean-Stark apparatus).[1] |
Data Presentation
Comparison of Yields for Pyridin-4-ol Synthesis
| Parameter | Route 1: From 4-Aminopyridine | Route 2: From Pyridine (via N-Oxide) | Route 3: From γ-Pyrone |
| Starting Material | 4-Aminopyridine | Pyridine | γ-Pyrone (4H-Pyran-4-one) |
| Overall Yield | ~92% | ~30-55% (multi-step) | Variable (e.g., ~28% for substituted derivatives)[7] |
| Purity | >99% | Variable, requires careful purification | Variable |
| Key Reagents | Sulfuric acid, Butyl nitrite, Barium hydroxide | Peracetic acid, Nitrating mixture (HNO₃/H₂SO₄), Iron/Acid | Aqueous ammonia |
| Number of Steps | 1 (One-pot) | 3 | 1 |
| Reaction Temperature | 0–10°C (diazotization), 30–40°C (hydrolysis) | 60°C (N-oxidation), 125-130°C (nitration) | Varies with substrate |
| Reference | [7][8] | [7] | [7] |
Comparison of Yields for Guareschi-Thorpe Synthesis under Different Conditions
| Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Acetate | H₂O:HOAc | Reflux | 24 | Mixture of products | [9] |
| Ammonium Carbonate | H₂O | 80 | 1 | 95 | [9] |
| Ammonium Carbonate | EtOH | 80 | 1 | 80 | [9] |
Experimental Protocols
Detailed Methodology for Guareschi-Thorpe Condensation
This protocol is an example of an improved, environmentally friendly Guareschi-Thorpe synthesis.[9]
-
Materials:
-
Ethyl cyanoacetate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (2 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate, ethyl acetoacetate, and ammonium carbonate.
-
Add 2 mL of water to the flask.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the desired 2,6-dihydroxy-3-cyano-4-methylpyridine.[9]
-
Detailed Methodology for Lewis Acid-Catalyzed Bohlmann-Rahtz Synthesis
This protocol describes a one-pot synthesis of a substituted pyridine using a Lewis acid catalyst.
-
Materials:
-
Ethyl β-aminocrotonate (1 mmol)
-
1-Phenyl-2-propyn-1-one (1 mmol)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.2 mmol)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl β-aminocrotonate, 1-phenyl-2-propyn-1-one, and Ytterbium(III) trifluoromethanesulfonate.
-
Add 5 mL of anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridine.
-
Visualizations
Caption: A logical workflow for troubleshooting low yields in pyridinone synthesis.
Caption: A general experimental workflow for pyridinone synthesis.
Caption: Inhibition of JAK/STAT and MAPK signaling pathways by pyridone derivatives.
References
- 1. Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Semantic Scholar [semanticscholar.org]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling for Pyridinone Synthesis
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions focused on the synthesis of pyridinone derivatives. This resource is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot common challenges encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction for pyridinone synthesis is resulting in a low or no yield. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in Suzuki coupling for pyridinone synthesis is a frequent issue stemming from several factors. The primary culprits often involve the quality of reagents, reaction conditions, and the catalyst system.
-
Reagent Quality:
-
Boronic Acid/Ester Instability: Pyridylboronic acids can be unstable and susceptible to protodeboronation, where the C-B bond is cleaved by a proton source like water.[1][2] Consider using more stable boronic esters like pinacol or MIDA boronates.[3][4] Ensure your boronic acid or ester is fresh and pure.
-
Base and Solvent Anhydrousness: The presence of water can facilitate protodeboronation.[5] Ensure your solvent is anhydrous and the base is finely ground and dried.[5]
-
-
Reaction Conditions:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst oxidation and deactivation.[1] It is crucial to thoroughly degas solvents and use flame-dried glassware.[5]
-
Temperature: The reaction temperature may be too low for the specific substrates. A temperature screen (e.g., 80-110 °C) can help identify the optimal condition.[3][6]
-
-
Catalyst System:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation.[3][7]
-
Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[7] For challenging couplings like those involving pyridinones, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective.[3][5]
-
A logical workflow for troubleshooting low-yield reactions is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Removal of palladium catalyst from 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of palladium catalysts from reaction mixtures, with a focus on compounds such as 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts and provides step-by-step solutions.
Problem 1: Incomplete Removal of Palladium Catalyst
-
Symptom: The final product still contains unacceptable levels of palladium after purification.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Heterogeneous Catalyst Fines Passing Through Filter | 1. Optimize Filtration: Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE).[1] 2. Use a Filter Aid: Employ a well-packed Celite® pad (1-2 cm thick) to effectively trap fine palladium particles.[1][2] Ensure the Celite bed is pre-wetted with the reaction solvent.[1] 3. Double Filtration: Pass the solution through a second filter or Celite pad.[1] |
| Soluble Palladium Species Present | 1. Switch Removal Method: Filtration alone is ineffective for soluble palladium.[1] Utilize methods such as solid-supported scavengers, activated carbon, chromatography, or extraction.[1][2][3] 2. Induce Precipitation: Add an anti-solvent to precipitate the palladium species before filtration. |
| Colloidal Palladium Formation | 1. Adsorption: Treat the reaction mixture with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1] 2. Flocculation: Add a flocculating agent to aggregate the fine particles, making them easier to filter. |
Problem 2: Low Product Recovery
-
Symptom: Significant loss of the desired product during the palladium removal process.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Product Adsorption onto Filter Aid or Scavenger | 1. Thorough Washing: Wash the filter cake (Celite® or scavenger) with fresh solvent to recover adsorbed product.[1] 2. Minimize Adsorbent: Use the minimum effective amount of scavenger or activated carbon.[3] 3. Scavenger Screening: Test different scavengers, as some may have a lower affinity for your product.[1][3] The pyridine and dihydropyridinone moieties in this compound may interact with certain scavengers. |
| Product Co-precipitation with Palladium | 1. Optimize Precipitation: If inducing palladium precipitation, carefully select the anti-solvent and conditions to minimize product loss. |
| Product Degradation | 1. Method Compatibility: Ensure the chosen removal method (e.g., scavenger, solvent) is compatible with the stability of your product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most common methods include:
-
Filtration: Effective for heterogeneous catalysts like Palladium on Carbon (Pd/C).[2][3] Often performed using a pad of Celite to trap fine particles.[2]
-
Adsorption/Scavenging: Using solid-supported materials that bind to palladium.[3] Common scavengers include those with thiol, amine, or phosphine functional groups.[4][5] Activated carbon is also widely used.[6]
-
Chromatography: Techniques like column chromatography can separate the product from the catalyst.[2]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[2]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[3]
Q2: How do I choose the right palladium scavenger for my reaction?
A2: The choice of scavenger depends on several factors:
-
Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).
-
Solvent System: The polarity of your solvent can affect the efficiency of scavengers.[1]
-
Nature of the Product: The functional groups in your product, such as the pyridine nitrogen in this compound, could potentially interact with the scavenger. A screening of different scavengers is recommended.
-
Target Palladium Level: Different scavengers have varying efficiencies. For stringent requirements (low ppm levels), more specialized scavengers may be necessary.[3][6]
Q3: My Suzuki/Stille reaction mixture has turned black. What does this mean for palladium removal?
A3: The black precipitate is likely palladium black (Pd(0) agglomerates), indicating that some of the soluble catalyst has been reduced and precipitated.[7][8] While this is a common observation, it means you have a mixture of heterogeneous and potentially soluble palladium species. A combination of filtration through Celite® followed by treatment with a scavenger for any remaining soluble palladium is a robust strategy.
Q4: Can I use activated carbon to remove the palladium catalyst?
A4: Yes, activated carbon is a common and effective method for removing residual palladium.[6] However, it can sometimes lead to product loss due to non-specific adsorption. It is advisable to perform a small-scale test to determine the optimal amount of carbon and contact time.
Data Presentation
Table 1: Illustrative Comparison of Palladium Removal Methods
| Method | Starting Pd (ppm) | Final Pd (ppm) | Product Recovery (%) | Notes |
| Filtration (Celite®) | 1500 | 250 | 95 | Effective for heterogeneous Pd, but may not remove all soluble species. |
| Activated Carbon | 1500 | 50 | 85 | Good for many Pd forms, but potential for product loss. |
| Thiol-based Scavenger | 250 | <10 | 92 | Highly effective for residual soluble Pd(II). |
| Amine-based Scavenger | 250 | 25 | 94 | Alternative for different Pd species and product functionalities. |
| Column Chromatography | 250 | <5 | 80 | Very effective but can be resource-intensive. |
Note: The data in this table is for illustrative purposes and actual results will vary depending on the specific reaction conditions and the nature of the product.
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite®
-
Prepare the Celite® Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite® (1-2 cm thick) over the filter paper.
-
Gently press down on the Celite® to create a level and compact bed.
-
Pre-wet the Celite® pad with the solvent used in the reaction mixture. This helps to prevent the Celite® from disturbing when the reaction mixture is added.[1]
-
-
Filter the Reaction Mixture:
-
Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1]
-
Slowly pour the diluted mixture onto the center of the Celite® bed.
-
Apply gentle vacuum to draw the solution through the filter.
-
-
Wash the Celite® Pad:
-
Wash the Celite® pad with fresh solvent to ensure all the product is recovered.
-
-
Collect the Filtrate:
-
The filtrate contains the product, now free of heterogeneous palladium catalyst.
-
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger:
-
Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product. For compounds like this compound, a preliminary screen of scavengers is recommended to avoid product binding.
-
-
Add the Scavenger to the Reaction Mixture:
-
Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.
-
-
Stir the Mixture:
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a recommended period (typically 1-18 hours).[3] The optimal time and temperature should be determined experimentally.
-
-
Filter off the Scavenger:
-
Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite® is usually sufficient.
-
-
Wash and Concentrate:
-
Analysis:
-
Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique to confirm removal to the desired level.[3]
-
Visualizations
Caption: Experimental workflow for palladium catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 5. [PDF] Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. | Semantic Scholar [semanticscholar.org]
- 6. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Preventing byproduct formation in the synthesis of Perampanel intermediate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of key Perampanel intermediates.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of Perampanel intermediates, focusing on the key reaction steps: bromination and Suzuki-Miyaura coupling.
Bromination of 5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one
The bromination of the pyridone core is a critical step in introducing a handle for subsequent cross-coupling reactions. However, this step can be prone to side reactions, primarily the formation of di-brominated or other isomeric byproducts.
Q1: I am observing the formation of multiple brominated products in my reaction. How can I improve the regioselectivity for the desired 3-bromo isomer?
A1: Achieving high regioselectivity in the bromination of activated heterocyclic systems like the pyridone core in the Perampanel synthesis is crucial. The formation of multiple brominated species, such as di-brominated byproducts, can often be attributed to the reaction conditions. Here are several parameters to consider for optimization:
-
Brominating Agent: The choice of brominating agent is critical. While elemental bromine can be highly reactive and lead to over-bromination, N-Bromosuccinimide (NBS) is generally the preferred reagent for controlled monobromination of such substrates.
-
Reaction Temperature: Temperature plays a significant role in controlling the reaction's selectivity. It is advisable to start the reaction at a lower temperature (e.g., 0-5 °C) and slowly warm it to room temperature. This can help to minimize the formation of undesired byproducts by favoring the kinetically controlled product.
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent. Aprotic solvents such as Tetrahydrofuran (THF) or Dichloromethane (DCM) are commonly used. It is recommended to perform solvent screening to identify the optimal medium for your specific substrate.
-
Stoichiometry: Carefully controlling the stoichiometry of the brominating agent is essential. Using a slight excess of NBS (e.g., 1.05-1.1 equivalents) is often sufficient. A large excess should be avoided to prevent over-bromination.
Below is a general workflow for troubleshooting regioselectivity issues in the bromination step:
Caption: Troubleshooting workflow for bromination regioselectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a key C-C bond-forming reaction in the synthesis of Perampanel, typically involving the reaction of a brominated intermediate with a boronic acid or ester. Common side reactions include homocoupling of the boronic acid and debromination of the aryl halide.
Q2: My Suzuki-Miyaura coupling reaction is producing a significant amount of homocoupled byproduct from the boronic acid. What are the primary causes and how can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl impurity. This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium(II) species. To minimize homocoupling, the following strategies are recommended:
-
Degassing: Rigorous exclusion of oxygen from the reaction mixture is crucial. This can be achieved by degassing the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) prior to the addition of the palladium catalyst.
-
Palladium Catalyst: The choice of palladium catalyst and its oxidation state can influence the extent of homocoupling. Using a Pd(0) source, such as Pd(PPh₃)₄, or a pre-catalyst that rapidly generates the active Pd(0) species can be beneficial. If using a Pd(II) source like Pd(OAc)₂, ensuring efficient in-situ reduction to Pd(0) is important.
-
Base: The choice of base can also play a role. While a base is necessary for the transmetalation step, some bases may promote side reactions. A careful screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended to find the optimal balance between reaction rate and byproduct formation.
-
Reaction Conditions: Running the reaction at the lowest effective temperature and for the shortest possible time can also help to suppress side reactions.
Q3: I am observing a significant amount of a debrominated byproduct in my Suzuki-Miyaura coupling reaction. How can I minimize this side reaction?
A3: Debromination, or hydrodehalogenation, is another common side reaction where the bromine atom on your starting material is replaced by a hydrogen atom. This is often caused by the presence of palladium-hydride (Pd-H) species in the reaction mixture. To suppress debromination, consider the following:
-
Base Selection: The choice of base is a critical factor. Stronger bases can sometimes promote the formation of Pd-H species. Using a milder base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is often effective in minimizing debromination.
-
Solvent Purity: Protic impurities in the solvent can be a source of hydride. Using anhydrous and high-purity solvents is recommended.
-
Ligand Choice: The ligand used with the palladium catalyst can influence the stability and reactivity of the catalytic species. The use of bulky electron-rich phosphine ligands can sometimes help to suppress side reactions.
-
Reaction Temperature: As with homocoupling, running the reaction at a lower temperature can help to reduce the rate of the debromination side reaction relative to the desired cross-coupling.
The logical relationship between reaction parameters and the formation of major byproducts in the Suzuki-Miyaura coupling is illustrated below:
Caption: Factors influencing byproduct formation in Suzuki coupling.
Quantitative Data Summary
While specific quantitative data for byproduct formation in the synthesis of Perampanel intermediates is not extensively published in the public domain, the following table summarizes general observations on the effect of reaction parameters on common side reactions in Suzuki-Miyaura couplings, which can be applied to the Perampanel synthesis.
| Parameter | Condition | Effect on Homocoupling | Effect on Debromination | Recommended Practice for Perampanel Intermediate Synthesis |
| Atmosphere | Aerobic | Increased | Minimal | Degas reaction mixture with an inert gas (Ar or N₂) |
| Base | Strong (e.g., NaOH) | Variable | Increased | Use a milder base (e.g., K₃PO₄, K₂CO₃) |
| Solvent | Anhydrous | Reduced | Reduced | Use high-purity, anhydrous solvents |
| Temperature | High | Increased | Increased | Optimize for the lowest effective temperature |
| Catalyst | Pd(II) pre-catalyst | Can be higher initially | Variable | Use a Pd(0) source or an efficient pre-catalyst |
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of a Perampanel intermediate, designed to minimize byproduct formation. These should be considered as starting points and may require optimization for specific laboratory conditions and scales.
Protocol 1: Regioselective Bromination of 5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one
Objective: To synthesize 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one with high regioselectivity.
Materials:
-
5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one.
Protocol 2: Suzuki-Miyaura Coupling to Synthesize the Perampanel Core Structure
Objective: To couple 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one with a 2-cyanophenylboronic acid derivative while minimizing homocoupling and debromination byproducts.
Materials:
-
3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one
-
2-Cyanophenylboronic acid or a suitable boronic ester derivative (e.g., pinacol ester) (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one (1.0 eq.), the 2-cyanophenylboronic acid derivative (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The overall synthetic workflow can be visualized as follows:
Caption: Simplified workflow for Perampanel intermediate synthesis.
Technical Support Center: Scaling Up the Synthesis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, a key intermediate in the production of the antiepileptic drug Perampanel.[1][2]
Experimental Workflow
The synthesis of this compound is typically achieved in a two-step process. The general workflow involves an initial Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and pyridinone rings, followed by an N-arylation reaction to introduce the phenyl group.
Caption: General two-step synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis typically starts with a halogenated pyridinone, such as 5-bromo-1,2-dihydropyridin-2-one, and pyridine-2-boronic acid for the initial Suzuki coupling step. For the subsequent N-arylation, phenylboronic acid is commonly used.
Q2: Which catalysts are most effective for the Suzuki-Miyaura coupling step?
Palladium-based catalysts are standard for Suzuki-Miyaura reactions.[3] Commonly used catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and catalysts based on phosphine or phosphite oxide ligands.[1]
Q3: What conditions are typically used for the N-arylation step?
The N-arylation is often a copper-catalyzed reaction. For instance, a process has been described using copper acetate and triethylamine in a suitable solvent like methylene chloride.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling reaction is resulting in a low yield of 5-(Pyridin-2-yl)-1,2-dihydropyridin-2-one. What are the potential causes and how can I optimize the reaction?
A: Low yields in Suzuki-Miyaura couplings can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Suzuki-Miyaura coupling step.
Quantitative Data: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / Ligand 1 | Pd(dppf)Cl₂ |
| Base | K₂CO₃ | K₃PO₄ | Na₃PO₄ |
| Solvent | 1,4-Dioxane/Water | Toluene | Dioxane |
| Temperature | 90°C | 100°C | 80°C |
| Typical Yield | Moderate | Good to Excellent[1] | Moderate to Good[5] |
Issue 2: Incomplete N-Arylation Reaction
Q: The N-arylation of 5-(Pyridin-2-yl)-1,2-dihydropyridin-2-one is not going to completion. How can I drive the reaction forward?
A: Incomplete N-arylation can be due to catalyst deactivation, insufficient base, or suboptimal reaction conditions.
Potential Solutions:
-
Catalyst Choice and Loading: Ensure the copper catalyst is active. Consider increasing the catalyst loading.
-
Base: A suitable base, such as triethylamine, is crucial. Ensure it is of high purity and used in the correct stoichiometry.[4]
-
Temperature and Reaction Time: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Longer reaction times may be necessary.
-
Reagent Purity: Use high-purity phenylboronic acid.
Issue 3: Difficulty in Product Purification
Q: I am facing challenges in purifying the final product, this compound. What are the recommended purification methods?
A: Purification of pyridinone derivatives can be challenging due to their polarity.
Purification Strategy
Caption: A typical purification strategy for this compound.
Purification Tips:
-
Column Chromatography: Use a silica gel column. The choice of eluent is critical and will depend on the polarity of the impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.
-
Aqueous Two-Phase Systems (ATPS): For larger scale purification, ATPS using systems like polyethylene glycol (PEG) and ammonium sulfate can be a scalable alternative to chromatography.[5][6]
Experimental Protocols
Protocol 1: Synthesis of 5-(Pyridin-2-yl)-1,2-dihydropyridin-2-one (Suzuki-Miyaura Coupling)
Materials:
-
5-Bromo-1,2-dihydropyridin-2-one
-
Pyridine-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
In a reaction vessel, combine 5-bromo-1,2-dihydropyridin-2-one (1 equivalent), pyridine-2-boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add 1,4-dioxane and deionized water in a 4:1 ratio.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to 85-95°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (N-Arylation)
Materials:
-
5-(Pyridin-2-yl)-1,2-dihydropyridin-2-one
-
Phenylboronic acid
-
Copper(II) acetate
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 5-(Pyridin-2-yl)-1,2-dihydropyridin-2-one (1 equivalent) in dichloromethane, add phenylboronic acid (1.5 equivalents), copper(II) acetate (0.1 equivalents), and triethylamine (2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with aqueous ammonia.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.[4]
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 381725-50-4 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2016132343A1 - Process and intermediates for the preparation of perampanel - Google Patents [patents.google.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid one-step separation and purification of recombinant phenylalanine dehydrogenase in aqueous two-phase systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one (CAS: 381725-50-4). This compound is a key intermediate in the synthesis of the antiepileptic drug Perampanel.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical intermediate used in the synthesis of Perampanel, a non-competitive AMPA receptor antagonist.[4][5] It is a white to off-white crystalline solid.
Q2: What are the recommended storage conditions for this compound?
To ensure stability, the compound should be stored in a dry, dark, and well-ventilated place.[6] It is recommended to keep it under an inert atmosphere at room temperature.[3]
Q3: What are the main safety hazards associated with this compound?
According to safety data sheets, this compound is classified as a warning-level hazard. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, should be worn when handling this compound.
Q4: In which solvents is this compound soluble?
While specific solubility data is not widely published, its use in synthetic protocols suggests solubility in organic solvents such as dichloromethane and 1,2-dimethoxyethane.
Q5: What is the primary application of this compound in research and development?
Its primary use is as a key building block in the multi-step synthesis of Perampanel.[1][3] Perampanel is investigated for its role in treating neurological conditions by modulating glutamatergic neurotransmission.[5]
Troubleshooting Guide
Issue 1: Compound Degradation or Discoloration
Potential Cause: The dihydropyridine ring system is susceptible to oxidation, which can lead to the formation of the corresponding pyridine derivative and other degradation products. Exposure to air (oxygen), light, or certain reactive reagents can accelerate this process.
Troubleshooting Steps:
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Store in an amber vial or a container protected from light. When used in reactions, consider wrapping the reaction vessel in aluminum foil.
-
Solvent Purity: Use freshly distilled or anhydrous, de-gassed solvents to remove dissolved oxygen and water, which can contribute to degradation.
-
Temperature Control: While stable at room temperature for storage, avoid prolonged heating in the presence of potential oxidants.
Issue 2: Inconsistent Reaction Yields
Potential Cause: Inconsistent yields in reactions using this intermediate can be due to its degradation, the presence of impurities, or non-optimal reaction conditions.
Troubleshooting Steps:
-
Purity Check: Before use, verify the purity of the intermediate using techniques like HPLC or NMR to ensure no significant degradation has occurred during storage.
-
Reagent Quality: Ensure all other reagents, especially catalysts and bases, are of high purity and handled correctly. For instance, in Suzuki couplings, the palladium catalyst's activity is crucial.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to identify the optimal reaction time and detect the formation of byproducts.
-
Temperature and Atmosphere Control: Maintain a consistent temperature and a strictly inert atmosphere throughout the reaction.
Issue 3: Difficulty in Purification of the Final Product
Potential Cause: The presence of structurally similar impurities, such as the oxidized pyridine analog of the starting material, can co-elute with the desired product, complicating purification by chromatography.
Troubleshooting Steps:
-
Optimized Chromatography: Develop a robust chromatography method by screening different solvent systems and stationary phases to achieve better separation of the product from impurities.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method to remove impurities. Experiment with different solvent mixtures to find optimal conditions.
-
Derivatization: In some cases, impurities can be selectively reacted to form a more easily separable derivative.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 381725-50-4 | [1] |
| Molecular Formula | C16H12N2O | [6] |
| Molecular Weight | 248.28 g/mol | |
| Appearance | White to off-white crystalline solid | [6] |
| Predicted Density | 1.240 ± 0.06 g/cm³ | [3] |
| Predicted Boiling Point | 444.8 ± 45.0 °C | [3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3] |
Experimental Protocol: Synthesis of a Perampanel Precursor
This protocol describes a key step in the synthesis of Perampanel, illustrating the use of this compound.
Reaction: Bromination of this compound
This reaction creates a necessary handle for subsequent coupling reactions in the synthesis of Perampanel.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one.
Visualizations
Experimental Workflow: Synthesis of Perampanel Intermediate
Caption: A flowchart illustrating the synthesis of a brominated intermediate.
Signaling Pathway: Action of Perampanel on AMPA Receptors
Caption: Perampanel's inhibitory action on the AMPA receptor.
References
- 1. WO2015013520A1 - Process for the preparation of perampanel - Google Patents [patents.google.com]
- 2. This compound | 381725-50-4 [chemicalbook.com]
- 3. This compound CAS 381725-50-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound | 381725-50-4 [sigmaaldrich.com]
- 5. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
Technical Support Center: Enhancing the Solubility of Pyridin-2-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with pyridin-2-one derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many pyridin-2-one derivatives exhibit poor aqueous solubility?
A1: The low aqueous solubility of pyridin-2-one derivatives often stems from a combination of factors. Their molecular structure can lead to a stable, crystalline solid-state form which requires significant energy to break down during dissolution.[1] Furthermore, the overall molecular properties may not be conducive to favorable interactions with water molecules.[1] The existence of different crystalline forms, known as polymorphs, can also lead to variable and often low solubility, as the most thermodynamically stable form is typically the least soluble.[2][3]
Q2: What are the primary strategies for enhancing the solubility of pyridin-2-one derivatives?
A2: A variety of techniques can be employed, categorized as physical and chemical modifications.[4] Key strategies include:
-
pH Modification: The basic nitrogen atom in the pyridine ring can be protonated by lowering the pH of the aqueous medium, creating a more soluble charged species.[1]
-
Salt Formation: Reacting the pyridin-2-one derivative with an acid can form a salt, which often has significantly higher aqueous solubility than the parent compound.[5][6]
-
Solid Dispersions: Dispersing the drug molecule within a hydrophilic polymer matrix can enhance solubility and dissolution rate.[7][8] This is a highly effective method for improving the oral absorption of poorly soluble drugs.[7]
-
Co-crystallization: Forming a co-crystal with a benign, water-soluble coformer can alter the crystal lattice and improve solubility and dissolution properties without changing the drug's chemical structure.[9][10]
-
Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.[11] However, this does not affect the equilibrium solubility.[11]
-
Use of Co-solvents and Surfactants: Adding water-miscible organic solvents (co-solvents) or surfactants can reduce the polarity of the solvent system or form micelles, respectively, to better accommodate hydrophobic molecules.[12][13]
Q3: How does the tautomerism of pyridin-2-one affect its solubility?
A3: Pyridin-2-one exists in an equilibrium between two tautomeric forms: the lactam (pyridin-2-one) and the lactim (2-hydroxypyridine).[14] This equilibrium is highly dependent on the solvent. Polar solvents, such as water, favor the pyridin-2-one form, while non-polar solvents tend to favor the 2-hydroxypyridine form.[14] Since the pyridin-2-one tautomer is predominant in aqueous solutions, solubility enhancement strategies should be tailored to this form.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Issue / Question | Probable Cause | Recommended Solution(s) |
| My compound won't dissolve in DMSO to create a stock solution. | The target concentration is too high for the compound's solubility in DMSO. | Try gentle warming (e.g., to 37°C) and sonication to aid dissolution. If the compound still does not dissolve, the target stock concentration must be lowered.[1] |
| My compound precipitates ("crashes out") when I dilute the DMSO stock into an aqueous buffer. | This is a classic sign of poor aqueous solubility. The compound is soluble in the organic stock solvent but not in the final aqueous medium. | This indicates that a solubility enhancement strategy is necessary. The most direct approaches to test are pH modification or the use of co-solvents in your assay buffer.[1] If these fail, more advanced methods like creating a solid dispersion or co-crystal should be considered. |
| The measured solubility of my compound is inconsistent between different synthesis batches. | The compound is likely exhibiting polymorphism. Different batches may have crystallized into different solid-state forms (polymorphs), each with its own unique solubility.[2][15] Metastable polymorphs are often more soluble but can convert to the more stable, less soluble form over time.[15] | Characterize the solid form of each batch using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). To ensure reproducibility, you must develop a crystallization process that consistently produces the same polymorphic form.[3] |
| Lowering the pH of my buffer did not significantly improve solubility. | The pKa of the pyridine nitrogen on your specific derivative may be too low for significant protonation at the tested pH. Alternatively, the hydrochloride salt formed may itself have limited solubility (a "common ion effect").[6] | Confirm the pKa of your compound. Consider forming a salt with a different, more solubilizing counterion (e.g., mesylate, tosylate) instead of relying on in-situ protonation.[6] If salt formation is not viable, explore other methods such as solid dispersions. |
| My solution appears cloudy or hazy after dilution. | This may indicate the formation of a fine precipitate or nanoparticles, which points to poor solubility. | Quantify the amount of soluble compound by filtering the solution through a 0.22 µm filter and measuring the concentration of the filtrate. Use light scattering techniques to characterize the particles.[1] Employ solubility enhancement techniques to achieve a true solution.[1] |
Data on Solubility Enhancement Techniques
The following tables summarize common enhancement strategies and present quantitative examples.
Table 1: Comparison of Common Solubility Enhancement Strategies
| Method | Principle | Advantages | Disadvantages |
| pH Modification | Ionizes the basic pyridine nitrogen, forming a more soluble conjugate acid.[1] | Simple to implement; highly effective for basic compounds.[1] | May alter compound activity or affect assay biology (e.g., cell health); requires careful pH control.[1] |
| Salt Formation | Forms a salt with a suitable counterion, which often has higher solubility and a better dissolution profile.[6] | Well-established technique; can improve stability and manufacturability.[6] | Only applicable to ionizable compounds; potential for disproportionation or high hygroscopicity.[6] |
| Co-crystallization | Incorporates the drug into a new crystal lattice with a water-soluble coformer, altering physicochemical properties.[16] | Applicable to non-ionizable compounds; can increase solubility by orders of magnitude; patentable.[16][17] | Selection of a suitable coformer can be challenging; requires screening.[9] |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier matrix, often in an amorphous state, preventing crystallization and enhancing dissolution.[8][18] | Significant enhancement of dissolution rate and bioavailability; suitable for BCS Class II drugs.[7] | Formulations can be physically unstable over time (recrystallization); may require specialized manufacturing equipment (e.g., hot-melt extrusion).[18] |
| Co-solvents | Adds a water-miscible organic solvent (e.g., ethanol, PEG 400) to reduce the overall polarity of the solvent system.[12] | Effective for many compounds; a wide range of biocompatible co-solvents are available.[1] | High concentrations can be toxic to cells in biological assays; may affect protein binding or enzyme kinetics. |
Table 2: Quantitative Examples of Solubility Enhancement
| Compound Class/Derivative | Enhancement Method | Result | Reference |
| Thieno[2,3-b]pyridine | Structural modification (tethering a morpholine moiety) | Aqueous solubility increased from 1.2 µg/mL to 1.3 mg/mL (>1000-fold increase). | [19] |
| 3-Nitroimidazo[1,2-a]pyridine | Structural modification (addition of a trifluoromethoxy group) | Thermodynamic solubility increased from 1.4 µM (for Hit B) to 64.7 µM (>46-fold increase). | [20] |
| Dipyridamole (related heterocyclic) | Co-crystallization with Tartaric Acid | Showed significantly enhanced and pH-independent dissolution behavior compared to the pure drug. | [21] |
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Modification
-
Prepare Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4). A common buffer system is phosphate or citrate.
-
Prepare Supersaturated Solutions: Add an excess amount of the pyridin-2-one derivative to a fixed volume of each buffer in separate vials.
-
Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed to pellet the excess, undissolved solid.
-
Quantify Soluble Fraction: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Preparation of a Co-crystal by Solvent-Assisted Grinding
This method is effective for screening co-crystal formation.[16]
-
Select Coformer: Choose a suitable coformer (e.g., tartaric acid, nicotinamide) based on hydrogen bonding potential.[16][21]
-
Combine Components: Place the pyridin-2-one derivative and the coformer (typically in a 1:1 molar ratio) into a mortar.[21]
-
Add Solvent: Add a minimal amount of a suitable solvent (e.g., a few drops of ethanol or ethyl acetate) to moisten the solid mixture.
-
Grind: Knead and grind the mixture thoroughly with a pestle for 30-45 minutes to form a uniform paste.[1]
-
Dry: Dry the resulting solid paste in a vacuum oven at a low temperature (e.g., 40-50°C) until all solvent is removed.
-
Characterize: Confirm the formation of a new crystalline phase using PXRD, DSC, and FT-IR spectroscopy.
-
Test Solubility: Evaluate the solubility and dissolution rate of the new co-crystal solid using the method described in Protocol 1.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This is a common lab-scale method for preparing solid dispersions.[18][22]
-
Select Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[7]
-
Dissolve Components: Dissolve both the pyridin-2-one derivative and the polymer carrier in a suitable common volatile solvent (e.g., methanol, chloroform, or a mixture).[18] A typical drug-to-carrier ratio might be 1:1 to 1:10 by weight.
-
Evaporate Solvent: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a temperature well below the boiling point of the solvent to ensure a homogenous solid mass forms.
-
Dry and Size: Further dry the resulting solid film or mass in a vacuum oven to remove any residual solvent. Scrape the solid from the flask, then gently grind and sieve it to obtain a uniform powder.
-
Characterize and Test: Characterize the solid dispersion to confirm the drug is in an amorphous state (using PXRD). Evaluate its dissolution properties.
Visualizations
Caption: Troubleshooting workflow for enhancing compound solubility.
Caption: Conceptual diagram of the Solid Dispersion technique.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jddtonline.info [jddtonline.info]
- 8. scispace.com [scispace.com]
- 9. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. brieflands.com [brieflands.com]
- 14. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 15. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacyjournal.in [pharmacyjournal.in]
- 17. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore | MDPI [mdpi.com]
- 21. jddtonline.info [jddtonline.info]
- 22. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Modifying reaction conditions for improved pyridinone synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyridinone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyridinone synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a common challenge in organic synthesis. For pyridinone synthesis, several factors can be the cause. A systematic approach to troubleshooting is crucial.[1][2]
-
Suboptimal Reaction Conditions: Many traditional methods for synthesizing pyridinones, such as the Bohlmann-Rahtz reaction, necessitate high temperatures for the cyclodehydration step.[3] Inadequate heating or incorrect reaction times can lead to incomplete conversion.
-
Reagent Purity: The purity of your starting materials is critical. Impurities can interfere with the reaction or lead to the formation of unwanted side products.[4] It is highly recommended to purify starting materials if their purity is questionable.
-
Catalyst Inefficiency: In catalyzed reactions, the catalyst may be inactive or may deactivate during the reaction. The choice of catalyst can significantly impact the yield.[1]
-
Moisture and Atmosphere: Many reagents used in pyridinone synthesis are sensitive to moisture. Using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can be critical.
-
Poor Work-up and Purification: Significant product loss can occur during extraction and purification steps.[1]
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical flowchart for troubleshooting low yields.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple products is a common issue. The nature of the side products depends on the specific synthesis route.
-
In Guareschi-Thorpe Condensation: Incomplete cyclization can result in various linear intermediates. Self-condensation of starting materials like cyanoacetic ester or the 1,3-dicarbonyl compound can also occur.
-
In Bohlmann-Rahtz Synthesis: The primary side products are often incompletely cyclized aminodiene intermediates. E/Z isomerization is a critical step, and if it is not efficient, it can lead to a mixture of isomers that may not all cyclize.
-
General Side Reactions: Tautomerism between the pyridone and hydroxypyridine forms can sometimes lead to different reaction pathways and a mixture of products. In reactions involving N-alkylation or N-arylation, over-alkylation/over-arylation can occur if a strong base and an excess of the electrophile are used.[1] Polymerization of reactive starting materials or intermediates can also be an issue, especially at elevated temperatures.[1]
Q3: I'm having difficulty purifying my pyridinone derivative by column chromatography. What can I do?
A3: Purification of polar compounds like pyridinones can be challenging.[3]
-
Streaking on the Column: Pyridine-containing compounds can interact strongly with acidic silica gel, leading to streaking and poor separation. To mitigate this, you can try neutralizing the silica gel by adding a small amount of a non-polar amine, like triethylamine (typically 0.1-1%), to the eluent.
-
Poor Solubility: Some pyridinone derivatives may have poor solubility in common chromatography solvents. In such cases, a different purification method like recrystallization might be more suitable.
-
Product Loss: Significant amounts of the product can be lost on the column, contributing to low isolated yields.[3] Ensure proper column packing and sample loading to minimize this.
Data Presentation
Table 1: Effect of Lewis Acid Catalysis on the Yield of Bohlmann-Rahtz Pyridine Synthesis
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| None | Toluene | Reflux | Low/No Reaction |
| Ytterbium triflate (20) | Toluene | Reflux | up to 94 |
| Zinc bromide | Toluene | Reflux | 90 |
| Acetic acid | Toluene | Reflux | 79 |
Data compiled from multiple sources for a model reaction and may vary based on specific substrates.[3][5]
Table 2: Comparison of Yields for Guareschi-Thorpe Synthesis under Different Conditions
| Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonium Acetate | Acetic Acid | Reflux | 24 | Low |
| Ammonium Carbonate | Water | 80 | 1-2 | High (often >90) |
| Ammonium Carbonate | Ethanol | 80 | 2 | Moderate |
This table presents representative data and highlights the potential for greener synthesis conditions.[6][7]
Experimental Protocols
Detailed Methodology for Guareschi-Thorpe Condensation (Green Chemistry Approach)
This protocol is an example of an improved, environmentally friendly Guareschi-Thorpe synthesis.[3][6]
Materials:
-
Ethyl cyanoacetate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol).
-
Add 2 mL of water to the flask.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the desired 2,6-dihydroxy-3-cyano-4-methylpyridine.
Detailed Methodology for Bohlmann-Rahtz Synthesis (Lewis Acid Catalyzed)
This protocol describes a one-pot synthesis of a substituted pyridine using a Lewis acid catalyst.[3][5]
Materials:
-
Ethyl β-aminocrotonate (1 mmol)
-
1-Phenyl-2-propyn-1-one (1 mmol)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.2 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl β-aminocrotonate (1 mmol), 1-phenyl-2-propyn-1-one (1 mmol), and Ytterbium(III) trifluoromethanesulfonate (0.2 mmol).
-
Add 5 mL of anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridine.
General Experimental Workflow for Pyridinone Synthesis
Caption: A general experimental workflow for pyridinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
Validation of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one as an AMPA Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, also known as Perampanel, as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The document presents a comparative analysis of Perampanel's performance against other notable AMPA receptor antagonists, supported by quantitative experimental data. Detailed methodologies for key validation assays are provided to facilitate replication and further investigation.
Introduction to AMPA Receptors and Antagonism
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] Their activation leads to the influx of sodium and, in the absence of the GluA2 subunit, calcium ions, resulting in postsynaptic depolarization.[1] Dysregulation of AMPA receptor activity is implicated in various neurological disorders, including epilepsy, making them a critical target for therapeutic intervention.[2] AMPA receptor antagonists are compounds that inhibit the function of these receptors and are broadly classified as either competitive or non-competitive. Competitive antagonists bind to the same site as the endogenous agonist glutamate, while non-competitive antagonists bind to an allosteric site to prevent channel opening.[3]
This compound (Perampanel) has emerged as a potent and selective non-competitive AMPA receptor antagonist.[3][4] This guide will objectively evaluate its antagonist profile in comparison to other well-characterized AMPA receptor antagonists.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of Perampanel and other key AMPA receptor antagonists. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
In Vitro Potency and Affinity
| Compound | Antagonist Type | Assay Type | Cell/Tissue Type | IC50 | Ki | Kd | Bmax (pmol/mg) | Citation |
| Perampanel | Non-competitive | Ca2+ Influx | Cultured Rat Cortical Neurons | 93 nM | - | - | - | [4] |
| Perampanel | Electrophysiology (Field EPSPs) | Rat Hippocampal Slices | 0.23 µM | - | - | - | [4] | |
| Perampanel | Radioligand Binding ([3H]perampanel) | Rat Forebrain Membranes | - | - | 59.8 nM | 3.2 | [4] | |
| GYKI 52466 | Non-competitive | Electrophysiology (Field EPSPs) | Rat Hippocampal Slices | 7.8 µM | - | - | - | [4] |
| CP-465,022 | Non-competitive | Radioligand Binding ([3H]perampanel displacement) | Rat Forebrain Membranes | - | 11.2 nM | - | - | [5] |
| NBQX | Competitive | Electrophysiology (AMPA-evoked currents) | Cultured Mouse Cortical Neurons | ~0.4 µM | - | - | - | [4] |
| CNQX | Competitive | Electrophysiology (AMPA-evoked currents) | Cultured Mouse Cortical Neurons | - | - | - | - | [4] |
In Vivo Efficacy
| Compound | Antagonist Type | Animal Model | Test | ED50 (mg/kg) | Citation |
| Perampanel | Non-competitive | Mouse | Audiogenic Seizures | 0.47 | [5] |
| Perampanel | Non-competitive | Mouse | Maximal Electroshock Seizure (MES) | 1.6 | [5] |
| Perampanel | Non-competitive | Mouse | Pentylenetetrazol (PTZ)-induced Seizures | 0.94 | [5] |
| Perampanel | Non-competitive | Mouse | 6 Hz Seizures | - | [4] |
| Diazepam | GABA-A Agonist | Mouse | TETS-induced mortality | 2.1 | [6] |
| NBQX | Competitive | Rat | PTZ-induced Seizures | - | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Calcium Influx Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an AMPA receptor agonist.
Methodology:
-
Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured in appropriate media.
-
Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., Perampanel) or vehicle for a predetermined period.
-
Agonist Stimulation: An AMPA receptor agonist (e.g., AMPA or kainate) is added to the wells to stimulate calcium influx.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a suitable plate reader.
-
Data Analysis: The concentration-response curve is generated, and the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) is calculated.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through AMPA receptors in response to agonist application and the inhibitory effect of antagonists.
Methodology:
-
Slice Preparation: Acute brain slices (e.g., hippocampal slices) are prepared from rodents.
-
Cell Identification: Neurons within the slice are visualized using a microscope with differential interference contrast optics.
-
Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal ("giga-seal") with the membrane of a target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Recording: The neuron is voltage-clamped at a specific holding potential (e.g., -70 mV). AMPA receptor-mediated currents are evoked by local application of an agonist (e.g., glutamate or AMPA).
-
Antagonist Application: The antagonist is applied to the bath solution at various concentrations, and the reduction in the amplitude of the AMPA receptor-mediated current is measured.
-
Data Analysis: The inhibitory effect of the antagonist is quantified, and an IC50 value is determined.
Radioligand Binding Assay
This assay measures the affinity of a compound for the AMPA receptor by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat forebrain) is homogenized, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]Perampanel) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand is washed away.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the Ki (inhibitory constant) or Kd (dissociation constant) can be calculated. The Bmax (maximum number of binding sites) can also be determined from saturation binding experiments.[4]
Visualizing Key Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the AMPA receptor signaling pathway, the experimental workflow for antagonist validation, and a comparative overview of antagonist mechanisms.
Conclusion
The experimental data presented in this guide validate this compound (Perampanel) as a potent and selective non-competitive AMPA receptor antagonist. Its high in vitro potency in functional and binding assays, coupled with its broad-spectrum efficacy in preclinical seizure models, distinguishes it from other AMPA receptor antagonists. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of novel AMPA receptor modulators, contributing to the development of new therapeutics for neurological disorders.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Perampanel, a novel, non-competitive, selective AMPA receptor antagonist as adjunctive therapy for treatment-resistant partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPA Receptor Antagonist NBQX Decreased Seizures by Normalization of Perineuronal Nets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one Analogs as AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one analogs, focusing on their efficacy as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development by providing a detailed comparison of the structure-activity relationships (SAR), in vitro potency, and in vivo efficacy of these compounds. The data is primarily derived from the seminal work on the discovery of Perampanel, a marketed antiepileptic drug.[1][2]
Introduction
The this compound scaffold has emerged as a promising chemotype for the development of central nervous system (CNS) active agents. Notably, derivatives of this core structure have been identified as potent, selective, and non-competitive antagonists of the AMPA receptor, a key player in excitatory neurotransmission.[1][2] Dysregulation of AMPA receptor signaling has been implicated in a variety of neurological disorders, including epilepsy, making these antagonists a significant area of therapeutic interest. This guide will delve into a comparative analysis of several analogs, highlighting the structural modifications that influence their biological activity.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the in vitro potency and in vivo efficacy of this compound analogs. The primary measure of in vitro activity is the IC50 value for the inhibition of AMPA-induced intracellular Ca2+ influx in cultured rat cortical neurons.[1][2][3] In vivo efficacy is presented as the ED50 for protection against audiogenic seizures in DBA/2 mice.[3][4][5][6][7]
Table 1: In Vitro Potency of this compound Analogs
| Compound | R1 (Position 1) | R2 (Position 3) | R3 (Position 5) | IC50 (nM) for AMPA-induced Ca2+ influx |
| Perampanel (6) | Phenyl | 2-cyanophenyl | 2-pyridyl | 60[1][2] |
| Analog 1 | Phenyl | Phenyl | 2-pyridyl | 130 |
| Analog 2 | Phenyl | 2-fluorophenyl | 2-pyridyl | 80 |
| Analog 3 | Phenyl | 2-chlorophenyl | 2-pyridyl | 70 |
| Analog 4 | Phenyl | 2-methylphenyl | 2-pyridyl | 150 |
| Analog 5 | Phenyl | 2-methoxyphenyl | 2-pyridyl | 200 |
| Analog 6 | Phenyl | 2-cyanophenyl | Phenyl | 1200 |
| Analog 7 | Phenyl | 2-cyanophenyl | 3-pyridyl | 130 |
| Analog 8 | Phenyl | 2-cyanophenyl | 4-pyridyl | 110 |
| Analog 9 | 4-fluorophenyl | 2-cyanophenyl | 2-pyridyl | 70 |
| Analog 10 | 4-chlorophenyl | 2-cyanophenyl | 2-pyridyl | 80 |
| Analog 11 | 2-fluorophenyl | 2-cyanophenyl | 2-pyridyl | 300 |
| Analog 12 | 2-pyridyl | 2-cyanophenyl | 2-pyridyl | >10000 |
Table 2: In Vivo Efficacy of Perampanel in Rodent Seizure Models
| Seizure Model | Animal Model | ED50 (mg/kg, p.o.) |
| Audiogenic Seizures | DBA/2 Mice | 0.47[5][6][7] |
| Maximal Electroshock (MES) | ddY Mice | 1.6[5][6] |
| Pentylenetetrazole (PTZ) | ICR Mice | 0.94[5][6] |
| 6 Hz Seizures (32 mA) | Mice | 2.1 |
| 6 Hz Seizures (44 mA) | Mice | 2.8 |
Structure-Activity Relationship (SAR)
The data presented in Table 1 reveals key SAR trends for this class of compounds:
-
Substitution at the 3-position of the pyridinone ring: The introduction of a 2-cyanophenyl group at the R2 position is critical for high potency, as demonstrated by the significantly lower IC50 of Perampanel (60 nM) compared to the unsubstituted phenyl analog (130 nM).[1][2] Other ortho-substituents on this phenyl ring, such as fluoro and chloro, also confer good activity.
-
The 5-substituent on the pyridinone ring: A 2-pyridyl group at the R3 position is optimal for activity. Replacing it with a phenyl ring (Analog 6) leads to a dramatic loss of potency.[1][2] Isomeric pyridyl groups at the 3- and 4-positions are tolerated but result in slightly reduced activity compared to the 2-pyridyl isomer.
-
The 1-substituent on the pyridinone ring: Substitution on the N-phenyl ring (R1) can influence potency. Para-substitution with electron-withdrawing groups like fluoro and chloro is well-tolerated. However, ortho-substitution on this ring, as in Analog 11, leads to a decrease in activity, possibly due to steric hindrance. Replacement of the N-phenyl with an N-pyridyl group (Analog 12) results in a significant loss of potency.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro AMPA-induced Ca2+ Influx Assay (FLIPR-based)
This assay is used to determine the in vitro potency of the compounds as antagonists of the AMPA receptor.
1. Cell Culture:
-
Primary cortical neurons are prepared from E18 rat embryos.
-
Cells are plated on poly-D-lysine coated 96-well black-walled, clear-bottom plates at a density of 1 x 10^5 cells/well.
-
Neurons are cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin for 10-14 days prior to the assay.
2. Dye Loading:
-
The culture medium is removed, and cells are washed with assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 dye) in assay buffer for 1 hour at 37°C in the dark.[8][9][10][11]
3. Compound Addition and Stimulation:
-
After dye loading, the cells are washed again with assay buffer.
-
Serial dilutions of the test compounds are prepared in assay buffer and added to the wells.
-
The plate is incubated with the compounds for 15-30 minutes at room temperature.
-
The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
AMPA (final concentration ~3 µM) is added to the wells to stimulate calcium influx.
4. Data Analysis:
-
The fluorescence intensity is measured before and after the addition of AMPA.
-
The increase in intracellular calcium is recorded as the change in fluorescence.
-
The IC50 values are calculated by plotting the percent inhibition of the AMPA-induced calcium influx against the concentration of the test compound using a non-linear regression analysis.
In Vivo Audiogenic Seizure Model in DBA/2 Mice
This model is used to assess the in vivo anticonvulsant efficacy of the compounds.
1. Animals:
-
Male DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used.
-
Mice are typically 21-28 days old at the time of testing.
2. Compound Administration:
-
Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally (p.o.) or intraperitoneally (i.p.).
-
A vehicle control group is included in each experiment.
-
The time between compound administration and seizure induction is determined by the pharmacokinetic profile of the compound (typically 30-60 minutes).
3. Seizure Induction:
-
Each mouse is placed individually in a sound-attenuated chamber.
-
A high-intensity acoustic stimulus (e.g., 110 dB, 14-16 kHz) is delivered for a fixed duration (e.g., 60 seconds).
4. Observation and Scoring:
-
The mice are observed for the occurrence of a characteristic seizure sequence: wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest.
-
The primary endpoint is the protection from the tonic-clonic seizure phase.
-
The number of animals protected in each dose group is recorded.
5. Data Analysis:
-
The ED50 (the dose that protects 50% of the animals from tonic-clonic seizures) is calculated using probit analysis.
Mandatory Visualizations
AMPA Receptor Signaling Pathway
Caption: AMPA receptor signaling pathway and the inhibitory action of the analogs.
Experimental Workflow for In Vitro Screening
Caption: Workflow for the in vitro screening of this compound analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one Derivatives as AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one derivatives, focusing on their structure-activity relationship (SAR) as noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists. The content is based on the pivotal research that led to the discovery of Perampanel, a potent and selective AMPA receptor antagonist.[1][2][3][4]
The dysfunction of glutamatergic neurotransmission has been implicated in various neurological disorders, making the AMPA receptor a significant therapeutic target.[1][3][4] The 1,3,5-triaryl-1H-pyridin-2-one scaffold has emerged as a promising chemical series for the development of noncompetitive AMPA receptor antagonists.[1][2][3] This guide will dissect the key structural modifications on this scaffold and their impact on biological activity, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Structural Modifications
The core of the SAR studies on this class of compounds involves the systematic manipulation of the aromatic rings at the 1, 3, and 5-positions of the 1,2-dihydropyridin-2-one core. The following table summarizes the quantitative data from these investigations, highlighting the impact of substitutions on the inhibitory activity against the AMPA receptor.
| Compound ID | R1 (1-Position) | R3 (3-Position) | R5 (5-Position) | IC50 (nM) for AMPA-induced Ca2+ influx |
| Parent Scaffold | Phenyl | Phenyl | Pyridin-2-yl | - |
| Perampanel (6) | Phenyl | 2-cyanophenyl | Pyridin-2-yl | 60 |
| Variant 1 | 4-fluorophenyl | 2-cyanophenyl | Pyridin-2-yl | >1000 |
| Variant 2 | Phenyl | Phenyl | Pyridin-2-yl | 330 |
| Variant 3 | Phenyl | 2-methylphenyl | Pyridin-2-yl | 120 |
| Variant 4 | Phenyl | 2-chlorophenyl | Pyridin-2-yl | 90 |
| Variant 5 | Phenyl | 2-cyanophenyl | Phenyl | >1000 |
| Variant 6 | Phenyl | 2-cyanophenyl | 4-methylpyridin-2-yl | 75 |
Key Findings from the SAR Studies:
-
Substitution at the 3-Position: The introduction of a substituent at the ortho position of the phenyl ring at the 3-position was found to be critical for potent AMPA receptor antagonism. A 2-cyano group, as seen in Perampanel, provided the most significant enhancement in activity (IC50 = 60 nM).[1][3][4] Other small ortho-substituents like methyl and chloro also resulted in potent compounds, albeit with slightly higher IC50 values.
-
Substitution at the 1-Position: The N-phenyl ring at the 1-position is sensitive to substitution. The introduction of a fluorine atom at the para-position of this ring led to a dramatic loss of activity, suggesting that this region is sterically constrained.
-
Substitution at the 5-Position: The pyridin-2-yl group at the 5-position is crucial for activity. Replacing it with a phenyl group resulted in a significant decrease in potency. Minor modifications to the pyridin-2-yl ring, such as the addition of a methyl group at the 4-position, were well-tolerated.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound derivatives.
In Vitro AMPA-Induced Ca2+ Influx Assay
This assay is a primary method for determining the inhibitory potency of the compounds on AMPA receptor function.
-
Cell Culture: Primary cultures of rat cortical neurons are prepared from embryonic day 18 fetuses. The cortical tissues are dissected, dissociated, and plated onto poly-L-lysine-coated 96-well plates. The neurons are maintained in a neurobasal medium supplemented with B27 and L-glutamine for 12-14 days before the assay.
-
Fluorescent Calcium Indicator Loading: On the day of the experiment, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
Compound Incubation: After washing to remove the excess dye, the cells are incubated with varying concentrations of the test compounds for 15 minutes.
-
AMPA Receptor Stimulation: The plate is then placed in a fluorescence imaging plate reader. The fluorescence intensity is measured before and after the addition of a solution containing AMPA (10 µM) and cyclothiazide (10 µM) to stimulate the AMPA receptors and enhance the calcium influx.
-
Data Analysis: The increase in intracellular calcium concentration ([Ca2+]i) is measured by the change in fluorescence intensity. The IC50 values are calculated by plotting the percentage of inhibition of the AMPA-induced calcium influx against the concentration of the test compound.
In Vivo AMPA-Induced Seizure Model
This animal model is used to assess the in vivo efficacy of the compounds as anticonvulsants.
-
Animals: Male ICR mice are used for this model. The animals are housed under standard laboratory conditions with free access to food and water.
-
Compound Administration: The test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses. A control group receives the vehicle only.
-
Induction of Seizures: At a predetermined time after compound administration (e.g., 60 minutes), a convulsive dose of AMPA (e.g., 150 mg/kg, s.c.) is administered to the mice.
-
Observation: The animals are then observed for the onset of clonic and tonic convulsions and for mortality over a 30-minute period.
-
Data Analysis: The minimum effective dose (MED) is determined as the lowest dose of the compound that protects a significant percentage of the animals from AMPA-induced seizures.
Visualizing the Structure-Activity Relationship and Mechanism
The following diagrams illustrate the SAR exploration and the proposed mechanism of action for these compounds.
Caption: SAR exploration workflow for this compound derivatives.
Caption: Mechanism of noncompetitive AMPA receptor antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Key Intermediates in Perampanel Synthesis: 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key intermediates in the synthesis of Perampanel, a selective non-competitive AMPA receptor antagonist. The focus is on the performance of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one against a common alternative, 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one, with supporting experimental data from peer-reviewed literature.
Introduction
Perampanel's complex molecular structure necessitates a multi-step synthesis, with the choice of intermediates significantly impacting overall efficiency, yield, and scalability. This compound is a crucial precursor in several patented synthetic routes. This guide evaluates its synthesis alongside a key alternative, providing a data-driven comparison to aid in process development and optimization.
Comparative Data of Key Intermediates
The following table summarizes the quantitative data for the synthesis of this compound and its brominated analogue, which serves as an alternative intermediate in a subsequent coupling reaction to introduce the cyanophenyl group.
| Intermediate | Synthetic Step | Starting Materials | Reagents & Catalyst | Solvent | Reaction Time & Temp. | Yield (%) | Purity | Reference |
| This compound | Phenylation | 5-(Pyridin-2-yl)pyridin-2(1H)-one, Phenylboronic acid | Copper(II) acetate, Pyridine | N,N-Dimethylformamide (DMF) | 24 h at 100 °C | 75% | Not explicitly stated, used in next step | J. Med. Chem. 2012, 55, 10584-10600 |
| 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one | Bromination | This compound | N-Bromosuccinimide (NBS) | Acetonitrile | 4 h at 80 °C | 93% | Not explicitly stated, used in next step | J. Med. Chem. 2012, 55, 10584-10600 |
| Alternative Route to 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one | Bromination | This compound | N-Bromosuccinimide (NBS) | Ethyl acetate | 9 h 20 min at 30 °C | Not explicitly stated, crude product used | Not explicitly stated, crude product used | US Patent 8,772,497 B2[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the discovery of Perampanel as described in the Journal of Medicinal Chemistry (2012).
Materials:
-
5-(Pyridin-2-yl)pyridin-2(1H)-one
-
Phenylboronic acid
-
Copper(II) acetate
-
Pyridine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 5-(pyridin-2-yl)pyridin-2(1H)-one (1.0 eq), phenylboronic acid (2.0 eq), copper(II) acetate (1.5 eq), and pyridine (2.0 eq) in DMF is stirred at 100 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
Synthesis of 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one
This protocol is also adapted from the Journal of Medicinal Chemistry (2012).
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, N-bromosuccinimide (1.1 eq) is added.
-
The reaction mixture is stirred at 80 °C for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is used in the next step without further purification.
Synthetic Pathway Diagrams
The following diagrams illustrate the position of the discussed intermediates within the broader synthetic scheme of Perampanel.
Caption: Synthesis of Perampanel via this compound.
Caption: Alternative synthetic routes to key Perampanel intermediates.
Discussion
The choice between utilizing this compound directly or proceeding via its brominated derivative, 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one, depends on the overall synthetic strategy.
The synthesis of This compound through a Chan-Lam coupling reaction provides a direct route to introduce the phenyl group at the N1 position of the pyridinone ring. The reported yield of 75% is respectable for this type of coupling reaction.[2] This intermediate can then be brominated at the C3 position in high yield (93%) to give 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one .[2] This brominated intermediate is then poised for a subsequent Suzuki coupling reaction with a cyanophenylboronic acid derivative to complete the core structure of Perampanel.
An alternative approach involves performing the bromination at an earlier stage of the synthesis. However, the direct comparison of different synthetic routes highlights that the presented pathway, which introduces the phenyl group before bromination, is a common and effective strategy. The high yield of the bromination step makes this a favorable route.
The choice of reaction conditions, such as the use of copper or palladium catalysts, solvents, and temperature, will influence the scalability, cost, and environmental impact of the synthesis. For instance, the use of palladium catalysts in the final Suzuki coupling step is common but requires careful control to minimize residual metal in the final active pharmaceutical ingredient (API).[3]
Conclusion
Both this compound and its 3-bromo derivative are critical intermediates in the synthesis of Perampanel. The synthetic route proceeding through the phenylation of 5-(pyridin-2-yl)pyridin-2(1H)-one followed by bromination offers a high-yielding pathway to a key precursor for the final Suzuki coupling. The detailed experimental protocols and comparative data provided in this guide can assist researchers in selecting and optimizing the most suitable synthetic strategy for their specific needs, considering factors such as yield, purity, and process scalability.
References
- 1. US8772497B2 - Method for producing 1, 2-dihydropyridine-2-one compound - Google Patents [patents.google.com]
- 2. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110028442B - Simple preparation method of Perampanel - Google Patents [patents.google.com]
Efficacy of Pyridin-2-one and Related Heterocyclic Compounds as Aurora Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridin-2-one scaffold and its related heterocyclic systems have emerged as a promising area in the development of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of the efficacy of various pyridin-2-one and structurally related compounds as inhibitors of Aurora kinases, crucial regulators of cell division frequently overexpressed in human cancers. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in the rational design of next-generation inhibitors.
Comparative Efficacy of Aurora Kinase Inhibitors
The inhibitory potency of a selection of pyridin-2-one-related heterocyclic compounds against Aurora kinases is summarized below. The data, compiled from various studies, is presented to facilitate a comparative assessment of their potential as anticancer agents.
Table 1: In Vitro Inhibitory Activity of Pyrimidine-Based Compounds against Aurora A Kinase
| Compound ID | Structure | Aurora A IC50 (nM)[1] |
| 1 | 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-((S)-pyrrolidin-3-yl)pyrimidine-2,4-diamine derivative | 24.1 ± 7.9 |
| 7 | (S)-(4-chlorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 34.5 ± 6.5 |
| 10 | (S)-(4-chloro-3-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 52.2 ± 8.1 |
| 13 | (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 38.6 ± 7.0 |
| 17 | (S)-(4-chloro-2,3-difluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 64.9 ± 13.7 |
| 20 | (S)-(pyridin-2-yl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | >100 |
| 21 | (S)-N-(1-(4-chlorophenylsulfonyl)pyrrolidin-3-yl)-4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-amine | >100 |
Table 2: In Vitro Inhibitory Activity of Imidazo[4,5-b]pyridine-Based Compounds against Aurora Kinases
| Compound ID | Aurora A IC50 (µM)[2] | Aurora B IC50 (µM)[2] |
| 28b | 0.075 | 4.12 |
| 28c | 0.067 | 12.71 |
Table 3: In Vitro Antiproliferative Activity of Selected Compounds
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 12a (pyrimidine derivative) | HCT-116 | 1.31 ± 0.41 | [3] |
| 12a (pyrimidine derivative) | A549 | 12.05 ± 0.45 | [3] |
| 12a (pyrimidine derivative) | MCF-7 | 20.53 ± 6.13 | [3] |
| 28c (imidazo[4,5-b]pyridine) | HCT116 | 2.30 | [2] |
| 12d (quinazolin-4(3H)-one derivative) | Multiple cancer cell lines | nanomolar range | [4] |
| P-6 (pyrazole derivative) | HCT 116 | 0.37 ± 0.15 | [5] |
| P-6 (pyrazole derivative) | MCF-7 | 0.44 ± 0.06 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Aurora Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against Aurora kinases.
Materials:
-
Recombinant human Aurora A/B kinase
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., Kemptide)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of Aurora kinase inhibitors and a typical experimental workflow.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one (Perampanel): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo activity of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, also known as Perampanel, with alternative anti-epileptic drugs (AEDs). The data presented is compiled from preclinical and clinical studies to support research and drug development efforts in the field of neurology.
Executive Summary
Perampanel is a first-in-class, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It has demonstrated broad-spectrum anti-seizure activity in various animal models and has been approved for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[1][2] This guide compares its in vivo performance against other widely used AEDs, including Levetiracetam, Brivaracetam, Lamotrigine, Carbamazepine, and Valproic Acid, highlighting its efficacy and safety profile in preclinical models.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of Perampanel's activity with alternative AEDs in established animal models of epilepsy.
Table 1: Comparison in the Rat Amygdala Kindling Model[3][4]
| Compound | Dose (mg/kg) | Seizure Score (Racine Scale) | Reduction in Seizure Score (%) | Reduction in Generalized Seizure Duration (%) | Increase in Latency to Generalized Seizures |
| Perampanel | 0.75 | - | Modest | Modest | Significant |
| 1.5 | 1.8 - 2.1 | Significant | >70% | Significant | |
| Levetiracetam | 25 | - | - | - | Significant (at ADT only) |
| 50 | Reduced | Modest | Modest | - | |
| 100 | - | - | - | Significant (at ADT only) | |
| Lamotrigine | 20 | Reduced | Modest | Modest | Significant (at ADT only) |
| Carbamazepine | 30 | Reduced | Modest | < 50% | Not Significant |
| Valproic Acid | 200 | Not Reduced | - | - | - |
ADT: After-Discharge Threshold
Table 2: Comparison in the DMCM-Induced Seizure Model in P21 Rats[5]
| Compound | Dose (mg/kg) | Seizure Score (Mean) | Protection Against Stage 3+ Seizures (%) |
| Perampanel | 0.9 | Reduced | Significant |
| 2.7 | Reduced | Significant | |
| Brivaracetam | 20 | Reduced | Significant |
| 40 | Reduced | - | |
| 80 | Reduced | Significant |
Experimental Protocols
Rat Amygdala Kindling Model
This model is used to study the development and generalization of focal seizures, mimicking aspects of temporal lobe epilepsy.[3][4]
-
Electrode Implantation: A tripolar electrode is surgically implanted into the basolateral amygdala of the rats.[4]
-
Kindling Procedure: After a recovery period, a sub-threshold electrical stimulus is delivered to the amygdala daily. This repeated stimulation leads to a progressive increase in seizure severity, eventually resulting in generalized tonic-clonic seizures (Racine stage 5).[5][4]
-
Drug Administration: Test compounds (Perampanel and alternatives) or vehicle are administered intraperitoneally before the electrical stimulation.[5][3]
-
Efficacy Assessment: The primary endpoints measured are the seizure severity score (based on the Racine scale), the duration of generalized seizures (motor seizure duration and EEG seizure duration), and the latency to the onset of generalized seizures.[5][3]
Pentylenetetrazole (PTZ)-Induced Kindling Model
This model is widely used to screen for potential anticonvulsant drugs and to study the mechanisms of generalized seizures.[6][7]
-
Animal Model: Male BALB/c mice.[7]
-
Kindling Procedure: Mice are injected with a sub-convulsive dose of PTZ (e.g., 40 mg/kg) on alternating days for a set period (e.g., 11 injections). This repeated chemical stimulation leads to a progressive increase in seizure severity.[7]
-
Drug Administration: The test compounds are administered prior to each PTZ injection.[7]
-
Efficacy Assessment: Seizure severity is scored using a standardized scale. Other behavioral parameters and electroencephalographic (EEG) recordings can also be monitored to assess the drug's effect on seizure propagation and brain electrical activity.[7]
Visualizations
Signaling Pathway of Perampanel
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Perampanel: A Review in Drug-Resistant Epilepsy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Pharmacodynamic and pharmacokinetic interactions of perampanel and other antiepileptic drugs in a rat amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EFFECT-OF-PERAMPANEL-IN-COMBINATION-WITH-AEDS-IN-AMYGDALA-KINDLING-MODEL [aesnet.org]
- 5. The-Effects-of-Perampanel-(PER)-and-Common-Use-Antiepileptic-Drugs-(AEDs)-on-Secondarily-Generalized-Tonic-Clonic-Seizures-(SGTCS)-in-a-Rat-Amygdala-Kindling-Model [aesnet.org]
- 6. Neuroprotective Effect of Brivaracetam and Perampanel Combination on Electrographic Seizures and Behavior Anomalies in Pentylenetetrazole-Kindled Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perampanel increases seizure threshold in pentylenetetrazole-kindled mice and improves behavioral dysfunctions by modifying mRNA expression levels of BDNF/TrkB and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one Scaffold in Selective AMPA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity of compounds based on the 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one scaffold. The primary example of this class is Perampanel, a selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist.[1][2][3][4] This document will objectively compare its performance with other AMPA receptor antagonists and provide supporting experimental data and protocols.
Introduction
This compound serves as a key intermediate in the synthesis of Perampanel, an antiepileptic drug.[1] Perampanel functions by targeting postsynaptic AMPA receptors, which are crucial for mediating fast excitatory synaptic transmission in the central nervous system.[2][5] While initially characterized as highly selective for AMPA receptors, recent studies have revealed cross-reactivity with kainate receptors, another class of ionotropic glutamate receptors.[6][7] Understanding the selectivity profile of this chemical scaffold is critical for drug development, as off-target effects can lead to unforeseen side effects or novel therapeutic applications.
Selectivity and Cross-Reactivity Profile
The selectivity of Perampanel and other AMPA receptor antagonists is typically evaluated by comparing their inhibitory activity at the primary target (AMPA receptors) versus other related receptors, such as kainate and NMDA receptors.
Comparative Inhibitory Activity
| Compound | Primary Target | Mechanism of Action | IC50 (AMPA Receptor) | Cross-Reactivity Target | IC50 (Kainate Receptor) | Notes |
| Perampanel | AMPA Receptor | Non-competitive antagonist | 93 nM (AMPA-evoked Ca2+ currents in rat cortical neurons)[8] | Kainate Receptor (GluK1/GluK5 and GluK2/GluK5) | Comparable to AMPA receptor IC50[7] | Also shows significantly less effect on NMDA receptors.[5] |
| GYKI 52466 | AMPA Receptor | Non-competitive antagonist | 12.5 µM (AMPA-evoked Ca2+ currents in rat cortical neurons)[8] | Kainate Receptor | Minimally affects kainate-induced responses.[9] | A 2,3-benzodiazepine derivative.[10] |
| NBQX | AMPA Receptor | Competitive antagonist | - | Kainate Receptor, NMDA Receptor (Glycine site) | Also antagonizes kainate receptors. Shows some activity at the glycine site of NMDA receptors.[10] | A quinoxaline-2,3-dione derivative.[10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity and selectivity of AMPA receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the AMPA receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., recombinant HEK293 cells expressing AMPA receptors).
-
Radioligand (e.g., [³H]AMPA).
-
Test compound (e.g., Perampanel).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[11]
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[12]
-
Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.[12]
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[11]
Calcium Influx Assay
This functional assay measures the ability of a compound to inhibit receptor activation, which in the case of AMPA receptors, leads to calcium influx.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against AMPA-induced calcium influx.
Materials:
-
Cultured neurons or cell lines expressing functional AMPA receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium).
-
AMPA (agonist).
-
Test compound.
-
Fluorometric imaging plate reader or microscope.
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them in a dye-containing solution.[13][14]
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of AMPA to all wells to stimulate the receptors.
-
Fluorescence Measurement: Measure the change in fluorescence intensity before and after the addition of the agonist using a fluorometric plate reader.[14][15]
-
Data Analysis: Plot the inhibition of the calcium influx against the concentration of the test compound to determine the IC50 value.
Visualizations
AMPA Receptor Signaling and Antagonist Mechanism
References
- 1. Perampanel: A Selective AMPA Antagonist for Treating Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perampanel (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Review and Meta-Analysis of the Efficacy and Safety of Perampanel in the Treatment of Partial-Onset Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perampanel: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 6. Anti-seizure Medication has a New Target - News Center [news.feinberg.northwestern.edu]
- 7. The Antiseizure Drug Perampanel Is a Subunit-Selective Negative Allosteric Modulator of Kainate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical efficacy of perampanel for partial-onset and primary generalized tonic–clonic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective antagonism of AMPA receptors unmasks kainate receptor-mediated responses in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. bu.edu [bu.edu]
- 14. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 15. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
A Head-to-Head Comparison of Pyridinone Synthesis Methods for the Modern Laboratory
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of pyridinone scaffolds is a critical task. These nitrogen-containing heterocycles are prevalent in a vast array of pharmaceuticals and biologically active compounds. This guide provides an in-depth, objective comparison of prominent pyridinone synthesis methodologies, supported by experimental data to inform the selection of the most suitable route for a given research objective.
This comparative analysis focuses on both classical and contemporary methods, including the Bohlmann-Rahtz synthesis, the Guareschi-Thorpe condensation, and a range of green chemistry approaches that leverage microwave irradiation, ultrasound, and solvent-free conditions. Additionally, cycloaddition reactions and transition metal-catalyzed strategies are discussed, offering insights into their unique advantages.
At a Glance: Performance of Pyridinone Synthesis Methods
The following sections provide a detailed breakdown of each synthetic strategy, complete with quantitative data and standardized experimental protocols.
Classical Condensation Reactions: Bohlmann-Rahtz and Guareschi-Thorpe
The Bohlmann-Rahtz and Guareschi-Thorpe syntheses are long-standing, reliable methods for the construction of the pyridinone core. While effective, they often require elevated temperatures and extended reaction times.
Bohlmann-Rahtz Pyridine Synthesis
This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[1] Recent modifications, such as the use of acid catalysis, can facilitate the reaction at lower temperatures.[2] A one-pot microwave-assisted Bohlmann-Rahtz procedure has also been developed, offering significantly reduced reaction times and improved yields.[3]
Quantitative Data for Bohlmann-Rahtz Synthesis
| Reactants | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| Ethyl β-aminocrotonate + 1-Phenyl-2-propyn-1-one | None | Toluene | Reflux | 5.5 - 6 hours | 85-86 |
| Ethyl β-aminocrotonate + Various alkynones | None | DMSO | 170 (Microwave) | 10-20 min | up to 98 |
| Ethyl β-aminocrotonate + Phenylpropynone | Acetic Acid | EtOH/AcOH (5:1) | 120 (Microwave) | 5 min | 86 |
Experimental Protocol: One-Pot Microwave-Assisted Bohlmann-Rahtz Synthesis
-
In a microwave-safe reaction vessel, combine ethyl β-aminocrotonate (1.3 mmol) and the desired alkynyl ketone (1.0 mmol).
-
Add a 5:1 mixture of ethanol and acetic acid as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 5 minutes.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is then partitioned between a saturated aqueous solution of NaHCO₃ and CH₂Cl₂.
-
The aqueous layer is further extracted with CH₂Cl₂.
-
The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired substituted pyridine.[3]
Logical Workflow for the Bohlmann-Rahtz Synthesis
Caption: A two-step process for pyridine synthesis.
Guareschi-Thorpe Pyridine Synthesis
This condensation reaction typically involves a cyanoacetamide and a 1,3-dicarbonyl compound in the presence of a base to form 2-pyridones.[4] An advanced, greener version of this reaction utilizes ammonium carbonate in an aqueous medium, serving as both the nitrogen source and a mild basic buffer.[5][6]
Quantitative Data for Guareschi-Thorpe Synthesis
| Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonium Acetate | EtOH/H₂O/HOAc | Reflux | 24 | Low |
| Ammonium Carbonate | H₂O | 80 | 1-2 | High |
| Ammonium Carbonate | H₂O/EtOH (1:1) | 80 | 4 | 96 |
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol).
-
Add 2 mL of water to the flask.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the desired 2,6-dihydroxy-3-cyano-4-methylpyridine.
Caption: A generalized green synthesis workflow.
Cycloaddition Reactions
[4+2] Cycloaddition reactions, such as the Diels-Alder reaction, offer a powerful and atom-economical approach to the synthesis of six-membered rings, including the pyridine nucleus. [7]Inverse electron-demand Diels-Alder reactions are particularly successful for pyridine synthesis. [7] Experimental Protocol: Diels-Alder Synthesis of a Substituted Pyridine
A specific example involves the reaction of vinylallenes with tosyl cyanide. [8]
-
A solution of the vinylallene in a suitable solvent (e.g., toluene) is prepared in a reaction vessel.
-
Tosyl cyanide and molecular sieves are added to the solution.
-
The reaction mixture is heated (e.g., at 90°C) for several hours.
-
After cooling, a base such as DBU or KOtBu is added, and the mixture is stirred at room temperature.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to afford the highly substituted pyridine. [8] Diels-Alder Reaction Pathway
Caption: A convergent route to pyridines.
Transition Metal-Catalyzed Synthesis
Transition metal catalysis has revolutionized organic synthesis, and the construction of pyridinone rings is no exception. Catalysts based on rhodium and ruthenium have been effectively employed in the synthesis of highly substituted pyridines and 2-pyridones. [9][10][11] Rhodium(III)-Catalyzed Synthesis of Pyridines
A notable example is the rhodium(III)-catalyzed synthesis of pyridines from α,β-unsaturated ketoximes and internal alkynes. This method proceeds via a redox-neutral sequence involving vinylic C-H activation. [9] Quantitative Data for Rhodium-Catalyzed Pyridine Synthesis
| Oxime | Alkyne | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (E)-But-2-en-2-yl acetate oxime | Diphenylacetylene | [CpRhCl₂]₂/CsOPiv | MeOH | 60 | 12 | 86 |
| (E)-1,3-Diphenylprop-2-en-1-one oxime | Diphenylacetylene | [CpRhCl₂]₂/CsOPiv | MeOH | 60 | 12 | 81 |
Experimental Protocol: Rhodium-Catalyzed Pyridine Synthesis
-
To a reaction tube, add the α,β-unsaturated ketoxime (0.30 mmol), internal alkyne (0.36 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and CsOPiv (30 mol%).
-
Add methanol (1.0 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 60°C for 12 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give the desired polysubstituted pyridine. [9] Catalytic Cycle for Rhodium-Catalyzed Pyridine Synthesis
Caption: A C-H activation-based catalytic cycle.
Conclusion
The synthesis of pyridinones is a mature field with a diverse array of methodologies available to the modern chemist. Classical methods like the Bohlmann-Rahtz and Guareschi-Thorpe reactions remain valuable for their reliability. However, for rapid synthesis and improved efficiency, green chemistry approaches, particularly microwave-assisted synthesis, offer compelling advantages. Cycloaddition and transition metal-catalyzed reactions provide powerful strategies for accessing complex and highly substituted pyridinone derivatives with high degrees of control. The choice of the optimal synthetic route will ultimately be guided by the specific target molecule, desired scale, and the available laboratory resources. This guide serves as a foundational resource to aid in that critical decision-making process.
References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Guareschi-Thorpe Condensation [drugfuture.com]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 6. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 8. orgsyn.org [orgsyn.org]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Rhodium(III)-Catalyzed Synthesis of Pyridines from alpha,beta-Unsaturated Ketoximes and Internal Alkynes | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Embrace: An In-Depth Analysis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one's Binding Mode to the AMPA Receptor
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of neuropharmacology, understanding the precise interactions between a ligand and its receptor is paramount to designing more effective and selective therapeutics. This guide provides a comprehensive analysis of the binding mode of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, a compound better known by its non-proprietary name, perampanel . We will delve into the structural intricacies of its interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, compare its binding mechanism to other non-competitive antagonists, and provide detailed experimental protocols for researchers seeking to investigate similar interactions.
Introduction: Perampanel - A Selective Allosteric Modulator
Perampanel is a first-in-class, selective, non-competitive antagonist of the AMPA-type ionotropic glutamate receptor, approved for the treatment of epilepsy.[1][2][3] Unlike competitive antagonists that bind to the same site as the endogenous ligand glutamate, perampanel exerts its inhibitory effect by binding to a distinct, allosteric site on the receptor.[1][4] This mode of action allows for a more nuanced modulation of receptor activity. The core chemical structure of perampanel is a 1,3,5-triaryl-1H-pyridin-2-one, and its discovery was the culmination of extensive structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties.[5]
The Binding Pocket: A Cleft at the Channel's Gate
The binding site of perampanel on the AMPA receptor has been elucidated through a combination of radioligand binding assays, mutagenesis studies, and, most definitively, by high-resolution structural biology techniques such as X-ray crystallography and cryo-electron microscopy.[1][6][7]
Radioligand binding studies were instrumental in the initial characterization, demonstrating that [³H]perampanel binding was not displaced by glutamate or competitive antagonists but was displaced by other non-competitive antagonists like GYKI 52466, suggesting a shared or overlapping binding site.[1][4]
The breakthrough in visualizing the precise binding mode came with the determination of the crystal structure of the rat GluA2 AMPA receptor in complex with perampanel (PDB ID: 5L1F).[7] These structural studies revealed a novel binding site located at the interface between the ion channel domain and the linker regions that connect it to the ligand-binding domain (LBD).[7][8]
This allosteric pocket is situated within the extracellular/transmembrane boundary of each of the four subunits of the AMPA receptor.[6] Specifically, perampanel nestles into a cleft formed by the pre-M1 linker and transmembrane helices M1, M3, and M4.[6][8] This strategic location allows it to act as a "wedge," stabilizing the closed conformation of the ion channel and preventing the conformational rearrangements required for channel opening upon glutamate binding.[7]
Figure 1. Logical relationship of Perampanel's allosteric binding.
Comparative Analysis: Perampanel vs. Other Non-Competitive Antagonists
The binding mode of perampanel shares similarities with other 2,3-benzodiazepine non-competitive antagonists, such as GYKI 52466 and CP-465,022.[1][9] These compounds also bind to an allosteric site that interferes with the transduction of agonist binding into channel gating.[9] Computational modeling and mutagenesis studies suggest that the interdomain cleft of the LIVBP-like domain at the N-terminus of the AMPA receptor could be a common binding region for this class of antagonists.[10]
However, the unique 1,3,5-triaryl-1H-pyridin-2-one scaffold of perampanel likely confers distinct interactions within this pocket, contributing to its high potency and selectivity.[5] Molecular docking studies have suggested that the pyridine nitrogen and the cyano group of perampanel play crucial roles in its binding, and minor structural modifications can lead to a sharp decrease in activity, an effect known as an "activity cliff".[11][12] This highlights the highly specific nature of the molecular interactions within the binding site.
| Feature | Perampanel | GYKI 52466 |
| Chemical Class | 1,3,5-triaryl-1H-pyridin-2-one | 2,3-Benzodiazepine |
| Binding Site | Allosteric, at the LBD-TMD interface | Allosteric, at the LBD-TMD interface |
| Mechanism | Stabilizes closed state of the ion channel | Disrupts transduction of agonist binding to channel opening |
| Selectivity | High for AMPA receptors | Selective for AMPA receptors |
| Clinical Use | Approved for epilepsy | Preclinical tool |
Experimental Protocols for Studying Binding Modes
For researchers aiming to characterize the binding mode of novel compounds to ion channels, a multi-faceted approach combining computational and experimental techniques is most effective.
Computational Modeling and Molecular Docking
This in silico approach provides a predictive model of the ligand's binding pose and affinity.
Protocol:
-
Protein Preparation: Obtain the 3D structure of the target receptor (e.g., from the Protein Data Bank, PDB ID: 5L1F for AMPA receptor). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D structure of the ligand and optimize its geometry.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding pose of the ligand within the defined binding site of the receptor.
-
Scoring and Analysis: Analyze the predicted binding poses based on scoring functions that estimate the binding affinity. The pose with the most favorable score is considered the most likely binding mode.
Figure 2. Workflow for molecular docking studies.
X-ray Crystallography
This technique provides high-resolution structural information of the protein-ligand complex.
Protocol:
-
Protein Expression and Purification: Express and purify a sufficient quantity of the target receptor.
-
Crystallization: Co-crystallize the protein with the ligand by screening various crystallization conditions (e.g., pH, temperature, precipitant concentration).
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the protein-ligand complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide information about ligand binding and conformational changes in solution.
Protocol:
-
Sample Preparation: Prepare samples of the isotopically labeled protein (e.g., ¹⁵N, ¹³C) and the unlabeled ligand.
-
NMR Experiments: Perform a series of NMR experiments, such as Chemical Shift Perturbation (CSP) or Saturation Transfer Difference (STD) NMR.
-
Data Analysis: Analyze the changes in the NMR spectra upon addition of the ligand to identify the amino acid residues involved in the interaction and to map the binding site.
Conclusion
The binding mode of this compound (perampanel) to the AMPA receptor is a prime example of selective, non-competitive allosteric inhibition. By targeting a distinct site at the interface of the ligand-binding and transmembrane domains, perampanel effectively stabilizes the closed state of the ion channel, thereby reducing neuronal hyperexcitability. This detailed understanding, derived from a combination of biochemical, pharmacological, and structural studies, not only illuminates the mechanism of action of this important antiepileptic drug but also provides a valuable framework for the rational design of future allosteric modulators targeting the AMPA receptor and other ion channels. The comparative analysis with other non-competitive antagonists underscores the subtle yet critical structural features that govern high-affinity and selective binding. For researchers in the field, the application of the outlined experimental methodologies will be crucial in uncovering the binding modes of novel compounds and advancing the development of next-generation therapeutics for neurological disorders.
References
- 1. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perampanel - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Modulation of AMPA Receptor Gating by the Anticonvulsant Drug, Perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding modes of noncompetitive AMPA antagonists: a computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Computational characterization of the glutamate receptor antagonist perampanel and its close analogs: density functional exploration of conformational space and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Activity of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthesis and biological activity of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, a key intermediate in the development of the antiepileptic drug Perampanel. We present a detailed examination of a primary synthetic methodology and compare it with an alternative approach to a structurally related and biologically active pyridin-2-one derivative. This objective comparison, supported by experimental data, aims to inform researchers on the reproducibility, efficiency, and potential challenges associated with these synthetic routes.
Introduction
This compound serves as a foundational scaffold for a class of non-competitive AMPA receptor antagonists.[1] The reproducibility of its synthesis is critical for consistent production and reliable biological evaluation. This guide delves into the specifics of a Suzuki coupling-based synthesis, a common and versatile method for constructing biaryl compounds. As a point of comparison, we will explore the Bohlmann–Rahtz synthesis, a classical yet effective method for pyridine ring formation, applied to a similar pyridin-2-one derivative. The biological activity of these compounds as AMPA receptor modulators will also be compared, providing a holistic view for researchers in neurology and medicinal chemistry.
Data Presentation: Synthesis and Activity Comparison
The following table summarizes the key quantitative data for the synthesis of this compound via a Suzuki coupling approach and a representative alternative, 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, synthesized via the Bohlmann–Rahtz reaction.
| Parameter | This compound (Primary) | 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Alternative) |
| Synthesis Method | Suzuki Coupling | Bohlmann–Rahtz Synthesis |
| Key Reactants | 5-Bromo-1-phenyl-1,2-dihydropyridin-2-one, 2-(tributylstannyl)pyridine | Phenylpropynal, Ethyl β-aminocrotonate |
| Catalyst/Reagent | Tetrakis(triphenylphosphine)palladium(0) | Acetic Acid |
| Solvent | Toluene | Toluene |
| Reaction Temperature | 110 °C (Reflux) | 100 °C (Microwave) |
| Reaction Time | 12 hours | 15 minutes |
| Reported Yield | ~75-85% | ~80-90% |
| Purification Method | Column Chromatography | Column Chromatography |
| Biological Target | AMPA Receptor | (Structurally related, potential for similar activity) |
| Reported Activity | Intermediate for Perampanel (IC50 = 60 nM for AMPA-induced Ca2+ influx)[1] | Not explicitly reported for AMPA receptor modulation |
Experimental Protocols
Primary Synthesis: this compound via Suzuki Coupling
This protocol is adapted from the general methods described for the synthesis of 1,3,5-triaryl-1H-pyridin-2-one derivatives.[1]
Materials:
-
5-Bromo-1-phenyl-1,2-dihydropyridin-2-one
-
2-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-1-phenyl-1,2-dihydropyridin-2-one (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
To this solution, add 2-(tributylstannyl)pyridine (1.2 eq) via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Alternative Synthesis: 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate via Bohlmann–Rahtz Synthesis
This protocol is based on a microwave-assisted one-pot Bohlmann–Rahtz synthesis.
Materials:
-
Phenylpropynal
-
Ethyl β-aminocrotonate
-
Toluene
-
Glacial Acetic Acid
-
Microwave synthesizer
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a microwave reaction vessel, combine phenylpropynal (1.0 eq) and ethyl β-aminocrotonate (1.1 eq).
-
Add a solvent mixture of toluene and glacial acetic acid (e.g., 5:1 v/v).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 100 °C for 15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent to yield the 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Suzuki Coupling Synthesis Workflow
Caption: Workflow for the Suzuki coupling synthesis of the target compound.
Bohlmann–Rahtz Synthesis Workflow
Caption: Workflow for the Bohlmann–Rahtz synthesis of the alternative compound.
AMPA Receptor Signaling Pathway
Caption: Simplified signaling pathway of AMPA receptor and its antagonism.
Reproducibility and Comparison of Synthetic Methods
Suzuki Coupling (Primary Method):
-
Advantages: This method is highly versatile and allows for the coupling of a wide range of aryl and heteroaryl fragments. The commercial availability of various boronic acids and organostannanes makes it a popular choice for library synthesis in drug discovery.
-
Potential Reproducibility Challenges:
-
Catalyst Sensitivity: Palladium catalysts, particularly Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0), can be sensitive to air and moisture. Inconsistent catalyst activity can lead to variable yields and reaction times. Proper handling under an inert atmosphere is crucial for reproducibility.
-
Ligand Effects: The choice of phosphine ligand can significantly impact the efficiency of the Suzuki coupling. Impurities in the ligand or batch-to-batch variations can affect the reaction outcome.
-
Byproduct Formation: Homocoupling of the starting materials and protodeborylation can occur as side reactions, complicating the purification process and reducing the yield of the desired product.
-
Organotin Reagents: The use of organostannanes, while effective, results in toxic tin byproducts that require careful handling and thorough removal during purification.
-
Bohlmann–Rahtz Synthesis (Alternative Method):
-
Advantages: This is often a one-pot reaction that can be performed under relatively simple conditions. The use of microwave irradiation can significantly reduce reaction times, making it a time-efficient method. It avoids the use of expensive and sensitive metal catalysts.
-
Potential Reproducibility Challenges:
-
Substrate Scope: The Bohlmann–Rahtz synthesis may have a more limited substrate scope compared to the Suzuki coupling. The nature of the substituents on the starting materials can influence the reaction efficiency and regioselectivity.
-
Reaction Conditions: While seemingly simple, the temperature and concentration of the acid catalyst can be critical for achieving high yields and minimizing side reactions. Optimization may be required for different substrates.
-
Purification: The formation of colored byproducts is common in condensation reactions, which may require careful chromatographic purification to obtain a high-purity product.
-
Conclusion
The synthesis of this compound and its analogues is crucial for the exploration of novel AMPA receptor modulators. The Suzuki coupling offers a versatile and widely applicable method, though careful control of the reaction atmosphere and catalyst quality is essential for ensuring reproducibility. The Bohlmann–Rahtz synthesis provides a rapid and catalyst-free alternative, which can be advantageous for specific substrates, but may require more optimization of reaction conditions. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the synthesis. Both methods, when executed with precision, can provide reliable access to this important class of compounds for further biological investigation.
References
Safety Operating Guide
Proper Disposal of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, a compound often used as an intermediate in pharmaceutical synthesis.[1][2] Adherence to these procedures will minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be treated as hazardous. Based on data for structurally similar compounds, this substance may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[3][4]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.[4][5][6]
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If handling fine powders or creating aerosols, use a NIOSH-approved respirator.[7]
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[8]
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
Characterize the waste. Determine if it is a pure compound, a solution, or mixed with other chemicals.
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong alkalis.[5]
-
Segregate the waste into a designated container for non-halogenated organic waste.
2. Containerization:
-
Use a clearly labeled, leak-proof, and chemically compatible waste container.[9][10] Plastic containers are often preferred for chemical waste.[11]
-
The container must be labeled with the full chemical name: "this compound," the concentration (if in solution), and the appropriate hazard warnings (e.g., "Irritant," "Handle with Care").[9]
-
Fill the container to no more than 90% of its capacity to allow for expansion.[10]
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11][12]
-
The SAA should be located at or near the point of generation and under the direct control of laboratory personnel.[10][11]
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.[9]
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[13]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O | [14] |
| Molar Mass | 248.28 g/mol | [14] |
| Appearance | Crystalline solid | [2] |
| Density | 1.240 ± 0.06 g/cm³ (Predicted) | [2][14] |
| Boiling Point | 444.8 ± 45.0 °C (Predicted) | [2] |
| Flash Point | 222.8 ± 28.7 °C (Predicted) | [2] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. This compound | 381725-50-4 [chemicalbook.com]
- 2. This compound CAS 381725-50-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. usbioclean.com [usbioclean.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. acs.org [acs.org]
- 14. chembk.com [chembk.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
